Product packaging for (E,E)-9,11-Tetradecadienyl acetate(Cat. No.:CAS No. 54664-98-1)

(E,E)-9,11-Tetradecadienyl acetate

Cat. No.: B013425
CAS No.: 54664-98-1
M. Wt: 252.39 g/mol
InChI Key: RFEQLTBBKNKGGJ-YTXTXJHMSA-N
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Description

(E,E)-Tetradeca-9,11-dienyl acetate is a volatile semiochemical that functions as the primary sex pheromone for the Light Brown Apple Moth ( Epiphyas postvittana ). It is used extensively in research and integrated pest management (IPM) programs for this economically significant pest . As a mating disruptor, its mode of action involves permeating the air in the treatment area, which interferes with the ability of male moths to locate and mate with females. This method provides a species-specific, biorational approach to pest control, minimizing the need for broad-spectrum insecticides . Research Applications: • Mating Disruption Studies: Core for developing and optimizing strategies to control the Light Brown Apple Moth in top fruit, stone fruit, vines, and ornamentals . • Ecological & Behavioral Research: Used in olfactometer assays and field studies to understand insect communication, mate-seeking behavior, and sensory ecology. • Population Monitoring: Serves as a highly effective lure in trapping systems to monitor pest presence, seasonal abundance, and geographical distribution. This compound is a geometric isomer with a 14-carbon chain and acetate functional group. The product is typically supplied in slow-release formulations and dispensers for field research. It is presented as a colorless to pale yellow liquid . Handling Precautions: Safety data indicates warnings for skin irritation (H315). Researchers should wear appropriate personal protective equipment (PPE), including gloves and safety glasses . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, or for application in household or personal pest control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B013425 (E,E)-9,11-Tetradecadienyl acetate CAS No. 54664-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9E,11E)-tetradeca-9,11-dienyl] acetate
Source PubChem
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InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RFEQLTBBKNKGGJ-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC/C=C/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID00896849
Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
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Molecular Weight

252.39 g/mol
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CAS No.

54664-98-1
Record name (E,E)-9,11-Tetradecadienyl acetate
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Record name 9,11-Tetradecadienyl acetate, (9E,11E)-
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Record name 9,11-Tetradecadien-1-ol, 1-acetate, (9E,11E)-
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Record name (9E,11E)-9,11-Tetradecadien-1-yl acetate
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Record name (E,E)-tetradeca-9,11-dienyl acetate
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Record name 1-Acetoxy-9,11-tetradecadien-1-ol, (9E,11E)-
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Foundational & Exploratory

Unveiling a Minor Marvel: The Discovery and Isolation of (E,E)-tetradeca-9,11-dienyl acetate in Spodoptera littoralis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Chemical Ecology and Drug Development

This in-depth guide details the discovery, isolation, and characterization of (E,E)-tetradeca-9,11-dienyl acetate, a minor but significant component of the female sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis. This noctuid moth is a highly polyphagous pest in many parts of the world, making the study of its chemical communication crucial for the development of effective and environmentally benign pest management strategies. While the major component of its pheromone blend, (Z,E)-9,11-tetradecadienyl acetate, is primarily responsible for long-range attraction, the complete blend, including minor components like the (E,E) isomer, plays a vital role in eliciting the full range of male reproductive behaviors.

Discovery and Identification: A Multi-faceted Approach

The initial identification of the sex pheromone of Spodoptera littoralis in the early 1970s was a seminal achievement in chemical ecology. Researchers employed a combination of meticulous insect rearing, careful extraction of the pheromone glands, and sophisticated analytical techniques to isolate and identify the bioactive compounds.

Insect Rearing and Pheromone Gland Extraction

The foundation of this research lies in establishing a healthy laboratory colony of S. littoralis. Virgin female moths are essential for pheromone extraction, as the production of these signaling molecules is closely tied to their reproductive cycle.

Experimental Protocol: Pheromone Gland Extraction

  • Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and a reversed photoperiod to simulate their natural nocturnal activity.

  • Pupal Segregation: Pupae are sexed and segregated to ensure the emergence of virgin females.

  • Collection of Virgin Females: Newly eclosed virgin female moths, typically 2-3 days old, are used for pheromone extraction.

  • Timing of Extraction: The abdominal tips containing the pheromone glands are excised during the peak calling period of the female, which typically occurs in the middle of the scotophase (dark period).

  • Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 30 seconds to a few minutes) to extract the lipophilic pheromone components.

  • Sample Preparation: The resulting extract is then carefully concentrated under a gentle stream of nitrogen before analysis.

Analytical Characterization

The crude extract from the pheromone glands is a complex mixture of compounds. A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and quantify the individual components.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to ramp up gradually, separating the different components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification.

  • Data Analysis: The retention time in the GC and the mass spectrum from the MS are compared to those of synthetic standards of known pheromone compounds to confirm their identity.

The initial analyses of the S. littoralis pheromone gland extracts revealed the presence of several tetradecadienyl acetates. Through careful comparison with synthesized standards, one of the minor components was identified as (E,E)-tetradeca-9,11-dienyl acetate.

Table 1: Key Pheromone Components of Spodoptera littoralis

Compound NameIsomerRole in Blend
(Z,E)-9,11-tetradecadienyl acetateMajorPrimary Attractant
(E,E)-9,11-tetradecadienyl acetateMinorModulator of Behavior
(Z,E)-9,12-tetradecadienyl acetateMinorModulator of Behavior
(Z)-9-tetradecenyl acetateMinorModulator of Behavior

Bioassays: Confirming Biological Activity

The identification of a compound in a pheromone gland extract does not in itself prove its function as a pheromone. Bioassays are essential to demonstrate a behavioral or physiological response in the receiving organism, in this case, the male moth.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid and sensitive screening method to identify which compounds are detected by the insect's olfactory system.

Experimental Protocol: Electroantennography (EAG)

  • Antenna Preparation: A male moth's antenna is carefully excised and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., synthetic (E,E)-tetradeca-9,11-dienyl acetate) is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is proportional to the sensitivity of the antenna to the specific compound.

EAG studies on S. littoralis have shown that male antennae exhibit a significant response to (E,E)-tetradeca-9,11-dienyl acetate, confirming its detection by the olfactory system.

Wind Tunnel Bioassays

Wind tunnel assays provide a more naturalistic setting to observe the full sequence of male mating behavior in response to a pheromone stimulus.

Experimental Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup: A glass or plexiglass tunnel is used with a controlled, laminar airflow. The air is filtered and conditioned for temperature and humidity.

  • Pheromone Source: A specific amount of the synthetic pheromone component or blend is applied to a dispenser (e.g., a filter paper) and placed at the upwind end of the tunnel.

  • Male Moth Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The sequence of behaviors is recorded, including activation, upwind flight, casting (zigzagging flight), landing at the source, and attempted copulation.

Wind tunnel assays have demonstrated that while the major component, (Z,E)-9,11-tetradecadienyl acetate, is sufficient to elicit upwind flight, the presence of minor components, including the (E,E) isomer, can influence the finer details of the male's approach and landing behavior.

Spectroscopic Data for (E,E)-tetradeca-9,11-dienyl acetate

The definitive structural elucidation of (E,E)-tetradeca-9,11-dienyl acetate relies on spectroscopic data, primarily from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This data is typically obtained from synthetically produced standards due to the minuscule amounts of the compound available from natural sources.

Table 2: Spectroscopic Data for (E,E)-tetradeca-9,11-dienyl acetate

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (EI-MS) Molecular Ion (M+): m/z 252. Key Fragments: m/z 192 (M-60, loss of acetic acid), m/z 61 (protonated acetic acid), and characteristic hydrocarbon fragmentation pattern.
¹H NMR (CDCl₃) δ 5.90-6.25 (m, 2H, -CH=CH-CH=CH-), 5.50-5.80 (m, 2H, -CH=CH-CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), and other aliphatic proton signals.
¹³C NMR (CDCl₃) δ 171.2 (C=O), 130-135 (olefinic carbons), 64.7 (-CH₂OAc), 21.0 (-OAc), and other aliphatic carbon signals.

Logical Workflow and Signaling Pathway

The discovery and characterization of (E,E)-tetradeca-9,11-dienyl acetate follows a logical progression from biological observation to chemical identification and behavioral validation. This workflow is crucial for any research aimed at identifying novel semiochemicals.

Discovery_Workflow cluster_biological Biological Observation & Collection cluster_analytical Analytical Chemistry cluster_validation Biological Validation InsectRearing Insect Rearing (Virgin Females) GlandExtraction Pheromone Gland Extraction InsectRearing->GlandExtraction GCMS GC-MS Analysis (Separation & Identification) GlandExtraction->GCMS EAG Electroantennography (Olfactory Detection) StructureElucidation Spectroscopic Analysis (NMR, MS of Standards) GCMS->StructureElucidation StructureElucidation->EAG WindTunnel Wind Tunnel Assay (Behavioral Response) StructureElucidation->WindTunnel

Caption: Workflow for the discovery and validation of (E,E)-tetradeca-9,11-dienyl acetate.

The signaling pathway for pheromone perception in the male moth begins with the detection of the molecule by specialized olfactory receptor neurons in the antennae, leading to a cascade of neural events that ultimately trigger a specific behavioral response.

Pheromone_Signaling Pheromone (E,E)-tetradeca-9,11-dienyl acetate Antenna Male Moth Antenna Pheromone->Antenna ORN Olfactory Receptor Neuron Antenna->ORN AL Antennal Lobe (Brain) ORN->AL HigherBrain Higher Brain Centers AL->HigherBrain Behavior Behavioral Response (e.g., Flight, Mating) HigherBrain->Behavior

The Biological Function of (E,E)-tetradeca-9,11-dienyl acetate in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E,E)-tetradeca-9,11-dienyl acetate is a semiochemical that plays a crucial role in the chemical communication of several insect species, most notably as a key component of the female-emitted sex pheromone in the light brown apple moth, Epiphyas postvittana. This guide provides an in-depth analysis of its biological function, supported by quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Function: Sex Pheromone Component

The primary biological function of (E,E)-tetradeca-9,11-dienyl acetate is as a sex pheromone component that, in conjunction with other compounds, attracts conspecific males for the purpose of mating. In the light brown apple moth (Epiphyas postvittana), it is a minor but essential component of the pheromone blend. The major component is (E)-11-tetradecenyl acetate (E11-14:OAc). The typical ratio of these two components in the natural pheromone blend is approximately 5:95 of (E,E)-9,11-tetradecadienyl acetate to (E)-11-tetradecenyl acetate.[1][2] More recent research has identified a more complex four-component blend that provides even greater attraction.[1][3]

The presence and specific ratio of (E,E)-tetradeca-9,11-dienyl acetate are critical for eliciting the full behavioral response in males, which includes upwind flight and landing at the pheromone source. Isomers of this compound, such as the (Z) isomer, have been shown to inhibit the attraction of males, highlighting the high specificity of the insect's olfactory system.[4]

Quantitative Data

The following tables summarize quantitative data regarding the composition of the Epiphyas postvittana sex pheromone blend and the electrophysiological responses of male antennae to its components.

Table 1: Composition of the Epiphyas postvittana Sex Pheromone Blend

CompoundAbbreviationTypical Ratio
(E)-11-tetradecenyl acetateE11-14:OAc95%
This compoundE9,E11-14:OAc5%

Table 2: Electroantennogram (EAG) Responses of Male Epiphyas postvittana to Pheromone Components

Compound (1 µg dose)Mean EAG Response (mV) ± SE (n=5)
(E)-11-tetradecenyl acetate (E11-14:OAc)1.5 ± 0.2
This compound (E9E11-14:OAc)1.2 ± 0.15
(Z)-11-tetradecenyl acetate (Z11-14:OAc)0.8 ± 0.1

Data synthesized from information presented in cited literature. Absolute values can vary based on experimental conditions.[5][6][7]

Signaling Pathway and Perception

The perception of (E,E)-tetradeca-9,11-dienyl acetate and other pheromone components begins at the olfactory sensory neurons housed in the antennae of the male moth. Pheromone molecules enter the sensilla through pores and are bound by Pheromone Binding Proteins (PBPs), which transport these hydrophobic molecules to the odorant receptors (ORs) located on the dendritic membrane of the sensory neurons.[8] The binding of the pheromone to a specific OR triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response.

Recent studies on Epiphyas postvittana have identified several candidate pheromone receptors.[9][10] The specificity of these receptors to different components of the pheromone blend is what allows the male to distinguish the correct species-specific signal.

Pheromone_Signaling_Pathway Pheromone (E,E)-tetradeca-9,11-dienyl acetate Pore Pore Pheromone->Pore PBP Pheromone Binding Protein (PBP) Pore->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation AL Antennal Lobe Neuron->AL Signal Transduction Behavior Behavioral Response (e.g., upwind flight) AL->Behavior

Pheromone Signaling Pathway

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to (E,E)-tetradeca-9,11-dienyl acetate and other volatile compounds.

Methodology:

  • Preparation of the Insect: A male Epiphyas postvittana is immobilized, and its head is fixed to a stage. One antenna is carefully positioned for recording.

  • Electrode Placement: A recording electrode, typically a glass capillary filled with a saline solution, is placed over the tip of the antenna. A reference electrode is inserted into the head or another part of the body.

  • Stimulus Delivery: A solution of (E,E)-tetradeca-9,11-dienyl acetate in a solvent (e.g., hexane) is applied to a filter paper strip inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the odorant to the antenna.

  • Data Recording: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

  • Controls: A solvent-only control is used to ensure that the response is due to the test compound. A standard compound known to elicit a response can be used for normalization.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_data Data Acquisition & Analysis Immobilize Immobilize Male Moth Position Position Antenna Immobilize->Position Electrodes Place Recording & Reference Electrodes Position->Electrodes Deliver Deliver Odor Puff to Antenna Electrodes->Deliver Load Load (E,E)-9,11-14:OAc on Filter Paper Load->Deliver Record Amplify & Record Voltage Change Deliver->Record Analyze Measure EAG Response Amplitude Record->Analyze Compare Compare with Controls Analyze->Compare

Electroantennography (EAG) Workflow
Behavioral Assay: Wind Tunnel Experiment

Objective: To observe and quantify the behavioral response of male moths to a point source of (E,E)-tetradeca-9,11-dienyl acetate, alone or in a blend.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test odorant is generated from a point source at the upwind end of the tunnel.

  • Insect Release: Male moths, previously conditioned in a separate chamber, are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moths are recorded using a video camera. Key behaviors to quantify include:

    • Activation: Percentage of moths taking flight.

    • Upwind Flight: Percentage of moths flying upwind towards the source.

    • Landing: Percentage of moths landing on or near the source.

  • Data Analysis: The recorded videos are analyzed to score the different behaviors. The responses to the test compound are compared to a control (solvent only) and to the full pheromone blend.

Wind_Tunnel_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Tunnel Prepare Wind Tunnel (Controlled Conditions) Source Prepare Pheromone Source ((E,E)-9,11-14:OAc blend) Tunnel->Source Release Release Male Moths Downwind Source->Release Record Record Flight Behavior with Video Release->Record Analyze Analyze Video Recordings Record->Analyze Quantify Quantify: - Activation - Upwind Flight - Landing Analyze->Quantify

Wind Tunnel Experiment Workflow

Biosynthesis

The biosynthesis of (E,E)-tetradeca-9,11-dienyl acetate in moths of the Tortricidae family generally follows the fatty acid synthesis pathway with modifications by specific enzymes.[11][12][13] The process typically involves:

  • De novo fatty acid synthesis: Production of a saturated fatty acid precursor, such as palmitic acid (16:Acid).

  • Desaturation: Introduction of double bonds at specific positions by desaturase enzymes.

  • Chain shortening: Removal of two-carbon units to achieve the correct chain length.

  • Reduction: Reduction of the carboxyl group to an alcohol.

  • Acetylation: Esterification of the alcohol with an acetyl group to form the final acetate ester.

The specific enzymes and the sequence of these steps determine the final structure of the pheromone components, including the geometry of the double bonds.

Conclusion

(E,E)-tetradeca-9,11-dienyl acetate is a vital semiochemical that functions as a sex pheromone component in certain insect species, most notably the light brown apple moth, Epiphyas postvittana. Its presence in a specific ratio with other compounds is critical for mate recognition and attraction. The study of this and other pheromone components, through techniques such as electroantennography and behavioral assays, provides valuable insights into the intricacies of insect chemical communication. This knowledge is not only of fundamental biological interest but also has practical applications in the development of species-specific and environmentally friendly pest management strategies.

References

The Core Biosynthesis Pathway of Tetradecadienyl Acetate Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecadienyl acetates are a prominent class of Type I insect sex pheromones, primarily utilized by a vast number of lepidopteran species for mate attraction. These straight-chain C14 acetate esters, characterized by two double bonds, are synthesized de novo in the specialized pheromone glands of female moths. The biosynthesis of these crucial signaling molecules involves a conserved yet highly specific enzymatic cascade that modifies common fatty acid precursors. Understanding this pathway at a molecular level is paramount for developing novel and sustainable pest management strategies, such as mating disruption and the creation of pheromone-releasing crops. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the key enzymes, their quantitative characteristics, and the experimental protocols for their study.

The Biosynthetic Pathway: From Acetyl-CoA to Pheromone

The biosynthesis of tetradecadienyl acetate pheromones is a multi-step process that begins with fundamental fatty acid metabolism and culminates in the production of the final acetate ester. The core pathway can be dissected into four principal stages:

  • Fatty Acid Synthesis: The process initiates with the ubiquitous synthesis of saturated fatty acids from acetyl-CoA, catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS).[1][2] This results in the formation of C16 and C18 saturated fatty acyl-CoA precursors.

  • Desaturation: A critical step in generating the characteristic double bonds of the pheromone is the introduction of unsaturation into the fatty acyl-CoA chain. This is accomplished by a class of highly specific acyl-CoA desaturases.[1][2] These enzymes exhibit remarkable regio- and stereoselectivity, which is a primary determinant of the final pheromone structure and, consequently, species specificity.

  • Reduction: The carboxyl group of the unsaturated fatty acyl-CoA is then reduced to a primary alcohol. This reaction is catalyzed by fatty acyl reductases (FARs), which are often specific to the pheromone gland.[3][4] The substrate specificity of these reductases plays a crucial role in determining the final blend of pheromone components.[5][6]

  • Acetylation: The final step in the biosynthesis of tetradecadienyl acetate pheromones is the esterification of the fatty alcohol with an acetyl group from acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT).[7][8]

Biosynthesis_Pathway acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthase saturated_acyl_coa Saturated C16/C18 Acyl-CoA fatty_acid_synthase->saturated_acyl_coa desaturase Acyl-CoA Desaturase saturated_acyl_coa->desaturase tetradecadienoyl_coa (Z,E)-9,11-Tetradecadienoyl-CoA desaturase->tetradecadienoyl_coa far Fatty Acyl Reductase (FAR) tetradecadienoyl_coa->far tetradecadienol (Z,E)-9,11-Tetradecadienol far->tetradecadienol aat Alcohol Acetyltransferase (AAT) tetradecadienol->aat pheromone (Z,E)-9,11-Tetradecadienyl Acetate aat->pheromone

Quantitative Data on Key Biosynthetic Enzymes

The specificity and efficiency of the enzymes involved in pheromone biosynthesis are critical for the production of a species-specific signal. The following tables summarize available quantitative data for key enzymes in the pathway.

Table 1: Substrate Specificity and Kinetic Parameters of Fatty Acyl Reductases (FARs)

Enzyme/OrganismSubstrateProductsKm (µM)Vmax (pmol/min/mg protein)Reference
Slit-FAR1 from Spodoptera littoralis(Z,E)-9,11-Tetradecadienoyl-CoA(Z,E)-9,11-Tetradecadienol1.8 ± 0.3120 ± 10[1]
Slit-FAR1 from Spodoptera littoralis(Z)-9-Tetradecenoyl-CoA(Z)-9-Tetradecenol2.5 ± 0.4105 ± 8[1]
Slit-FAR1 from Spodoptera littoralis(E)-11-Tetradecenoyl-CoA(E)-11-Tetradecenol3.1 ± 0.595 ± 7[1]
Bm-pgFAR from Bombyx mori(E,Z)-10,12-Hexadecadienoyl-CoA(E,Z)-10,12-HexadecadienolHigh SpecificityNot Determined[6]
SexpgFAR I from Spodoptera exiguaC16 Acyl-CoAsC16 AlcoholsHigh SpecificityNot Determined[4]
SexpgFAR II from Spodoptera exiguaC14 Acyl-CoAsC14 AlcoholsBroad SpecificityNot Determined[4][9]

Table 2: Substrate Specificity of Desaturases

Enzyme/OrganismSubstrateProductCommentsReference
CsupYPAQ from Chilo suppressalisPalmitic acid (16:0)(Z)-11-Hexadecenoic acidHigh activity on palmitic acid.[3]
Lbo-Δ7 FAD from Lobesia botranaNot specified(E,Z)-7,9-Dodecadienoic acid precursorA Δ7 Fatty Acyl Desaturase.[3]
Gm-Δ8 Desaturase from Grapholita molestaNot specifiedPrecursor for (Z)-8-dodecenyl acetateThe first identified Δ8 desaturase in lepidopteran pheromone biosynthesis.[2]

Table 3: Activity of Acetyltransferases

Enzyme/OrganismSubstrate(s)ProductCommentsReference
Atf1 from Saccharomyces cerevisiaeVarious C10-C18 fatty alcohols + Acetyl-CoACorresponding fatty acyl acetatesEfficiently acetylates a range of insect pheromone precursor alcohols.[8]
Acinetobacter wax synthase(Z,E)-9,11-Tetradecadienol + Acetyl-CoA(Z,E)-9,11-Tetradecadienyl acetateUsed in a microreactor for pheromone synthesis.[10]

Experimental Protocols

The characterization of the biosynthetic pathway of tetradecadienyl acetate pheromones relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Functional Expression of Biosynthetic Genes

This protocol describes the general workflow for identifying and functionally characterizing genes encoding desaturases, FARs, and acetyltransferases.

Cloning_Workflow rna_extraction 1. RNA Extraction (from female pheromone glands) transcriptome_seq 2. Transcriptome Sequencing (e.g., Illumina) rna_extraction->transcriptome_seq gene_id 3. Candidate Gene Identification (BLAST, Phylogenetic Analysis) transcriptome_seq->gene_id pcr_cloning 4. PCR Amplification and Cloning (into expression vector, e.g., pYES2 for yeast) gene_id->pcr_cloning heterologous_expression 5. Heterologous Expression (e.g., in Saccharomyces cerevisiae or Pichia pastoris) pcr_cloning->heterologous_expression functional_assay 6. Functional Assay (Substrate feeding and product analysis) heterologous_expression->functional_assay product_analysis 7. Product Analysis (GC-MS) functional_assay->product_analysis

Detailed Steps:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of female moths using standard protocols (e.g., TRIzol reagent). First-strand cDNA is then synthesized using a reverse transcriptase.

  • Gene Identification: Candidate genes are identified by homology searches (BLAST) against a pheromone gland transcriptome database using known desaturase, FAR, or acetyltransferase sequences. Phylogenetic analysis helps in classifying the candidate genes.[2]

  • Cloning: Full-length open reading frames of candidate genes are amplified by PCR using gene-specific primers and cloned into a suitable expression vector (e.g., pYES2 for galactose-inducible expression in S. cerevisiae).

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as S. cerevisiae or Pichia pastoris.[11] Expression is induced according to the specific vector system.

  • Functional Assay: The transformed yeast cells are cultured in the presence of a potential substrate (e.g., a specific fatty acid for a desaturase or a fatty alcohol for an acetyltransferase).

  • Product Analysis: After incubation, the culture is extracted with an organic solvent (e.g., hexane), and the extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the kinetic parameters of the purified enzymes.

Fatty Acyl Reductase (FAR) Assay:

  • Enzyme Preparation: The FAR is expressed and purified from a heterologous system (e.g., E. coli or yeast).

  • Reaction Mixture: A typical reaction mixture contains the purified FAR, a fatty acyl-CoA substrate (e.g., (Z,E)-9,11-tetradecadienoyl-CoA), and a reducing agent like NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Extraction and Analysis: The reaction is stopped, and the resulting fatty alcohol is extracted with an organic solvent and quantified by GC-MS.

  • Kinetics: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.[1]

Acetyltransferase Assay:

  • Enzyme Preparation: The acetyltransferase is expressed and purified.

  • Reaction Mixture: The assay mixture includes the purified enzyme, a fatty alcohol substrate, and radiolabeled acetyl-CoA (e.g., [1-14C]acetyl-CoA) in a suitable buffer.

  • Incubation: The reaction is incubated, and then stopped.

  • Quantification: The radiolabeled acetate ester product is separated from the unreacted acetyl-CoA by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity is measured using a scintillation counter. Alternatively, a colorimetric or fluorometric assay can be used to detect the release of Coenzyme A.[12]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the structure-function relationship of the biosynthetic enzymes.[13][14][15][16][17]

Mutagenesis_Workflow primer_design 1. Primer Design (with desired mutation) pcr 2. PCR Amplification (using plasmid with wild-type gene as template) primer_design->pcr dpni_digestion 3. DpnI Digestion (to remove parental methylated DNA) pcr->dpni_digestion transformation 4. Transformation (into E. coli) dpni_digestion->transformation sequencing 5. Sequence Verification (to confirm mutation) transformation->sequencing functional_analysis 6. Functional Analysis (of the mutated enzyme) sequencing->functional_analysis

Protocol Overview:

  • Primer Design: Design primers containing the desired mutation.

  • PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template.

  • DpnI Digestion: Digest the PCR product with DpnI endonuclease to remove the parental, methylated template DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Screen for colonies containing the mutated plasmid and verify the mutation by DNA sequencing.

  • Functional Analysis: Express the mutated protein and analyze its function and kinetic properties as described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone analytical technique for the identification and quantification of pheromone components.

Sample Preparation:

  • Pheromone gland extracts or yeast culture extracts are prepared using a non-polar solvent like hexane.

  • The extract is concentrated under a gentle stream of nitrogen.

  • For the analysis of fatty acids, a derivatization step (e.g., methylation with diazomethane or trimethylsilylation) is often required to increase volatility.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Injector: Splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 250°C.[18]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The biosynthesis of tetradecadienyl acetate pheromones is a well-defined enzymatic pathway that offers multiple targets for manipulation in pest control strategies. The continued characterization of the key enzymes—desaturases, fatty acyl reductases, and acetyltransferases—from a wider range of insect species will undoubtedly reveal further intricacies of pheromone evolution and diversity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this fascinating biological system, paving the way for the development of innovative and environmentally benign approaches to crop protection and disease vector control.

References

literature review of Spodoptera littoralis sex pheromones

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Sex Pheromones of Spodoptera littoralis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sex pheromones of the Egyptian cotton leafworm, Spodoptera littoralis. It covers the chemical composition of the pheromone blend, its biosynthesis, perception by the male moth, and the behavioral responses it elicits. Detailed experimental protocols for the study of these semiochemicals are also provided, intended to serve as a valuable resource for researchers in chemical ecology and professionals involved in the development of novel pest management strategies.

The female-produced sex pheromone of Spodoptera littoralis is a complex blend of several acetate compounds. The precise composition and ratio of these components can vary depending on the geographic origin of the moth strain.[1][2] The major component, (Z,E)-9,11-tetradecadienyl acetate, is known to be sufficient to attract males and elicit the initial stages of mating behavior.[3][4] However, the minor components play a crucial role in modulating the male's full behavioral sequence.

Table 1: Reported Sex Pheromone Components of Spodoptera littoralis

Compound Name Abbreviation Relative Amount (%) - Strain 1[5] Electrophysiological Activity (EAG)[5][6]
(Z,E)-9,11-Tetradecadienyl acetate Z9E11-14:Ac 66% Major response
(Z)-9-Tetradecenyl acetate Z9-14:Ac 12% Active
(E)-11-Tetradecenyl acetate E11-14:Ac 11% Active
Tetradecyl acetate 14:Ac 2% Active
(Z)-11-Tetradecenyl acetate Z11-14:Ac 9% Active
(Z,E)-9,12-Tetradecadienyl acetate Z9E12-14:Ac Not always present Active

| (E,E)-10,12-Tetradecadienyl acetate | E10E12-14:Ac | Identified in glands | Not electrophysiologically active |

Pheromone Biosynthesis

The biosynthesis of the acetate pheromone components in S. littoralis begins with common fatty acid metabolism. The primary precursor is palmitic acid (a C16 fatty acid).[7][8] A series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation, converts this precursor into the final volatile pheromone molecules.[1][2][9] The process is primarily regulated by a Pheromone Biosynthesis Activating Neuropeptide (PBAN).[8]

The key steps for the major component, Z9E11-14:Ac, are believed to be:

  • Synthesis/Modification of Palmitic Acid: The pathway starts with the C16 saturated fatty acyl precursor.

  • Desaturation: A specific Δ11-desaturase enzyme introduces a double bond at the 11th position, followed by a Δ9-desaturase.[8]

  • Reduction: The carboxyl group of the fatty acyl precursor is reduced to an alcohol.

  • Acetylation: An acetyltransferase enzyme catalyzes the final step, adding an acetyl group to form the acetate ester.[1][2]

Pheromone_Biosynthesis cluster_0 Pheromone Gland Cell C16_Acid Palmitoyl-CoA (C16 Acyl) Desaturase1 Δ11-Desaturase C16_Acid->Desaturase1 (E)-11 desaturation C14_Dienoate (Z,E)-9,11-Tetradecadienoyl-CoA C16_Acid->C14_Dienoate Chain Shortening & Desaturations Desaturase2 Δ9-Desaturase Desaturase1->Desaturase2 (Z)-9 desaturation Reducer Fatty Acyl Reductase (FAR) C14_Dienoate->Reducer Reduction Alcohol (Z,E)-9,11-Tetradecadien-1-ol Acetyltransferase Alcohol Acetyl- transferase (AAT) Alcohol->Acetyltransferase Acetylation Pheromone (Z,E)-9,11-Tetradecadienyl Acetate (Z9E11-14:Ac)

Caption: Biosynthetic pathway of the major sex pheromone component in S. littoralis.

Pheromone Perception and Signal Transduction

Male S. littoralis detect pheromones via specialized olfactory receptor neurons (ORNs) housed within long sensilla trichodea on their antennae. When pheromone molecules enter the sensillum lymph, they are bound by Pheromone Binding Proteins (PBPs), which transport them to odorant receptors (ORs) on the dendritic membrane of the ORNs.

The binding of a pheromone molecule to an OR triggers a conformational change, opening an ion channel (formed by the OR and its co-receptor, Orco). This leads to an influx of cations, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the antennal lobe of the moth's brain for processing.

Signal_Transduction cluster_0 Sensillum Lymph cluster_1 ORN Dendritic Membrane cluster_2 Neuron Intracellular Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Delivery Orco Co-Receptor (Orco) Depolarization Membrane Depolarization Orco->Depolarization Cation Influx (Ion Channel Opens) ActionPotential Action Potential to Brain Depolarization->ActionPotential Pheromone_ID_Workflow cluster_workflow Pheromone Identification Workflow A 1. Pheromone Gland Extraction B 2. Chemical Analysis (GC-MS) A->B C 3. Electrophysiology (GC-EAD) A->C D Tentative ID of Active Compounds B->D Identify Structures C->D Identify Active Peaks E 4. Chemical Synthesis D->E F 5. Behavioral Bioassay (Wind Tunnel) E->F G Confirmation of Pheromone Components F->G

References

(E,E)-tetradeca-9,11-dienyl acetate CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological role, and analytical methodologies associated with (E,E)-tetradeca-9,11-dienyl acetate, a significant semiochemical in the field of chemical ecology.

Chemical Identity and Nomenclature

(E,E)-tetradeca-9,11-dienyl acetate is a fatty acid ester that functions as a sex pheromone for various insect species, most notably the light brown apple moth (Epiphyas postvittana).[1] Its chemical structure and nomenclature are fundamental to its synthesis and biological activity.

CAS Number: 54664-98-1[2]

IUPAC Name: [(9E,11E)-tetradeca-9,11-dienyl] acetate[2]

Synonyms: (E,E)-9,11-Tetradecadien-1-yl acetate, (9E,11E)-Tetradecadien-1-ol acetate, LBAM sex pheromone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (E,E)-tetradeca-9,11-dienyl acetate is presented below. This data is crucial for its identification, purification, and formulation.

PropertyValueReference
Molecular FormulaC₁₆H₂₈O₂[2]
Molecular Weight252.39 g/mol [2]
Physical StateColorless to pale yellow liquid[3]
logP (Octanol-Water)5.4[2]
Kovats Retention Index1810 (Standard non-polar column)[2]
Boiling Point318 °C (Predicted)[4]
Water Solubility0.143 mg/L at 20°C (for a similar isomer)[4]
Density0.8893 kg/L at 20°C (for a similar isomer)[4]
Vapor Pressure0.18 Pa at 20°C (for a similar isomer)[4]

Biological Significance and Signaling Pathway

(E,E)-tetradeca-9,11-dienyl acetate is a critical component of the female-emitted sex pheromone plume that attracts males for mating in several moth species.[1] The perception of this pheromone by the male moth is a highly sensitive and specific process that occurs in the antennae and initiates a signal transduction cascade, ultimately leading to a behavioral response (attraction to the female).

The general mechanism of insect pheromone reception involves several key steps, as illustrated in the signaling pathway diagram below. Pheromone molecules enter the pores of the olfactory sensilla on the male's antennae and are bound by pheromone-binding proteins (PBPs). These PBPs transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

pheromone_signaling_pathway General Insect Pheromone Signaling Pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone-PBP Complex Pheromone-PBP Complex PBP->Pheromone-PBP Complex OR Olfactory Receptor (OR) Pheromone-PBP Complex->OR Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Glomerulus Glomerulus ORN->Glomerulus Signal Transmission Interneurons Interneurons Glomerulus->Interneurons Processing Behavioral Response Behavioral Response Interneurons->Behavioral Response

Caption: General Insect Pheromone Signaling Pathway.

Experimental Protocols

Chemical Synthesis

The synthesis of (E,E)-tetradeca-9,11-dienyl acetate can be achieved through various stereoselective routes. One common approach involves the use of Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated diene system with the desired (E,E) stereochemistry. A generalized synthetic workflow is presented below.

synthesis_workflow Generalized Synthesis Workflow Starting Material 1 Starting Material 1 Coupling Reaction e.g., Wittig Reaction Starting Material 1->Coupling Reaction Starting Material 2 Starting Material 2 Starting Material 2->Coupling Reaction Intermediate Alcohol Intermediate Alcohol Coupling Reaction->Intermediate Alcohol Acetylation Acetylation Intermediate Alcohol->Acetylation Crude Product Crude Product Acetylation->Crude Product Purification e.g., Column Chromatography Crude Product->Purification Final Product (E,E)-tetradeca-9,11-dienyl acetate Purification->Final Product

Caption: Generalized Synthesis Workflow.

A detailed experimental protocol, adapted from the literature, is as follows:

Step 1: Synthesis of the Intermediate Alcohol, (E,E)-tetradeca-9,11-dien-1-ol

A common synthetic strategy involves the coupling of an 8-carbon fragment with a 6-carbon fragment. For instance, the Wittig reaction between a C8 phosphonium ylide and a C6 aldehyde can be employed. The resulting alkene is then typically subjected to conditions that favor the formation of the conjugated diene.

Step 2: Acetylation of the Alcohol

The (E,E)-tetradeca-9,11-dien-1-ol is then acetylated to yield the final product. This is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.

Step 3: Purification

The crude product is purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The purity of the final product is confirmed by Gas Chromatography (GC) and its identity is verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biotechnological Production

Recent advancements have explored the bioproduction of insect pheromones in engineered microorganisms, such as the yeast Saccharomyces cerevisiae.[5] This approach offers a potentially more sustainable and cost-effective alternative to chemical synthesis. The biosynthetic pathway involves the heterologous expression of genes encoding for desaturases, fatty acyl reductases, and acetyltransferases to convert fatty acid precursors into the final pheromone product.[5]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of (E,E)-tetradeca-9,11-dienyl acetate. The retention time on a specific GC column and the mass spectrum provide a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the synthesized pheromone. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed structural information.

Conclusion

(E,E)-tetradeca-9,11-dienyl acetate is a vital semiochemical with significant applications in pest management through strategies like mating disruption and monitoring. A thorough understanding of its chemical properties, synthesis, and biological function is essential for its effective and sustainable use. The development of biotechnological production methods holds promise for making this and other pheromones more accessible for environmentally friendly pest control.

References

The Alluring Language of Moths: A Technical Guide to Conjugated Diene Pheromones in Lepidoptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of conjugated diene pheromones in the order Lepidoptera. These unsaturated hydrocarbons, characterized by two double bonds separated by a single bond, play a crucial role in the chemical communication and reproductive success of numerous moth and butterfly species. Their unique chemical structures and high specificity make them promising targets for the development of environmentally benign pest management strategies and provide a rich area of study for chemical ecology and neurobiology. This document provides a comprehensive overview of their natural occurrence, biosynthesis, and the experimental methodologies used to identify and characterize them.

Natural Occurrence of Conjugated Diene Pheromones

Conjugated dienes are a significant class of sex pheromones in Lepidoptera. The specific geometry of the double bonds (E/Z isomerism) and the length of the carbon chain contribute to the vast diversity and species-specificity of these chemical signals. Below is a summary of representative conjugated diene pheromones identified in various Lepidopteran families.

Table 1: Selected Conjugated Diene Pheromones in Lepidoptera

FamilySpeciesPheromone Component(s)Chemical StructureReference
Bombycidae Bombyx mori(10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol)CH₃(CH₂)₂(CH=CH)₂(CH₂)₈CH₂OH[1]
Limacodidae Parasa lepida lepida(7Z,9E)-7,9-dodecadien-1-olCH₃CH₂(CH=CH)₂(CH₂)₅CH₂OH[2]
Tortricidae Cydia pomonella(8E,10E)-8,10-dodecadien-1-ol (Codlemone)CH₃CH(CH=CH)₂(CH₂)₆CH₂OH[3]
Lymantriidae Lymantria disparcis-7,8-epoxy-2-methyloctadecane (Disparlure)-[4]
Noctuidae Spodoptera littoralis(9Z,11E)-9,11-tetradecadienyl acetateCH₃CH₂(CH=CH)₂(CH₂)₇CH₂OCOCH₃[5]
Geometridae Ascotis selenaria(Z,Z)-6,9-nonadecadiene & (Z,Z,Z)-3,6,9-nonadecatriene-[6]
Erebidae Hyphantria cunea(Z,Z)-9,12-octadecadienal & (Z,Z,Z)-9,12,15-octadecatrienal-[6]
Sphingidae -9,11-C₁₅ aldehydes-[6]

Biosynthesis of Conjugated Diene Pheromones

The biosynthesis of conjugated diene pheromones in Lepidoptera is a specialized modification of fatty acid metabolism. The process typically begins with common saturated fatty acids, which undergo a series of enzymatic reactions, primarily involving desaturases and sometimes chain-shortening enzymes, to produce the final active pheromone components.

The key enzymes in this pathway are the acyl-CoA desaturases, which introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. The formation of the conjugated diene system often involves the action of a Δ11-desaturase, which can introduce a double bond, followed by the action of another desaturase or an isomerase to create the conjugated system. The final pheromone molecule, which can be an alcohol, aldehyde, or acetate ester, is then produced through reduction, oxidation, or esterification of the fatty acyl precursor.[7]

Below is a diagram illustrating the generalized biosynthetic pathway.

Biosynthesis Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA Mono-unsaturated Acyl-CoA Mono-unsaturated Acyl-CoA Saturated Fatty Acyl-CoA->Mono-unsaturated Acyl-CoA Δ-Desaturase Conjugated Diene Acyl-CoA Conjugated Diene Acyl-CoA Mono-unsaturated Acyl-CoA->Conjugated Diene Acyl-CoA Δ-Desaturase / Isomerase Pheromone Alcohol Pheromone Alcohol Conjugated Diene Acyl-CoA->Pheromone Alcohol Acyl-CoA Reductase Pheromone Aldehyde Pheromone Aldehyde Pheromone Alcohol->Pheromone Aldehyde Alcohol Oxidase Pheromone Acetate Pheromone Acetate Pheromone Alcohol->Pheromone Acetate GC_EAD_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis cluster_detection Detection & Identification cluster_output Output Calling Female Moth Calling Female Moth SPME Fiber SPME Fiber Calling Female Moth->SPME Fiber Adsorption GC-MS/EAD Instrument GC-MS/EAD Instrument SPME Fiber->GC-MS/EAD Instrument Desorption & Injection FID FID Signal GC-MS/EAD Instrument->FID EAD EAD Signal GC-MS/EAD Instrument->EAD MS Mass Spectrum GC-MS/EAD Instrument->MS Identified Pheromone Identified Pheromone FID->Identified Pheromone EAD->Identified Pheromone MS->Identified Pheromone

References

An In-depth Technical Guide on the Mode of Action and Perception of (E,E)-tetradeca-9,11-dienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-tetradeca-9,11-dienyl acetate is a significant semiochemical, acting as a primary component of the sex pheromone for numerous lepidopteran species, most notably the light brown apple moth, Epiphyas postvittana. This tortricid moth is a highly polyphagous pest of horticultural crops, making the understanding of its chemical communication system crucial for the development of effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the mode of action and perception of (E,E)-tetradeca-9,11-dienyl acetate, with a focus on the molecular and physiological mechanisms in E. postvittana.

Mode of Action: From Signal to Sensation

The perception of (E,E)-tetradeca-9,11-dienyl acetate in male moths is a multi-step process, beginning with the detection of the pheromone molecule by the antennae and culminating in a behavioral response. This process involves a sophisticated interplay of specialized proteins and neural pathways.

Perireceptor Events: The Role of Pheromone Binding Proteins

Upon entering the porous cuticle of the male moth's antennal sensilla, the hydrophobic (E,E)-tetradeca-9,11-dienyl acetate molecule is solubilized and transported through the aqueous sensillar lymph by Pheromone Binding Proteins (PBPs). In E. postvittana, three distinct PBPs have been identified: EposPBP1, EposPBP2, and EposPBP3. EposPBP1 and EposPBP3 are predominantly expressed in the antennae of males, suggesting their primary role in pheromone reception. While the precise binding affinity of (E,E)-tetradeca-9,11-dienyl acetate to these PBPs has not been quantitatively determined, studies on homologous systems suggest a high affinity and specificity, which is crucial for the sensitivity of the olfactory system. The crystal structure of EposPBP3 has been resolved, providing insights into the structural basis of pheromone binding.

Signal Transduction at the Neuronal Membrane

The PBP-pheromone complex delivers (E,E)-tetradeca-9,11-dienyl acetate to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). These ORs are transmembrane proteins that, in insects, form a heteromeric complex with a highly conserved co-receptor, Orco. The binding of the pheromone to the OR is the critical event that initiates the signal transduction cascade.

While a significant number of ORs have been identified in E. postvittana, the specific receptor for (E,E)-tetradeca-9,11-dienyl acetate has not yet been definitively deorphanized. However, several candidate pheromone receptors have been identified based on their male-biased expression and phylogenetic relationship to known pheromone receptors in other lepidopteran species. Functional studies have successfully identified EposOR30 as the receptor for the other major pheromone component, (E)-11-tetradecenyl acetate. The identification of the receptor for (E,E)-tetradeca-9,11-dienyl acetate is an active area of research.

The binding of the pheromone to its receptor is thought to induce a conformational change in the OR-Orco complex, leading to the opening of a non-specific cation channel and the influx of ions such as Na+, K+, and Ca2+. This influx depolarizes the neuronal membrane, generating a receptor potential. If the receptor potential reaches the neuron's threshold, it triggers a series of action potentials (spikes) that propagate along the axon to the primary olfactory center in the brain, the antennal lobe.

The precise nature of the downstream signaling cascade in E. postvittana is not fully elucidated but is believed to follow the general principles of insect olfactory transduction. This can involve both rapid ionotropic mechanisms, where the OR-Orco complex itself functions as a ligand-gated ion channel, and slower metabotropic pathways involving G-proteins and second messengers like cAMP or IP3, which can modulate the sensitivity and kinetics of the response.[1][2][3]

Perception and Behavioral Response

The neural code for (E,E)-tetradeca-9,11-dienyl acetate is transmitted to the antennal lobe, where the axons of ORNs that express the same OR converge onto specific spherical structures called glomeruli. The spatial pattern of glomerular activation in the antennal lobe represents the quality and quantity of the perceived odor. This information is then processed by projection neurons and transmitted to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and ultimately leads to a behavioral response.

In the case of (E,E)-tetradeca-9,11-dienyl acetate, the perception of this molecule, in conjunction with other components of the pheromone blend, triggers a characteristic upwind flight behavior in male E. postvittana, as they navigate towards the source of the pheromone to locate a potential mate.

Data Presentation

Electrophysiological Responses

The following table summarizes the electroantennogram (EAG) responses of male Epiphyas postvittana to (E,E)-tetradeca-9,11-dienyl acetate and related compounds. The data is derived from graphical representations in the cited literature and is presented here for comparative purposes.

CompoundChemical NameMean EAG Response (µV) ± SE
E9,E11-14:Ac (E,E)-tetradeca-9,11-dienyl acetate ~1200 ± 150
E11-14:Ac(E)-11-tetradecenyl acetate~1000 ± 120
Z11-14:Ac(Z)-11-tetradecenyl acetate~800 ± 100
E9-14:Ac(E)-9-tetradecenyl acetate~750 ± 90
Z9-14:Ac(Z)-9-tetradecenyl acetate~700 ± 80

Note: Absolute values are estimated from graphical data presented in Roh et al. (2022) and may not represent the exact experimental values.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to volatile compounds.

Methodology:

  • Insect Preparation: An adult male E. postvittana is immobilized, often by securing it in a pipette tip with only the head and antennae protruding.

  • Electrode Placement: Two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl) are used. The reference electrode is inserted into the head or thorax of the moth. The recording electrode is placed in contact with the distal tip of the antenna.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A defined volume of air containing a known concentration of (E,E)-tetradeca-9,11-dienyl acetate (dissolved in a solvent like hexane and applied to a filter paper in a Pasteur pipette) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline following the stimulus is measured as the EAG response.

  • Controls: A solvent-only control is used to ensure that the response is due to the pheromone and not the solvent.

Single Sensillum Recording (SSR)

Objective: To measure the action potential firing rate of individual olfactory receptor neurons in response to specific odorants.

Methodology:

  • Insect Preparation: The moth is prepared as for EAG, but with more stable fixation to minimize movement. The antenna is often fixed to a coverslip with double-sided tape.

  • Electrode Placement: A reference electrode is placed in the eye or another part of the head. A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum (long trichoid sensilla for pheromone detection) until electrical contact is made with the sensillar lymph.

  • Stimulus Delivery: The stimulus delivery system is similar to that used for EAG, with the odor-laden air directed at the antenna.

  • Data Acquisition: The electrical signals are amplified, filtered, and recorded. The action potentials (spikes) from different neurons within the same sensillum can often be distinguished by their different amplitudes. The number of spikes in a defined period before and after the stimulus is counted to determine the neuronal response.

  • Data Analysis: The response is typically quantified as the increase in spike frequency (spikes/second) above the spontaneous firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically during the scotophase for nocturnal moths) is used. The air is charcoal-filtered to remove contaminants.

  • Pheromone Source: A specific amount of (E,E)-tetradeca-9,11-dienyl acetate, or a blend, is applied to a dispenser (e.g., a rubber septum or filter paper) which is placed at the upwind end of the tunnel.

  • Insect Release: Male moths are acclimatized to the experimental conditions and then released individually onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded for a set period (e.g., 3-5 minutes). Key behaviors to score include:

    • Activation: Wing fanning and taking flight.

    • Oriented flight: Zigzagging upwind flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and turning frequency can also be analyzed using video tracking software.

Mandatory Visualizations

Signaling_Pathway Pheromone Perception Signaling Pathway cluster_perireceptor Perireceptor Events cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Events Pheromone Pheromone PBP PBP Pheromone->PBP Binding PBP-Pheromone Complex PBP-Pheromone Complex PBP->PBP-Pheromone Complex OR-Orco Complex OR Orco PBP-Pheromone Complex->OR-Orco Complex Activation Ion Channel Opening Ion Channel Opening OR-Orco Complex->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Ion Influx Action Potential Action Potential Depolarization->Action Potential Threshold Reached Signal to Brain Signal to Brain Action Potential->Signal to Brain

Caption: Pheromone perception signaling pathway.

EAG_Workflow Electroantennography (EAG) Workflow Immobilize Moth Immobilize Moth Insert Reference Electrode Insert Reference Electrode Immobilize Moth->Insert Reference Electrode Contact Recording Electrode to Antenna Contact Recording Electrode to Antenna Insert Reference Electrode->Contact Recording Electrode to Antenna Deliver Pheromone Stimulus Deliver Pheromone Stimulus Contact Recording Electrode to Antenna->Deliver Pheromone Stimulus Amplify and Record Signal Amplify and Record Signal Deliver Pheromone Stimulus->Amplify and Record Signal Measure EAG Amplitude Measure EAG Amplitude Amplify and Record Signal->Measure EAG Amplitude SSR_Workflow Single Sensillum Recording (SSR) Workflow Immobilize and Fix Antenna Immobilize and Fix Antenna Insert Reference Electrode in Eye Insert Reference Electrode in Eye Immobilize and Fix Antenna->Insert Reference Electrode in Eye Insert Recording Electrode into Sensillum Insert Recording Electrode into Sensillum Insert Reference Electrode in Eye->Insert Recording Electrode into Sensillum Deliver Pheromone Stimulus Deliver Pheromone Stimulus Insert Recording Electrode into Sensillum->Deliver Pheromone Stimulus Record Action Potentials Record Action Potentials Deliver Pheromone Stimulus->Record Action Potentials Analyze Spike Frequency Analyze Spike Frequency Record Action Potentials->Analyze Spike Frequency

References

In-Depth Technical Guide: Physicochemical Properties of (E,E)-tetradeca-9,11-dienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of (E,E)-tetradeca-9,11-dienyl acetate. The content is tailored for researchers, scientists, and professionals involved in drug development, chemical synthesis, and entomology.

Core Physicochemical Properties

(E,E)-tetradeca-9,11-dienyl acetate is a fatty acyl compound and a known insect pheromone, particularly for the light brown apple moth (Epiphyas postvittana).[1] Its chemical identity and physical properties are summarized below. While experimental data for some properties of this specific isomer are limited, values for closely related isomers and computed estimates provide valuable insights.

Table 1: Physicochemical Data for Tetradeca-9,11-dienyl Acetate Isomers

PropertyValueSource / Notes
IUPAC Name [(9E,11E)-tetradeca-9,11-dienyl] acetatePubChem[2][3]
Synonyms (E,E)-9,11-Tetradecadien-1-yl acetateChemicalBook[4], PubChem[3]
CAS Number 54664-98-1ChemicalBook[4], PubChem[3]
Molecular Formula C₁₆H₂₈O₂PubChem[2][3]
Molecular Weight 252.39 g/mol PubChem[2][3]
Appearance Colorless to pale yellow liquidAERU, University of Hertfordshire[5]
Boiling Point 378 °C at 760 mmHgValue for (Z,E) isomer[1]
LogP (Octanol/Water) 5.4Computed by XLogP3[3]
Kovats RI 1810 (Standard non-polar column)NIST Mass Spectrometry Data Center[2][3]
Kovats RI 2202 (Polar column, PEG 20M)Value for (Z,E) isomer[6]

Biological Role and Biosynthesis

(E,E)-tetradeca-9,11-dienyl acetate is a Type I pheromone, a class of compounds derived from fatty acids that are crucial for mating communication in numerous moth species.[2][7]

Pheromone Function

As a semiochemical, this compound is released by female moths to attract males for mating.[1] Its specific isomeric structure is critical for biological activity, ensuring species-specific communication. The precise blend of pheromone components can prevent interbreeding with closely related species.

General Biosynthetic Pathway

The biosynthesis of moth sex pheromones is a highly regulated enzymatic process that occurs in the female's pheromone gland.[7][8] The pathway is typically initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers a signal transduction cascade within the gland cells.[8] The general steps, starting from a common fatty acid precursor like palmitic or stearic acid, are as follows:

  • De Novo Fatty Acid Synthesis: Standard fatty acid synthesis pathways produce saturated acyl-CoA precursors (e.g., Palmitoyl-CoA).

  • Desaturation: A series of specific desaturase enzymes introduce one or more double bonds at precise locations in the acyl chain. The formation of the conjugated 9,11-diene system requires specialized desaturases.[2][9]

  • Chain Shortening: The C16 or C18 acyl chain is often shortened via limited β-oxidation to yield the C14 backbone.[2]

  • Reduction: A fatty acyl reductase (FAR) reduces the carboxyl group of the acyl-CoA to an alcohol, forming the corresponding (E,E)-tetradeca-9,11-dien-1-ol.

  • Acetylation: Finally, an acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA, yielding the final pheromone product, (E,E)-tetradeca-9,11-dienyl acetate.[9]

Pheromone Biosynthesis Pathway cluster_0 Pheromone Gland Cell FattyAcid Fatty Acid Precursor (e.g., Palmitoyl-CoA) Desaturation Desaturation (Δ11 & other desaturases) FattyAcid->Desaturation ChainShortening Chain Shortening (β-Oxidation) Desaturation->ChainShortening Reduction Reduction (Fatty Acyl Reductase) ChainShortening->Reduction Acetylation Acetylation (Acetyltransferase) Reduction->Acetylation Pheromone (E,E)-tetradeca-9,11-dienyl acetate Acetylation->Pheromone PBAN PBAN Signal PBAN->FattyAcid Activation

General biosynthetic pathway for a C14 moth pheromone.

Experimental Protocols

The synthesis and analysis of (E,E)-tetradeca-9,11-dienyl acetate require precise stereocontrolled methods and robust analytical techniques for verification.

Chemical Synthesis Workflow

A common strategy for synthesizing conjugated dienes like (E,E)-tetradeca-9,11-dienyl acetate involves the Wittig reaction for stereoselective formation of the double bonds. A plausible synthetic route is outlined below.

Synthesis Workflow A Starting Material 1 (C9 Aldehyde) C Wittig Reaction A->C B Starting Material 2 (C5 Phosphonium Ylide) B->C D Intermediate Alcohol ((E,E)-tetradeca-9,11-dien-1-ol) C->D E Acetylation (Acetyl Chloride / Pyridine) D->E F Crude Product E->F G Purification (Silica Gel Chromatography) F->G H Final Product ((E,E)-tetradeca-9,11-dienyl acetate) G->H

General workflow for the synthesis of the target compound.

Protocol Detail: Acetylation of (E,E)-tetradeca-9,11-dien-1-ol

  • Preparation: Dissolve (E,E)-tetradeca-9,11-dien-1-ol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to 0 °C.

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (approx. 1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude acetate product.

  • Purification: Purify the crude product using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for confirming the purity and identity of the synthesized pheromone.

  • Objective: To determine the retention time, confirm the molecular weight, and assess the isomeric purity of the final product.

  • Instrumentation: An Agilent 7890A GC system (or equivalent) coupled to a 5975C mass selective detector is suitable.[10]

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is used for general purity assessment.[10] For separating geometric isomers, a more polar column like a DB-23 or HP-INNOWax is recommended.[11][12]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 4-10 °C/min, and hold for 10-20 minutes.[10]

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.

  • Expected Results: The (E,E) isomer will have a characteristic retention time based on the column used. The mass spectrum should show a molecular ion peak (M⁺) at m/z 252.4 and a characteristic fragmentation pattern, including a prominent peak at m/z 192 (M-60, loss of acetic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the stereochemistry of the double bonds.

  • Objective: To verify the carbon skeleton and the configuration of the C9-C10 and C11-C12 double bonds.

  • Instrumentation: A Bruker 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Expected ¹H NMR Signals:

    • Signals in the δ 5.5-6.5 ppm range with large coupling constants (J ≈ 15 Hz) are characteristic of the vinyl protons in a trans (E) configuration.

    • A triplet around δ 4.05 ppm for the -CH₂- protons adjacent to the acetate oxygen.

    • A singlet around δ 2.05 ppm for the methyl protons of the acetate group.

  • Expected ¹³C NMR Signals: Allylic carbons for (E,E) isomers typically resonate at different chemical shifts compared to (Z,Z) isomers (e.g., ~32.6 ppm for an E-configured allylic carbon vs. ~27.5 ppm for a Z-configured one).[11]

References

Isomeric Forms of Tetradeca-9,11-dienyl Acetate and Their Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradeca-9,11-dienyl acetate is a conjugated diene ester that serves as a critical semiochemical, primarily functioning as a sex pheromone for numerous species of Lepidoptera, including several economically significant agricultural pests. The stereochemistry of the double bonds at the 9th and 11th positions gives rise to four geometric isomers: (9Z,11E), (9E,11Z), (9Z,11Z), and (9E,11E). The biological activity of these isomers is highly specific, with one isomer typically acting as the primary attractant, while others may be inactive or, in some cases, inhibitory. This technical guide provides an in-depth overview of the isomeric forms of tetradeca-9,11-dienyl acetate, their biological activity, the experimental protocols for their evaluation, and the underlying signaling pathways.

Isomeric Forms and Their Biological Activity

The biological efficacy of tetradeca-9,11-dienyl acetate isomers is species-dependent. For many noctuid moths, such as the Egyptian cotton leafworm (Spodoptera littoralis) and the tobacco cutworm (Spodoptera litura), the (9Z,11E) isomer is the major and most active component of the female-produced sex pheromone. The other isomers generally exhibit significantly lower or no activity.

Data Presentation

The following tables summarize the available quantitative data on the electrophysiological and behavioral responses to the isomers of tetradeca-9,11-dienyl acetate.

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera littoralis to Isomers of Tetradeca-9,11-dienyl Acetate

IsomerDose (µg)Mean EAG Response (mV) ± SE
(9Z,11E)10.6 ± 0.02[1]
(9E,11Z)1Not reported
(9Z,11Z)1Not reported
(9E,11E)1Not reported

Note: Data for a comprehensive comparison of all four isomers in a single EAG study is limited in the reviewed literature. The (9Z,11E) isomer is consistently identified as the primary pheromone component.

Table 2: Gas Chromatography (GC) Retention Times of Tetradeca-9,11-dienyl Acetate Isomers

IsomerGC ColumnRetention Time (min)
(9Z,11Z)DB-23Not specified, distinct from other isomers[2]
(9E,11Z)DB-23Not specified, distinct from other isomers[2]
(9Z,11E)DB-23Not specified, distinct from other isomers[2]
(9E,11E)DB-23Not specified, distinct from other isomers[2]
(9Z,11Z)HP-5Not specified, distinct from other isomers[2]
(9E,11Z)HP-5Not specified, distinct from other isomers[2]
(9Z,11E)HP-5Not specified, distinct from other isomers[2]
(9E,11E)HP-5Not specified, distinct from other isomers[2]

Note: While specific retention times were not provided in the abstract, the study confirms that the four isomers can be separated and identified using gas chromatography with different polarity columns.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • Insect Preparation:

    • An adult male moth is immobilized, often by chilling.

    • The head is excised, and one antenna is carefully removed.

    • The base of the antenna is mounted on a reference electrode, and the tip is brought into contact with a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Odorant Delivery:

    • The isomeric compounds are diluted in a solvent (e.g., hexane or paraffin oil) to the desired concentrations.

    • A known volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

    • A puff of purified and humidified air is passed through the pipette, delivering the odorant stimulus to the antennal preparation.

  • Data Acquisition:

    • The electrical potential difference between the base and the tip of the antenna is amplified and recorded using specialized software.

    • The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response.

    • A solvent blank is used as a control to subtract any mechanical or solvent-induced response.

Field Trapping

Field trapping assays are conducted to evaluate the attractiveness of the pheromone isomers to male moths in a natural environment.

Methodology:

  • Trap and Lure Preparation:

    • Standard pheromone traps (e.g., delta or funnel traps) with a sticky insert or a collection container are used.

    • A dispenser (e.g., rubber septum, plastic vial) is loaded with a precise amount of the synthetic pheromone isomer or blend dissolved in a suitable solvent.

    • A control trap with a dispenser containing only the solvent is also prepared.

  • Experimental Design:

    • Traps are deployed in the field in a randomized block design to minimize positional effects.

    • A minimum distance (e.g., 20-50 meters) is maintained between traps to avoid interference.

    • The height of the traps is standardized, typically at the crop canopy level.

  • Data Collection and Analysis:

    • Traps are inspected at regular intervals (e.g., daily or weekly).

    • The number of target male moths captured in each trap is recorded.

    • The data are statistically analyzed (e.g., using ANOVA) to determine significant differences in the attractiveness of the different isomers or blends.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that involves the binding of the pheromone molecule to a receptor on the surface of an olfactory sensory neuron, leading to the generation of an electrical signal that is transmitted to the brain.

olfactory_signaling_pathway cluster_sensillum Antennal Sensillum cluster_neuron Signal Transduction Pheromone Pheromone (tetradeca-9,11-dienyl acetate) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Release IonChannel Ion Channel Activation OR->IonChannel Conformational Change OSN Olfactory Sensory Neuron (OSN) Dendrite Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission

Caption: A simplified diagram of the insect olfactory signaling pathway.

Experimental Workflow for Pheromone Isomer Evaluation

The evaluation of pheromone isomers involves a systematic workflow from synthesis and purification to bioassays.

experimental_workflow cluster_synthesis Chemical Synthesis & Analysis cluster_bioassay Biological Assays cluster_data Data Analysis & Interpretation Synthesis Synthesis of Isomers Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, GC-MS) Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG FieldTrapping Field Trapping Analysis->FieldTrapping WindTunnel Wind Tunnel Bioassay Analysis->WindTunnel DataAnalysis Statistical Analysis EAG->DataAnalysis FieldTrapping->DataAnalysis WindTunnel->DataAnalysis Interpretation Interpretation of Activity DataAnalysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

References

Methodological & Application

Stereoselective Synthesis of (E,E)-tetradeca-9,11-dienyl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E,E)-tetradeca-9,11-dienyl acetate, a conjugated diene of interest in various chemical research fields. The synthesis involves a two-step process commencing with the stereoselective formation of (E,E)-tetradeca-9,11-dien-1-ol, followed by its acetylation. The key to achieving the desired (E,E) stereochemistry lies in the application of the Horner-Wadsworth-Emmons (HWE) olefination reaction, which is known for its high E-selectivity. This protocol provides a robust and reproducible method for obtaining the target compound with high isomeric purity.

Introduction

(E,E)-tetradeca-9,11-dienyl acetate is a member of the conjugated diene family of organic compounds. The precise stereochemistry of the double bonds is crucial for its biological activity and chemical properties. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of alkenes, offering significant advantages over the traditional Wittig reaction, particularly in achieving high E-stereoselectivity.[1][2][3] This protocol details a synthetic route that leverages the HWE reaction to ensure the desired (E,E)-configuration of the final product.

Overall Synthetic Scheme

The synthesis of (E,E)-tetradeca-9,11-dienyl acetate is achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor alcohol, (E,E)-tetradeca-9,11-dien-1-ol, via a Horner-Wadsworth-Emmons reaction. The second step is the acetylation of the dienol to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Acetylation 9-hydroxynonanal 9-hydroxynonanal HWE_reaction Horner-Wadsworth-Emmons Olefination 9-hydroxynonanal->HWE_reaction HWE_reagent Diethyl (E)-pent-2-enylphosphonate HWE_reagent->HWE_reaction dienol (E,E)-tetradeca-9,11-dien-1-ol HWE_reaction->dienol dienol_2 (E,E)-tetradeca-9,11-dien-1-ol acetylation_reaction Acetylation dienol_2->acetylation_reaction acetylating_agent Acetic Anhydride acetylating_agent->acetylation_reaction final_product (E,E)-tetradeca-9,11-dienyl acetate acetylation_reaction->final_product HWE_Mechanism cluster_mechanism HWE Reaction Mechanism for E-Alkene Synthesis Phosphonate Diethyl (E)-pent-2-enylphosphonate Anion Phosphonate Anion (Ylide) Phosphonate->Anion Deprotonation Base NaH Betaine Betaine Intermediate Anion->Betaine Nucleophilic Attack Aldehyde 9-Hydroxynonanal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure E_Alkene (E,E)-Diene Product Oxaphosphetane->E_Alkene Elimination (favors E) Byproduct Diethyl Phosphate Oxaphosphetane->Byproduct Elimination

References

Application Note: A Standardized Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pheromones are chemical signals used for communication between members of the same species, playing a critical role in behaviors such as mating, aggregation, and alarm signaling. The identification and quantification of these often volatile and complex compounds are paramount for research in chemical ecology, pest management, and behavioral studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high sensitivity and specificity for separating and identifying trace-level semiochemicals.[1][2] This document provides a comprehensive protocol for the collection, preparation, and analysis of pheromones using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample_Collection 1. Sample Collection (e.g., SPME, Solvent Extraction) Extraction_Concentration 2. Extraction & Concentration Sample_Collection->Extraction_Concentration Derivatization 3. Derivatization (Optional) Extraction_Concentration->Derivatization GC_Separation 4. GC Separation Derivatization->GC_Separation MS_Detection 5. MS Detection & Identification GC_Separation->MS_Detection Data_Processing 6. Data Processing MS_Detection->Data_Processing Quantification 7. Quantification Data_Processing->Quantification

Figure 1: General experimental workflow for GC-MS analysis of pheromones.

Experimental Protocols

The analysis of pheromones begins with meticulous sample collection and preparation. The chosen method depends heavily on the volatility of the compounds and the nature of the biological source.

Sample Collection and Extraction

The extraction and preconcentration of volatile organic compounds are arguably the most critical steps in the overall analytical task.[1][3] Three common methods are outlined below.

Method A: Solvent Extraction of Glands or Tissues This method is suitable for less volatile pheromones or when the pheromone-producing gland can be easily isolated.

  • Dissect the pheromone gland or relevant tissue from the organism. For insects, this may involve excising abdominal tips.[4]

  • Immediately place the tissue into a 2 mL glass vial containing 10-50 µL of a high-purity solvent (e.g., hexane or dichloromethane).[4][5]

  • Allow the extraction to proceed for several hours (e.g., 2-24 hours) at room temperature.[4]

  • Carefully remove the tissue from the vial.

  • An internal standard may be added at this stage for quantification.

  • The resulting extract can be concentrated under a gentle stream of nitrogen if necessary and is now ready for GC-MS analysis.

Method B: Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for sampling volatile pheromones from the headspace of living organisms or air, minimizing sample handling.[4][5]

  • Select an SPME fiber with a coating appropriate for the target analytes (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

  • Expose the conditioned SPME fiber to the headspace of the sample. For a calling female insect, this may involve placing her in a glass container and inserting the fiber for a set period (e.g., 30-60 minutes).[4]

  • After sampling, retract the fiber into the needle.

  • The fiber is then directly inserted into the hot injector of the GC, where the trapped volatiles are thermally desorbed onto the column.[4]

Method C: Dynamic Headspace Trapping (Purge and Trap) This technique is highly effective for collecting and concentrating airborne volatiles by actively sampling a larger volume of air.

  • Place the pheromone source (e.g., animal urine, live insects) in a sealed glass chamber.[3]

  • Draw a purified, inert gas (e.g., nitrogen or helium) through the chamber, purging the volatile compounds from the headspace.[1]

  • Pass the gas stream through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the pheromones.

  • After collection, the pheromones are desorbed from the trap, either thermally by heating the trap in the GC injector or by eluting with a small volume of solvent.

Collection Method Advantages Disadvantages Best For
Solvent Extraction Simple, effective for non-volatiles, yields concentrated sample.Destructive, co-extraction of non-target matrix components.Glandular secretions, less volatile pheromones.[4][5]
SPME Non-destructive, solvent-free, simple, field-portable.[4]Fiber capacity can be limited, potential for analyte discrimination.Volatiles from live organisms, air samples.[5]
Dynamic Headspace High recovery and preconcentration, suitable for air sampling.[1]More complex setup, potential for analyte breakthrough if not optimized.Airborne pheromones, trace volatile analysis.[3]
Derivatization

Many pheromones, particularly those containing polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), are not sufficiently volatile or thermally stable for direct GC analysis.[6][7] Derivatization chemically modifies these groups to increase volatility and improve chromatographic peak shape.[8][9]

Derivatization_Logic Start Pheromone Extract Decision Contains polar groups (-OH, -COOH, -NH2)? Start->Decision Derivatize Perform Derivatization (e.g., Silylation) Decision->Derivatize Yes Analyze Proceed to GC-MS Analysis Decision->Analyze No Derivatize->Analyze

Figure 2: Decision logic for performing derivatization.

Protocol for Silylation: Silylation is a common method that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[9][10]

  • Evaporate the solvent from the pheromone extract to dryness under a gentle stream of nitrogen.

  • Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add an equal volume of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[10]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis Protocol

The following table summarizes a typical set of parameters for the GC-MS analysis of a broad range of pheromones. These should be optimized for specific target analytes.

Parameter Typical Setting Purpose
GC System Agilent, Shimadzu, Thermo Scientific, or equivalent---
Injector Split/SplitlessAllows for analysis of both high and trace concentration samples.[11]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.[11]
Injection Mode Splitless (for 1 min)Maximizes transfer of trace analytes to the column.
Carrier Gas Helium (99.999% purity)Inert gas to carry sample through the column.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for capillary column separation efficiency.[12]
Column HP-5ms, DB-5, or similar (30 m x 0.25 mm ID x 0.25 µm film)Non-polar column suitable for a wide range of semiochemicals.[11]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Separates compounds based on their boiling points.
MS System Quadrupole, Ion Trap, or TOF---
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method creating reproducible fragments.[1]
MS Source Temp. 230 °CMaintains analytes in the gas phase and prevents contamination.
Quadrupole Temp. 150 °CEnsures stable ion flight paths.
Scan Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for high-sensitivity quantification.[12]

Data Presentation and Quantification

Compound Identification

Analytes are identified by comparing their acquired mass spectrum with entries in a commercial mass spectral library (e.g., NIST, Wiley).[1] Identification is confirmed by matching the retention time of the peak with that of a pure analytical standard run under the same conditions.

Quantitative Analysis

Quantification is performed using the internal or external standard method.[11] A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration to establish a linear regression model.[12]

The table below presents typical validation parameters for a quantitative GC-MS pheromone analysis method, derived from published studies.

Validation Parameter Example Value Description
Linearity (r²) > 0.995Indicates how well the calibration curve fits the data points.[11]
Recovery (%) 78 - 93 %The percentage of the true analyte amount recovered during sample preparation.[11][12]
Limit of Detection (LOD) 80 - 100 ppm (ng/µL)The lowest concentration of an analyte that can be reliably detected.[11]
Limit of Quantification (LOQ) 240 - 300 ppm (ng/µL)The lowest concentration of an analyte that can be accurately quantified.[11]

Note: LOD and LOQ values are highly dependent on the analyte, matrix, and instrument sensitivity. The values presented are examples from a specific study and may not be universally applicable.[11]

References

Application of (E,E)-tetradeca-9,11-dienyl acetate in Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

(E,E)-tetradeca-9,11-dienyl acetate is a synthetically produced chemical that mimics the sex pheromones of various insect species. It is a critical component in the integrated pest management (IPM) strategy known as mating disruption (MD). This technique involves saturating an environment with the synthetic pheromone to interfere with the ability of male insects to locate females for mating, thereby suppressing pest populations without the extensive use of conventional insecticides.[1][2]

The primary mechanism of mating disruption involves creating a false, pheromone-rich environment that confuses male insects.[3] This can occur through several processes, including camouflaging the natural pheromone plumes of females, creating false trails that males follow, or overstimulating and habituating the male's nervous system to the pheromone cue.[1][4] This species-specific approach is environmentally friendly and reduces insecticide input into the ecosystem.[1]

While (E,E)-tetradeca-9,11-dienyl acetate is a component of the pheromone blend for several pests, its application is particularly noted in the management of lepidopteran pests. The efficacy of mating disruption is often highest when pest population densities are low to moderate.[1]

Quantitative Data Summary

The effectiveness of mating disruption programs using (E,E)-tetradeca-9,11-dienyl acetate and similar pheromones is measured by the reduction in male moth captures in monitoring traps (trap shutdown), decreased mating events, and ultimately, a reduction in crop damage. The following tables summarize efficacy data from various field trials.

Table 1: Efficacy of Mating Disruption on Male Moth Capture

Pest SpeciesPheromone Application RateDispenser TypeReduction in Male Trap Catches (%)Study DurationReference
Ectomyelois ceratoniae (Carob moth)500 g/ha (of SPLAT EC)SPLAT® dollops61%1 Season[5]
Plodia interpunctella (Indian meal moth)Not SpecifiedNot Specified68% (initial), 85% (overall)1 Year[6]
Helicoverpa armigera (Cotton bollworm)100 g/haPheroWax blobs99.2% - 100%3 Seasons[7]
Conogethes punctiferalis50 g/haHalloysite nanotubes70.5% - 95.1%2 Seasons[8]

Table 2: Impact of Mating Disruption on Crop Damage

Pest SpeciesCropReduction in Fruit/Crop Damage (%)NotesReference
Ectomyelois ceratoniaePomegranate67% reductionDamage in the control plot was 3 times higher than in the MD plot after 89 days.[5]
Helicoverpa armigeraCotton24% - 32% reductionDamage was consistently lower in MD plots over three years compared to control plots.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the successful evaluation of mating disruption efficacy.

Protocol 1: Field Trial for Efficacy Assessment of Mating Disruption

1. Objective: To evaluate the efficacy of (E,E)-tetradeca-9,11-dienyl acetate dispensers in disrupting the mating of a target pest species in a field setting.

2. Experimental Design:

  • Site Selection: Choose two or more comparable sites (e.g., orchards, fields) of at least 4 hectares each, with a known history of infestation by the target pest.[7]
  • Plot Designation: Designate one site as the "Mating Disruption (MD) Plot" and the other as the "Untreated Control Plot." A buffer zone of at least 200 meters should separate the plots to prevent pheromone drift.
  • Replication: If possible, replicate the MD and control plots to ensure statistical robustness.
  • Layout: Use a randomized complete block design for deploying monitoring traps within each plot.[9]

3. Materials:

  • Pheromone dispensers (e.g., SPLAT®, PheroWax, hollow fibers) loaded with (E,E)-tetradeca-9,11-dienyl acetate.[9][10]
  • Monitoring traps (e.g., funnel or sticky traps).
  • Lures for monitoring traps, containing the target pest's pheromone blend.
  • GPS unit for mapping dispenser and trap locations.
  • Data collection sheets.

4. Procedure:

  • Pre-Treatment Monitoring: For at least two weeks before deploying MD dispensers, monitor the pest population in both plots using the baited traps. This establishes a baseline population density.
  • Dispenser Application: Apply the pheromone dispensers evenly throughout the MD plot according to the manufacturer's recommended density (e.g., 250-500 point sources per hectare).[9] For dollop-type dispensers like SPLAT®, apply a specific volume to tree branches or stakes. Record the GPS coordinates of dispenser locations.
  • Post-Treatment Monitoring:
  • Continue to monitor the pest population in both the MD and control plots weekly.
  • Service the traps regularly: count and remove captured male moths, and replace lures as recommended (typically every 4 weeks).[7]
  • Damage Assessment: Throughout the season and at harvest, conduct crop damage assessments. Randomly sample a predetermined number of plants or fruits from both plots and quantify the level of infestation or damage caused by the target pest.

5. Data Analysis:

  • Calculate the average number of moths captured per trap per week for both MD and control plots.
  • Determine the percent reduction in trap captures (trap shutdown) in the MD plot relative to the control plot.
  • Statistically compare the crop damage levels between the treated and untreated plots using appropriate tests (e.g., t-test, ANOVA).

Protocol 2: Laboratory Bioassay for Mating Status Determination

1. Objective: To determine the direct impact of pheromone exposure on the mating success of the target pest in a controlled environment.

2. Materials:

  • Cubicles or small enclosures (e.g., 3.375 m³).[11]
  • (E,E)-tetradeca-9,11-dienyl acetate solution at various concentrations.
  • Unmated male and female moths (reared in the lab and separated at the pupal stage).
  • Microscope and dissecting tools.

3. Procedure:

  • Pheromone Application: Apply a specific dose of the pheromone solution to a filter paper or dispenser within the experimental cubicles. Use a solvent-only control in separate cubicles.
  • Insect Introduction: Introduce a known number of unmated male and female moths (e.g., 10 pairs) into each cubicle.[11]
  • Mating Period: Allow the moths to interact for a defined period (e.g., 24-48 hours).
  • Female Dissection: After the exposure period, recapture the female moths. Dissect each female's bursa copulatrix under a microscope to check for the presence of a spermatophore, which confirms that mating has occurred.[11][12]

4. Data Analysis:

  • Calculate the percentage of mated females in the pheromone-treated groups and the control group.
  • The percentage of mating disruption is calculated as: [1 - (% Mated in Treatment / % Mated in Control)] * 100.
  • Analyze the effect of different pheromone concentrations on mating disruption.[11]

Visualizations

MatingDisruptionMechanism Result Mating Disrupted Male_MD Male_MD

// Define nodes N1 [label="1. Site Selection\n(MD & Control Plots)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="2. Baseline Monitoring\n(Trap deployment to assess initial population)", fillcolor="#FBBC05", fontcolor="#202124"]; N3 [label="3. Pheromone Application\n(Deploy dispensers in MD plot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N4 [label="4. Weekly Efficacy Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N5 [label="Count Male Captures\nin MD & Control Traps", fillcolor="#F1F3F4", fontcolor="#202124"]; N6 [label="5. Crop Damage Assessment\n(Sample fruits/plants from both plots)", fillcolor="#FBBC05", fontcolor="#202124"]; N7 [label="6. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; N8 [label="Calculate % Trap Shutdown\nCompare Crop Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; N9 [label="7. Conclusion\n(Determine Efficacy)", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges N1 -> N2 [color="#5F6368"]; N2 -> N3 [color="#5F6368"]; N3 -> N4 [color="#5F6368"]; N4 -> N5 [color="#5F6368"]; N5 -> N4 [label="repeat weekly", color="#5F6368", fontcolor="#5F6368"]; N4 -> N6 [color="#5F6368"]; N6 -> N7 [color="#5F6368"]; N7 -> N8 [color="#5F6368"]; N8 -> N9 [color="#5F6368"]; } Caption: Experimental workflow for a field mating disruption trial.

References

Application Notes and Protocols for Slow-Release Dispensers of (E,E)-tetradeca-9,11-dienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of slow-release dispensers for the insect sex pheromone (E,E)-tetradeca-9,11-dienyl acetate. This pheromone is a key attractant for various lepidopteran pests, including the light brown apple moth (Epiphyas postvittana).[1] The development of effective slow-release formulations is crucial for its application in integrated pest management (IPM) strategies, such as mating disruption and population monitoring.

Introduction to Slow-Release Formulations

The efficacy of pheromone-based pest control is highly dependent on the ability to maintain a consistent and effective concentration of the active compound in the target environment over an extended period. Slow-release dispensers are designed to protect the pheromone from rapid environmental degradation (e.g., by UV light and oxidation) and to control its release rate.[2] Various materials can be employed as matrices for the controlled release of insect pheromones, including polymers, biopolymers, and sol-gels. The choice of matrix and formulation technique significantly impacts the release kinetics of the pheromone.

Common types of slow-release dispensers include:

  • Matrix Dispensers: The pheromone is uniformly dispersed within a solid polymer matrix. Release occurs through diffusion and evaporation from the surface.

  • Reservoir Dispensers: A liquid reservoir of the pheromone is enclosed by a permeable membrane or tube, through which the pheromone diffuses.

  • Microencapsulations and Nanofibers: The pheromone is encapsulated within microscopic polymer shells or incorporated into nanofibers, offering a large surface area for controlled release.[3]

This document will focus on the formulation of matrix-based dispensers, specifically utilizing electrospinning to create pheromone-loaded nanofibers, a modern and versatile approach for achieving sustained release.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the release of (E,E)-tetradeca-9,11-dienyl acetate from different polymeric nanofiber formulations. These values are intended to serve as a benchmark for formulation development.

Table 1: Formulation Parameters for Pheromone-Loaded Nanofibers

Formulation IDPolymer MatrixPheromone Load (% w/w)Polymer Concentration in Solvent (% w/v)Solvent System
F1Polyvinyl Alcohol (PVA)1010Dichloromethane:Methanol (9:1)
F2Polycaprolactone (PCL)1012Chloroform:Dimethylformamide (7:3)
F3Polylactic Acid (PLA)1010Dichloromethane
F4Polyvinyl Alcohol (PVA)1510Dichloromethane:Methanol (9:1)
F5Polycaprolactone (PCL)1512Chloroform:Dimethylformamide (7:3)

Table 2: Release Rate and Duration of (E,E)-tetradeca-9,11-dienyl acetate from Nanofiber Dispensers

Formulation IDAverage Release Rate (µ g/day )Effective Duration (days) at 25°CTotal Pheromone Released (%)
F1150 ± 253092
F2110 ± 184588
F3135 ± 223590
F4220 ± 302595
F5160 ± 204091

Experimental Protocols

Protocol for Formulation of Pheromone-Loaded Nanofibers by Electrospinning

This protocol details the preparation of nanofiber-based dispensers using the electrospinning technique.

Materials:

  • (E,E)-tetradeca-9,11-dienyl acetate (purity > 95%)

  • Polymer (e.g., PVA, PCL, PLA)

  • Appropriate solvent system (see Table 1)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

  • Glass syringe and needle

  • Aluminum foil

  • Fume hood

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve the chosen polymer in the appropriate solvent system to achieve the desired concentration (e.g., 10% w/v).

    • Stir the solution gently on a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Pheromone Incorporation:

    • Once the polymer is fully dissolved, add the required amount of (E,E)-tetradeca-9,11-dienyl acetate to the polymer solution to achieve the target loading percentage (e.g., 10% w/w relative to the polymer).

    • Continue stirring until the pheromone is homogeneously mixed into the solution.

  • Electrospinning Process:

    • Load the pheromone-polymer solution into a glass syringe fitted with a needle (e.g., 22-gauge).

    • Mount the syringe on the syringe pump of the electrospinning apparatus.

    • Place a grounded collector plate covered with aluminum foil at a set distance from the needle tip (e.g., 15 cm).

    • Set the flow rate of the syringe pump to a suitable value (e.g., 1 mL/h).

    • Apply a high voltage between the needle and the collector (e.g., 15-20 kV).

    • A jet of the polymer solution will be ejected from the needle tip, and the solvent will evaporate, resulting in the deposition of nanofibers on the collector.

    • Continue the process until a nanofiber mat of the desired thickness is obtained.

  • Dispenser Preparation:

    • Carefully remove the nanofiber mat from the aluminum foil.

    • Cut the mat into individual dispensers of a specific size and weight for subsequent analysis.

    • Store the dispensers in a cool, dark, and airtight container until use.

Protocol for Quantification of Pheromone Release Rate

This protocol describes the methodology for determining the release rate of (E,E)-tetradeca-9,11-dienyl acetate from the prepared dispensers.

Materials:

  • Pheromone-loaded nanofiber dispensers

  • Controlled environment chamber or incubator

  • Glass vials with airtight caps

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS coating)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a stable, non-volatile compound with a similar chemical structure)

  • Hexane (analytical grade)

Procedure:

  • Sample Preparation:

    • Place a single dispenser in a glass vial of a known volume.

    • Seal the vial and place it in a controlled environment chamber at a constant temperature (e.g., 25°C).

  • Headspace Sampling (SPME):

    • At predetermined time intervals (e.g., 24, 48, 72 hours, etc.), expose an SPME fiber to the headspace of the vial for a fixed period (e.g., 30 minutes) to adsorb the released pheromone.

  • GC-MS Analysis:

    • Immediately after sampling, insert the SPME fiber into the injection port of the GC-MS for thermal desorption and analysis.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the pheromone from other volatile compounds.

    • The mass spectrometer should be operated in scan mode to identify the pheromone based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification:

    • Prepare a calibration curve by analyzing known concentrations of (E,E)-tetradeca-9,11-dienyl acetate with the internal standard.

    • Calculate the amount of pheromone released at each time point by comparing the peak area of the pheromone to that of the internal standard and using the calibration curve.

  • Release Rate Calculation:

    • The release rate is calculated as the amount of pheromone released per unit of time (e.g., µ g/day ).

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the formulation and testing of slow-release dispensers.

Experimental_Workflow cluster_formulation Formulation Stage cluster_evaluation Evaluation Stage prep_solution Prepare Polymer Solution add_pheromone Incorporate Pheromone prep_solution->add_pheromone Polymer Dissolved electrospinning Electrospinning add_pheromone->electrospinning Homogeneous Mixture prep_dispenser Prepare Dispensers electrospinning->prep_dispenser Nanofiber Mat Formed release_study Release Rate Study prep_dispenser->release_study Dispensers for Testing spme_sampling SPME Headspace Sampling release_study->spme_sampling Time Points gcms_analysis GC-MS Analysis spme_sampling->gcms_analysis Adsorbed Pheromone data_analysis Data Analysis & Quantification gcms_analysis->data_analysis Chromatographic Data

Caption: Experimental workflow for dispenser formulation and evaluation.

Pheromone_Release_Pathway cluster_dispenser Nanofiber Dispenser cluster_environment Environment pheromone_matrix Pheromone Dispersed in Polymer Matrix pheromone_surface Pheromone at Dispenser Surface pheromone_matrix->pheromone_surface Diffusion pheromone_air Pheromone in Air (Effective Concentration) pheromone_surface->pheromone_air Evaporation pheromone_air->pheromone_air Degradation (UV, Oxidation)

Caption: Signaling pathway of pheromone release from a nanofiber matrix.

References

Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing electroantennography (EAG) to measure the olfactory responses of insects to pheromones. This powerful technique is essential for screening biologically active compounds, identifying pheromone components, and elucidating the mechanisms of insect chemical communication.

Introduction to Electroantennography

Electroantennography (EAG) is a technique used to measure the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus.[1][2] The resulting signal, an electroantennogram, represents the collective depolarization of numerous olfactory receptor neurons.[1] This method is widely applied in the screening of insect pheromones and other semiochemicals.[2][3]

Experimental Protocol: Step-by-Step

This protocol outlines the key steps for conducting a successful EAG experiment to test pheromone responses.

Insect Preparation

Proper preparation of the insect antenna is critical for obtaining stable and reliable recordings.

  • Anesthesia: Anesthetize the insect using carbon dioxide or by chilling it on ice.[4] This minimizes movement and facilitates handling.

  • Antenna Excised Preparation:

    • Carefully excise an antenna from the insect's head using fine micro-scissors.[1]

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.[1]

    • Mount the basal end of the antenna onto the reference electrode using conductive gel or a saline-filled glass capillary.[1]

  • Whole Insect Preparation:

    • Tether the anesthetized insect in a stable holder, such as a foam block, with the head protruding.[4]

    • Immobilize one antenna using painters tape at the base and tip.[4]

    • Insert the reference electrode into the insect's head or neck region.[4]

    • The recording electrode is then brought into contact with the tip of the immobilized antenna.[4]

Electrode Preparation and Placement

The quality of the electrodes is paramount for a good signal-to-noise ratio.

  • Electrodes: Silver/silver-chloride (Ag/AgCl) electrodes are commonly used.[2] These can be prepared by chlorinating silver wires in bleach.[4]

  • Micropipettes: Glass capillaries are pulled to a fine point using a micropipette puller to serve as electrode holders.[1][4] The tips are then broken to a diameter slightly larger than the antenna.[1]

  • Electrolyte: The micropipettes are filled with a saline solution or conductive gel to ensure electrical contact with the antenna.[1]

  • Placement:

    • Reference Electrode: In contact with the base of the antenna or the insect's head.[2][4]

    • Recording Electrode: In contact with the distal tip of the antenna.[2]

Stimulus Preparation and Delivery

Precise preparation and delivery of pheromone stimuli are crucial for reproducible results.

  • Pheromone Dilution: Prepare a serial dilution of the pheromone compound in a suitable solvent, such as paraffin oil or hexane. Common concentrations for screening range from nanograms to micrograms.

  • Stimulus Cartridges: A common method involves applying a known amount of the diluted pheromone onto a piece of filter paper, which is then inserted into a Pasteur pipette.[1]

  • Delivery System: The stimulus pipette is connected to an air delivery system that provides a purified and humidified air stream. A puff of air is passed through the pipette to deliver the pheromone to the antenna.

  • Control: A pipette containing only the solvent is used as a negative control to ensure that the observed response is due to the pheromone and not the solvent.

Data Acquisition
  • Amplification: The potential difference between the two electrodes is amplified by a high-impedance amplifier. A gain of 10x to 100x is typical.

  • Filtering: A filter is used to reduce electrical noise. A band-pass filter of 0.1 to 50 Hz is often employed.

  • Digitization: The amplified and filtered analog signal is converted to a digital signal by a data acquisition board and recorded on a computer.

  • Software: Specialized software is used to visualize, record, and analyze the EAG responses.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters used in EAG experiments for pheromone response testing.

ParameterTypical Value/RangeNotes
Stimulus Concentration 1 ng - 10 µgThe optimal concentration varies depending on the pheromone and insect species. A dose-response curve should be generated.
Stimulus Duration 100 ms - 2 sShorter durations are used to mimic transient exposure to an odor plume.
Inter-stimulus Interval 30 s - 2 minSufficient time must be allowed for the antenna to recover between stimuli.
Airflow Rate 0.5 - 2 L/minA constant, clean, and humidified airflow over the antenna is essential for a stable baseline.
Amplifier Gain 10x - 100xThe gain should be adjusted to maximize the signal without clipping.
Filter Settings 0.1 Hz (High-pass), 50 Hz (Low-pass)These settings help to remove baseline drift and high-frequency noise.

Table 1: Typical Experimental Parameters for EAG.

ParameterDescription
Peak Amplitude (mV) The maximum negative deflection of the EAG signal from the baseline. This is the most common measure of response strength.
Depolarization Time (ms) The time taken for the signal to reach its peak amplitude after stimulus onset.
Repolarization Time (ms) The time taken for the signal to return to the baseline after the peak.
Area Under the Curve (mV*s) The integral of the EAG response, which can provide a measure of the total response.

Table 2: Key EAG Response Parameters for Analysis.

Experimental Workflows and Signaling Pathways

EAG Experimental Workflow

The following diagram illustrates the general workflow of an EAG experiment.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis insect_prep Insect Preparation (Anesthesia, Dissection) mounting Antenna Mounting insect_prep->mounting electrode_prep Electrode Preparation (Chlorination, Pulling) electrode_prep->mounting stimulus_prep Stimulus Preparation (Pheromone Dilution) stim_delivery Stimulus Delivery stimulus_prep->stim_delivery mounting->stim_delivery recording EAG Recording stim_delivery->recording baseline_correction Baseline Correction recording->baseline_correction normalization Normalization baseline_correction->normalization peak_extraction Peak Parameter Extraction normalization->peak_extraction statistical_analysis Statistical Analysis peak_extraction->statistical_analysis

EAG Experimental Workflow Diagram
Olfactory Signaling Pathway

This diagram shows a simplified signaling cascade within an olfactory receptor neuron upon pheromone binding.

Olfactory_Signaling pheromone Pheromone OR Olfactory Receptor (OR) pheromone->OR Binds to G_protein G-protein (Gq/Golf) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx depolarization Depolarization (EAG Signal) Ca_influx->depolarization

Simplified Olfactory Signaling Pathway

Data Analysis

  • Baseline Correction: The baseline of the EAG recording can sometimes drift. It is important to correct for this drift before measuring the peak amplitude. This can be done by subtracting a linear or polynomial fit to the pre-stimulus baseline.

  • Normalization: To compare responses across different antennae or different experimental sessions, the data should be normalized. A common method is to express the response to a test compound as a percentage of the response to a standard reference compound.

  • Dose-Response Curves: To quantify the sensitivity of the antenna to a particular pheromone, a dose-response curve can be generated by plotting the EAG response against a range of stimulus concentrations.

Troubleshooting

This section provides guidance on common problems encountered during EAG recordings and their potential solutions.

EAG_Troubleshooting problem1 Problem: No Signal or Very Weak Signal Possible Causes: • Poor electrode contact • Dried out antenna • Incorrect electrode placement • Amplifier issue Solutions: • Re-apply conductive gel/saline • Ensure continuous humidified airflow • Check electrode positions under microscope • Test amplifier with a known signal problem2 Problem: Unstable Baseline/Drift Possible Causes: • Unstable antenna preparation • Temperature or humidity fluctuations • Electrical interference • Electrode polarization Solutions: • Allow preparation to stabilize • Maintain constant environmental conditions • Use a Faraday cage and ground the setup properly • Re-chlorinate Ag/AgCl electrodes problem3 Problem: High Noise Level Possible Causes: • Electrical interference from nearby equipment • Poor grounding • High electrode impedance Solutions: • Turn off unnecessary electrical devices • Ensure all components are properly grounded to a single point • Use fresh, properly prepared electrodes problem4 Problem: Non-reproducible Responses Possible Causes: • Inconsistent stimulus delivery • Antenna fatigue • Contamination of stimulus pipettes Solutions: • Ensure constant airflow for stimulus delivery • Increase inter-stimulus interval • Use fresh pipettes for each stimulus and control

EAG Troubleshooting Guide

References

Application Notes and Protocols for the Quantification of (E,E)-tetradeca-9,11-dienyl Acetate in Insect Lures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E,E)-tetradeca-9,11-dienyl acetate is a key component of the sex pheromone for several lepidopteran pest species, including the spruce coneworm (Dioryctria abietella). Its accurate quantification in commercial pheromone lures is crucial for ensuring product quality, predicting field performance, and developing effective pest management strategies based on mating disruption or mass trapping. This document provides detailed analytical methods and protocols for the quantification of (E,E)-tetradeca-9,11-dienyl acetate in various lure matrices using gas chromatography (GC) with flame ionization detection (FID) and mass spectrometry (MS).

Overview of Analytical Approaches

Gas chromatography is the primary technique for the analysis of volatile and semi-volatile compounds like insect pheromones. The choice between a flame ionization detector (FID) and a mass spectrometer (MS) depends on the specific requirements of the analysis.

  • GC-FID: Offers high sensitivity and a wide linear range, making it ideal for routine quantification where the identity of the analyte is already known.

  • GC-MS: Provides mass spectral data that confirms the identity of the analyte, which is crucial for method development, troubleshooting, and stability studies where degradation products may be present.

This application note will detail a validated GC-FID method for quantification and a complementary GC-MS method for identity confirmation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-FID method for the quantification of (E,E)-tetradeca-9,11-dienyl acetate. These values are based on established validation principles for chromatographic methods.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%)
- Repeatability (Intra-day)< 2%
- Intermediate Precision (Inter-day)< 5%

Experimental Protocols

Sample Preparation: Extraction from Lure Matrix

This protocol is a general guideline and may need optimization depending on the specific lure matrix (e.g., rubber septum, plastic vial, solid matrix).

Materials:

  • Hexane (analytical grade)

  • Internal Standard (IS) solution (e.g., hexadecyl acetate in hexane, 100 µg/mL)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • 2 mL autosampler vials with inserts and caps

Procedure:

  • Place a single pheromone lure into a 20 mL glass scintillation vial.

  • Add 10.0 mL of hexane to the vial.

  • If using an internal standard, add 100 µL of the IS solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Allow the solution to settle.

  • Transfer an aliquot of the supernatant into a 2 mL autosampler vial for GC analysis.

GC-FID Method for Quantification

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]

Chromatographic Conditions:

ParameterSetting
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 80 °C (hold for 5 min) Ramp: 10 °C/min to 210 °C Hold: 15 min at 210 °C[1]
Injection Volume 1 µL
Split Ratio 20:1

Calibration:

Prepare a series of calibration standards of (E,E)-tetradeca-9,11-dienyl acetate in hexane, bracketing the expected concentration in the lure extracts (e.g., 1, 5, 10, 50, 100 µg/mL). If using an internal standard, add a constant amount to each calibration standard. Generate a calibration curve by plotting the peak area (or area ratio to IS) against the concentration.

GC-MS Method for Identity Confirmation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: As per GC-FID method.

Chromatographic Conditions:

Use the same chromatographic conditions as the GC-FID method.

Mass Spectrometer Conditions:

ParameterSetting
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV[2]
Mass Scan Range 40 - 400 m/z[2]
Transfer Line Temperature 250 °C[2]
Ion Source Temperature 230 °C[2]

Data Analysis:

Confirm the identity of the (E,E)-tetradeca-9,11-dienyl acetate peak by comparing its retention time and mass spectrum with that of a pure standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection Methods lure Pheromone Lure extraction Solvent Extraction (Hexane) lure->extraction Add Solvent & IS filtration Filtration/Centrifugation (Optional) extraction->filtration final_sample Final Sample for Analysis filtration->final_sample gc_injection GC Injection final_sample->gc_injection gc_separation Chromatographic Separation (HP-5 Column) gc_injection->gc_separation detection Detection gc_separation->detection fid FID (Quantification) detection->fid ms MS (Identification) detection->ms data_analysis Data Analysis result result data_analysis->result Final Report fid->data_analysis Peak Area vs. Concentration ms->data_analysis Mass Spectrum Comparison signaling_pathway cluster_validation Method Validation Logic cluster_criteria Acceptance Criteria specificity Specificity (Analyte vs. Matrix) linearity Linearity & Range (R² ≥ 0.999) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (Recovery %) lod_loq->accuracy precision Precision (RSD %) accuracy->precision robustness Robustness (Method Stability) precision->robustness pass Method is Valid robustness->pass All Criteria Met

References

Application Notes and Protocols for Large-Scale Commercial Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale commercial synthesis of insect pheromones. The methodologies covered include microbial fermentation, enzymatic synthesis, and chemical synthesis. Quantitative data is summarized in tables for comparative analysis, and experimental protocols for key methodologies are provided. Diagrams illustrating signaling pathways and experimental workflows are included to enhance understanding.

Microbial Fermentation of Insect Pheromones

Microbial fermentation, particularly using engineered oleaginous yeast such as Yarrowia lipolytica, has emerged as a cost-effective and sustainable method for producing certain insect pheromones, especially those derived from fatty acids.[1][2] This approach leverages the host organism's natural metabolic pathways, which are metabolically engineered to produce the desired pheromone components.

Application Note: Production of Moth Sex Pheromones in Yarrowia lipolytica

The production of moth sex pheromones, which are often long-chain unsaturated fatty alcohols, aldehydes, or acetates, is well-suited for yeast fermentation.[3][4] By introducing specific fatty acyl-CoA desaturases and reductases from insects into an engineered yeast strain, it is possible to achieve commercially relevant titers of pheromone precursors.[5][6] Subsequent chemical modification, such as acetylation or oxidation, can then be used to produce the final active pheromone.[4][5]

Advantages:

  • Sustainable and environmentally friendly process.[2]

  • Potential for lower production costs compared to chemical synthesis.[2]

  • High stereoselectivity due to the enzymatic nature of the reactions.

Challenges:

  • Requires extensive metabolic engineering of the host strain.

  • Downstream processing and purification can be complex.

  • Titers may vary and require optimization.

Experimental Protocol: Production of (Z)-11-tetradecenol (Z11-14:OH) in Yarrowia lipolytica

This protocol is adapted from studies on the production of the European corn borer sex pheromone precursor.[5][7]

1. Strain Engineering:

  • Start with a Yarrowia lipolytica strain optimized for high-level production of fatty acids.
  • Introduce a point mutation in the α-subunit of the fatty acid synthase (Fas2pI1220F) to increase the biosynthesis of myristoyl-CoA (a C14 precursor).[5][8]
  • Integrate expression cassettes for a fatty acyl-CoA desaturase (e.g., Lbo_PPTQ from Lobesia botrana) and a fatty acyl-CoA reductase (e.g., HarFAR from Helicoverpa armigera) into the yeast genome.[7]
  • For increased production, introduce additional copies of the desaturase and reductase genes and overexpress the native FAS1 gene.[5]

2. Fermentation:

  • Inoculum Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into a sterile YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) and incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
  • Bioreactor Cultivation (Fed-batch):
  • Inoculate a 1 L bioreactor containing a defined mineral medium with the seed culture to an initial OD600 of 0.1-0.2. The medium should contain a carbon source (e.g., glucose or glycerol), a nitrogen source, salts, and trace elements.
  • Maintain the temperature at 28-30°C, pH at 5.5-6.5, and dissolved oxygen (DO) above 20% through controlled aeration and agitation.
  • After the initial batch phase (consumption of the initial carbon source), initiate a fed-batch strategy by continuously or intermittently feeding a concentrated solution of the carbon source to maintain a low concentration in the bioreactor, which can enhance productivity.
  • Continue the fermentation for 96-144 hours.

3. Downstream Processing:

  • Cell Harvesting: Centrifuge the fermentation broth to separate the yeast biomass.
  • Extraction: Extract the fatty alcohols from the yeast biomass using an organic solvent (e.g., a mixture of hexane and isopropanol).
  • Purification: Purify the extracted Z11-14:OH using column chromatography or distillation.
  • Chemical Conversion (Acetylation): The purified Z11-14:OH can be chemically acetylated to (Z)-11-tetradecenyl acetate (Z11-14:OAc), the final pheromone component, using acetic anhydride and a catalyst.[5]

Quantitative Data for Microbial Pheromone Production
Pheromone ComponentHost OrganismProduction TiterScaleReference
(Z)-11-tetradecenol (Z11-14:OH)Yarrowia lipolytica188.1 ± 13.4 mg/L1 L Fed-batch Bioreactor[5][7]
(Z)-11-hexadecenol (Z11-16:OH)Yarrowia lipolytica2.57 g/L-[6]
(Z)-9-tetradecenol (Z9-14:OH)Yarrowia lipolytica73.6 mg/LSmall-scale[6]
(Z)-9-tetradecenyl acetate (Z9-14:OAc)Yarrowia lipolytica7.3 mg/L-[6]

Visualization of Microbial Pheromone Synthesis Pathway

Microbial_Pheromone_Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (Engineered) Malonyl_CoA->Fatty_Acid_Synthase C14_Acyl_CoA Myristoyl-CoA (C14:0-CoA) Fatty_Acid_Synthase->C14_Acyl_CoA Desaturase Fatty Acyl-CoA Desaturase (Lbo_PPTQ) C14_Acyl_CoA->Desaturase Unsaturated_Acyl_CoA (Z)-11-Tetradecenoyl-CoA Desaturase->Unsaturated_Acyl_CoA Reductase Fatty Acyl-CoA Reductase (HarFAR) Unsaturated_Acyl_CoA->Reductase Pheromone_Precursor (Z)-11-tetradecenol (Z11-14:OH) Reductase->Pheromone_Precursor Chemical_Acetylation Chemical Acetylation Pheromone_Precursor->Chemical_Acetylation Final_Pheromone (Z)-11-tetradecenyl acetate (Z11-14:OAc) Chemical_Acetylation->Final_Pheromone

Caption: Metabolic pathway for the biosynthesis of (Z)-11-tetradecenyl acetate in engineered Yarrowia lipolytica.

Enzymatic Synthesis of Pheromones

Enzymatic synthesis, or biocatalysis, utilizes isolated enzymes to perform specific chemical transformations. This method is particularly advantageous for the synthesis of chiral pheromones, where high enantioselectivity is crucial for biological activity.

Application Note: Enantioselective Synthesis of Chiral Pheromones

Many insect pheromones possess one or more chiral centers, and often only one enantiomer is biologically active. Enzymatic reactions, such as lipase-catalyzed resolutions, can be employed to produce enantiomerically pure pheromones or their precursors.

Advantages:

  • High chemo-, regio-, and enantioselectivity.

  • Mild reaction conditions (temperature, pH).

  • Reduced environmental impact compared to some chemical methods.

Challenges:

  • Enzyme cost and stability can be limiting factors.

  • Requires separation of the desired enantiomer from the starting material or by-product.

  • Process optimization can be time-consuming.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Precursor

This protocol describes a general method for the enzymatic resolution of a racemic alcohol, a common intermediate in pheromone synthesis.

1. Materials:

  • Racemic alcohol precursor of the target pheromone.
  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B).
  • Acylating agent (e.g., vinyl acetate).
  • Anhydrous organic solvent (e.g., hexane, toluene).

2. Procedure:

  • Dissolve the racemic alcohol in the anhydrous organic solvent in a reaction vessel.
  • Add the immobilized lipase to the solution. The amount of lipase will depend on the specific activity and the scale of the reaction and should be optimized.
  • Add the acylating agent (e.g., vinyl acetate) to the mixture.
  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.g., using chiral gas chromatography or HPLC).
  • Stop the reaction when the desired conversion (typically around 50%) is reached to achieve high enantiomeric excess of both the remaining alcohol and the formed ester.
  • Filter to remove the immobilized enzyme (which can often be reused).
  • Separate the acylated pheromone precursor (ester) from the unreacted alcohol enantiomer using column chromatography.
  • The ester can then be hydrolyzed to obtain the other enantiomer of the alcohol, if needed.

Quantitative Data for Enzymatic Pheromone Synthesis
Pheromone/PrecursorEnzymeMethodEnantiomeric Excess (e.e.)YieldReference
(S)-(-)-IpsenolHorse liver alcohol dehydrogenaseAsymmetric reduction>99%-General Knowledge
Chiral lactonesLipaseKinetic resolution>95%~45% (for one enantiomer)[9]
(R)- and (S)-SulcatolLipaseEnantioselective acylation>98%~40-48%General Knowledge

Visualization of Enzymatic Kinetic Resolution

Enzymatic_Resolution Racemic_Alcohol Racemic Alcohol (R/S) Lipase Immobilized Lipase + Acylating Agent Racemic_Alcohol->Lipase S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Slower reacting R_Ester (R)-Ester (Product) Lipase->R_Ester Faster reacting Separation Chromatographic Separation S_Alcohol->Separation R_Ester->Separation Final_S_Alcohol Enantiopure (S)-Alcohol Separation->Final_S_Alcohol Final_R_Ester Enantiopure (R)-Ester Separation->Final_R_Ester

Caption: Workflow for the enzymatic kinetic resolution of a racemic alcohol to produce enantiopure pheromone precursors.

Chemical Synthesis of Pheromones

Traditional chemical synthesis remains a widely used method for the large-scale production of a diverse range of insect pheromones.[10] Modern synthetic strategies focus on efficiency, stereoselectivity, and minimizing environmental impact.

Application Note: Stereoselective Chemical Synthesis of Lepidopteran Pheromones

The synthesis of lepidopteran pheromones often involves the construction of long carbon chains with specific double bond geometries (Z or E).[3] Key reactions in these syntheses include Wittig reactions for creating carbon-carbon double bonds with controlled stereochemistry, Grignard reactions for carbon chain extension, and olefin metathesis for efficient bond formation.[10][11]

Advantages:

  • Well-established and versatile for a wide range of pheromone structures.

  • High yields and purity can be achieved.

  • Scalable to large industrial production.

Challenges:

  • Can involve multiple steps, leading to higher costs.[12]

  • May use hazardous reagents and solvents.

  • Stereocontrol can be challenging and may require chiral starting materials or catalysts.

Experimental Protocol: Synthesis of a (Z)-Alkene Pheromone Component via Wittig Reaction

This protocol outlines a general procedure for the synthesis of a (Z)-alkene, a common structural motif in moth pheromones, using a Wittig reaction.

1. Preparation of the Phosphonium Salt:

  • React an appropriate alkyl halide with triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) under reflux to form the corresponding phosphonium salt.
  • Filter and dry the resulting solid phosphonium salt.

2. Wittig Reaction:

  • Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
  • Cool the suspension in an ice bath or dry ice/acetone bath.
  • Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide (the solution will typically change color).
  • After ylide formation is complete, add the desired aldehyde, dissolved in the same anhydrous solvent, dropwise to the reaction mixture while maintaining the low temperature.
  • Allow the reaction to warm to room temperature and stir for several hours or overnight.
  • Quench the reaction by adding water or a saturated ammonium chloride solution.
  • Extract the product with an organic solvent (e.g., diethyl ether or hexane).
  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

3. Purification:

  • Purify the crude product by column chromatography on silica gel to separate the (Z)-alkene product from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.

Quantitative Data for Chemical Pheromone Synthesis
PheromoneKey ReactionOverall YieldPurity/StereoselectivityReference
Codling Moth Pheromone ((E,E)-8,10-dodecadien-1-ol)Wittig Reaction~25-35%High stereoselectivityGeneral Knowledge
Corn Rootworm PheromoneGrignard Coupling>60% (for a key step)Mixture of stereoisomers[11][13]
Various Lepidopteran PheromonesZ-Selective Olefin Metathesis65-90%~85% Z-selectivity[3]

Visualization of a General Chemical Synthesis Workflow

Chemical_Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Step1 Step 1: Functional Group Transformation Starting_Materials->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Carbon Chain Elongation (e.g., Grignard) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Stereoselective Alkene Formation (e.g., Wittig) Intermediate2->Step3 Crude_Pheromone Crude Pheromone Step3->Crude_Pheromone Purification Purification (Chromatography/Distillation) Crude_Pheromone->Purification Final_Pheromone High-Purity Pheromone Purification->Final_Pheromone

Caption: A generalized workflow for the multi-step chemical synthesis of an insect pheromone.

References

Application Notes and Protocols for Monitoring Light Brown Apple Moth (Epiphyas postvittana) Populations Using Synthetic Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The Light Brown Apple Moth (LBAM), Epiphyas postvittana, is a highly polyphagous pest that poses a significant threat to a wide range of horticultural crops, including apples, pears, grapes, and citrus.[1][2] Effective monitoring of LBAM populations is crucial for timely pest management decisions, reducing crop damage, and minimizing the reliance on broad-spectrum insecticides.[3] Synthetic pheromone traps are a highly effective and specific tool for monitoring the presence, abundance, and flight phenology of male LBAM.[4] These traps utilize a synthetic version of the female moth's sex pheromone to attract and capture males, providing valuable data for integrated pest management (IPM) programs.[3]

This document provides detailed application notes and protocols for the use of synthetic pheromones in monitoring LBAM populations, including trap selection, lure handling, deployment strategies, and data interpretation.

2. Materials and Equipment

  • Pheromone Lures: Controlled-release septa impregnated with the LBAM synthetic sex pheromone, typically a blend of (E)-11-tetradecenyl acetate and (E,E)-9,11-tetradecadienyl acetate.[5] PHEROCON® LBAM controlled-release septa are a common commercially available option.[6]

  • Traps: Delta-style traps are most commonly recommended for their sensitivity and ease of use.[1] Recommended models include PHEROCON® 1C, PHEROCON® VI Delta, or PHEROCON® IIC, and the Jackson trap, which is a delta-shaped trap made of plastic-coated cardboard.[5][6]

  • Sticky Inserts: Adhesive-coated liners that fit inside the traps to capture the moths.

  • Trap Hangers: Wire or plastic hangers for suspending traps from tree branches or posts.

  • Disposable Gloves: To be worn when handling pheromone lures to avoid contamination.

  • Data Sheets/Field Notebook: For recording trap locations, dates, and moth counts.

  • GPS Device (Optional): For recording the precise location of each trap.

  • Forceps or Tweezers (Optional): For handling lures.[5]

3. Experimental Protocols

3.1. Lure Handling and Storage

Proper handling and storage of pheromone lures are critical to maintain their efficacy.

  • Storage: Store unopened pheromone lure packages in a cool, dry place, ideally in a refrigerator or freezer (< 24°C) for long-term storage.[6]

  • Handling: Always wear disposable gloves when handling lures to prevent contamination from hands, which can repel moths or cross-contaminate traps.[1] Avoid touching the outside of the trap with the lure.

  • Disposal: Used lures should be disposed of in the trash, away from the monitoring area, to avoid unintended attraction of moths.[6]

3.2. Trap Assembly

  • Write the trap identification number and deployment date on the trap body and the sticky insert.[5]

  • Assemble the delta trap according to the manufacturer's instructions.

  • Remove a sticky insert from its protective packaging and place it on the bottom inside of the trap, adhesive side up.

  • Using gloves, remove a pheromone lure from its packaging and place it in the center of the sticky insert.[5] In windy conditions, a lure basket can be used to secure the septum.[5]

  • Attach the hanger to the trap.

3.3. Trap Deployment

The placement and density of traps are crucial for obtaining accurate monitoring data.

  • Timing: Deploy traps at least one week before the historical emergence of adult moths in the spring.[6]

  • Location within the Orchard/Vineyard:

    • Place traps 2-3 trees in from the orchard border.[6]

    • Avoid placing traps on the very edge of a block.

    • For comprehensive monitoring, distribute traps in a grid pattern.[6]

  • Placement within the Tree Canopy:

    • Hang traps in the upper third of the tree canopy, approximately 6.5 feet (2 meters) from the ground.[6]

    • Ensure the trap entrances are not obstructed by leaves or branches to allow for clear airflow and moth entry.[7]

  • Trap Density: The required density of traps varies with the monitoring objective.

3.4. Trap Maintenance and Data Collection

Regular maintenance and consistent data collection are essential for a successful monitoring program.

  • Inspection Frequency:

    • Check traps weekly to count and record the number of captured LBAM.[6]

    • For detection purposes in new areas, inspection every 14 days may be sufficient.[5]

  • Data Recording:

    • For each trap, record the number of LBAM moths captured since the last check.

    • Remove all captured moths and other insects from the sticky insert at each check.

    • Note any damage to the trap or lure.

  • Maintenance Schedule:

    • Replace sticky inserts every 4 weeks, or when they become fouled with dust, debris, or a large number of insects.[6]

    • Replace pheromone lures every 4-6 weeks, following the manufacturer's recommendations.[1][2][6]

4. Data Presentation

Quantitative data from monitoring studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Trap Density and Monitoring Frequency Guidelines

Monitoring ObjectiveRecommended Trap DensityInspection Frequency
General Orchard MonitoringMinimum of 2 traps for < 5 acres. 1 trap per 5 acres for 5-100 acres. 1 trap per 10 acres for > 100 acres.[6] 1 trap per 2 hectares.[1]Weekly[6]
Detection in New AreasUp to 5 traps per square mile.[5]Every 14 days[5]
Delimitation of Infestation25 traps per square mile over a 4-square mile area (100 traps total).[5]Weekly[5]
Nursery and Cropland1 trap per square mile.[5]Every 30 days[5]

Table 2: Comparison of Trap Types for Light Brown Apple Moth Monitoring

Trap TypeAttractantTarget SexRelative EffectivenessNotes
Synthetic Pheromone Trap (e.g., Delta, Jackson)Synthetic Sex PheromoneMaleHigh for male moths. Considered the most efficient and reliable method for trapping male adults.[4]Commercially available and widely used for monitoring. Several models exist (e.g., PHEROCON® 1C, VI Delta, IIC).[6]
Ultraviolet (UV) Light Trap UV LightMale & FemaleGenerally the most effective trapping method for both male and female LBAM moths.[4]Expensive (approx. $400 each) and may require an AC power source, limiting field adaptability.[4] Captures a wide variety of insects.[4]
Bait Trap (e.g., with Port Wine, Terpinyl Acetate + Sugar)Food-based BaitsMale & FemaleLower capture rate than pheromone and UV traps, but attracts a higher proportion of female moths (59% of captures).[4]Inexpensive and easy to maintain. Can be used in conjunction with mating disruption programs.[4]

Table 3: Pheromone Lure Maintenance Schedule

Lure TypeRecommended Replacement FrequencyStorage Conditions
PHEROCON® LBAM controlled release septaEvery 4 weeks[6]Unopened packages in a cool place (< 24°C). Refrigerate or freeze for long-term storage.[6]
Generic Rubber Septum LuresEvery 4-6 weeks[1][2]Cool, dry place. Shelf life varies from 3-36 months depending on storage temperature.[1]

5. Data Interpretation

  • Biofix Determination: The "biofix" is the first date of consistent, sustained adult moth captures in the traps. This date is used as a starting point for accumulating growing degree-days (GDD) to predict key life stage events, such as egg hatch.[6]

  • Population Trends: Weekly trap catches can be plotted over time to visualize the flight periods of different LBAM generations. This information helps in timing control measures to target vulnerable life stages, such as young larvae.

  • Economic Thresholds: While a universal economic threshold is not well-established and can vary by crop and region, one source suggests a treatment threshold of >30 moths per trap per week.[1] However, treatment decisions should also consider other factors, such as larval sampling and crop phenology.

6. Visualizations

Experimental_Workflow Experimental Workflow for LBAM Monitoring cluster_prep Preparation cluster_field Field Activities cluster_data Data Management cluster_decision Decision Making Trap_Assembly Trap Assembly Trap_Deployment Trap Deployment Trap_Assembly->Trap_Deployment Lure_Handling Lure Handling Lure_Handling->Trap_Assembly Weekly_Monitoring Weekly Monitoring Trap_Deployment->Weekly_Monitoring Trap_Maintenance Trap Maintenance Weekly_Monitoring->Trap_Maintenance Data_Recording Data Recording Weekly_Monitoring->Data_Recording Trap_Maintenance->Weekly_Monitoring Data_Analysis Data Analysis Data_Recording->Data_Analysis Pest_Management_Decision Pest Management Decision Data_Analysis->Pest_Management_Decision

Caption: Workflow for LBAM monitoring with synthetic pheromones.

Signaling_Pathway Pheromone-Based Male Moth Attraction Pheromone_Lure Synthetic Pheromone Lure ((E)-11-tetradecenyl acetate) Pheromone_Plume Pheromone Plume Pheromone_Lure->Pheromone_Plume Release Male_Moth_Antennae Male Moth Antennae (Odorant Receptors) Pheromone_Plume->Male_Moth_Antennae Detection Nervous_System_Activation Nervous System Activation Male_Moth_Antennae->Nervous_System_Activation Signal Transduction Upwind_Flight Upwind Flight Behavior Nervous_System_Activation->Upwind_Flight Behavioral Response Trap_Capture Capture in Trap Upwind_Flight->Trap_Capture Attraction

Caption: Mechanism of male LBAM attraction to pheromone traps.

References

Troubleshooting & Optimization

improving yield and purity in (E,E)-tetradeca-9,11-dienyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E,E)-tetradeca-9,11-dienyl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to achieve a high yield of (E,E)-tetradeca-9,11-dienyl acetate?

A1: The Wittig reaction is a widely employed and effective method for the stereoselective synthesis of (E,E)-tetradeca-9,11-dienyl acetate. This reaction involves the coupling of a stabilized phosphorus ylide with an appropriate aldehyde to form the desired conjugated diene system with high (E,E) stereoselectivity.

Q2: How can I control the stereochemistry to favor the (E,E)-isomer?

A2: The key to achieving high (E,E) stereoselectivity in the Wittig reaction is the use of a stabilized ylide. Stabilized ylides, typically bearing an electron-withdrawing group, are more thermodynamically stable and react under conditions that favor the formation of the more stable E-alkene. In contrast, non-stabilized ylides tend to produce Z-alkenes.

Q3: What are the critical parameters to monitor during the Wittig reaction for this synthesis?

A3: Several parameters are critical for a successful synthesis:

  • Choice of Base: A strong, non-nucleophilic base is required to generate the ylide. Common choices include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction rate and stereoselectivity.

  • Reaction Temperature: The temperature at which the ylide is generated and the subsequent reaction with the aldehyde is carried out can significantly impact the yield and stereoselectivity. Lower temperatures are often preferred for ylide generation to minimize side reactions.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to prevent the quenching of the highly reactive ylide.

  • Purity of Reagents: The purity of the phosphonium salt and the aldehyde is crucial. Impurities can lead to side reactions and a decrease in yield and purity of the final product.

Q4: What are the common impurities or side products in this synthesis?

A4: Common impurities and side products include:

  • (Z,E)-, (E,Z)-, and (Z,Z)-isomers: Incomplete stereoselectivity can lead to the formation of other geometric isomers.

  • Triphenylphosphine oxide: This is a stoichiometric byproduct of the Wittig reaction and must be removed during purification.

  • Unreacted starting materials: Incomplete reaction can leave residual aldehyde or phosphonium salt.

  • Aldol condensation products: The aldehyde starting material can undergo self-condensation under basic conditions.

Q5: How can I effectively purify the final product?

A5: Column chromatography is the most effective method for purifying (E,E)-tetradeca-9,11-dienyl acetate and separating it from its geometric isomers and other impurities. A silica gel stationary phase with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is typically used. Careful selection of the solvent system is critical for achieving good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Incomplete reaction with the aldehyde. 4. Suboptimal reaction temperature. 5. Impure reagents.1. Ensure the use of a sufficiently strong and fresh base. 2. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. 3. Increase the reaction time or temperature after the addition of the aldehyde. 4. Optimize the reaction temperature for both ylide formation and the Wittig reaction. 5. Purify the phosphonium salt and aldehyde before use.
Low (E,E)-Purity (Presence of other isomers) 1. Use of a non-stabilized or semi-stabilized ylide. 2. Reaction conditions favoring kinetic control. 3. Isomerization during workup or purification.1. Ensure the ylide is sufficiently stabilized with an electron-withdrawing group. 2. Use reaction conditions that favor thermodynamic control (e.g., allowing the reaction to proceed for a longer time at a moderate temperature). 3. Avoid exposure to acidic or basic conditions and excessive heat during workup and purification.
Presence of Triphenylphosphine Oxide in Final Product Incomplete removal during purification.1. Optimize the column chromatography conditions (e.g., solvent polarity, column length). 2. Consider a pre-purification step such as precipitation of the triphenylphosphine oxide by adding a non-polar solvent like hexanes and filtering.
Formation of Aldol Condensation Byproducts The aldehyde is sensitive to the basic reaction conditions.1. Add the aldehyde to the pre-formed ylide slowly and at a low temperature. 2. Use a less reactive base if possible, while still ensuring complete ylide formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Wittig Synthesis of Conjugated Dienes

Ylide Type Base Solvent Temperature (°C) Typical (E:Z) Ratio General Yield Range
StabilizedNaH, n-BuLiTHF, Ether0 to 25>95:5Moderate to High
Non-stabilizedn-BuLi, NaNH₂THF, Ether-78 to 0<10:90High

Note: This table presents generalized data for Wittig reactions leading to conjugated dienes. Specific yields and stereoselectivities for (E,E)-tetradeca-9,11-dienyl acetate may vary based on the exact substrates and optimized conditions.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E,E)-tetradeca-9,11-dienyl acetate via Wittig Reaction

This protocol is a representative example and may require optimization.

1. Preparation of the Phosphonium Ylide (Stabilized):

  • To a stirred suspension of (3-(triphenylphosphonio)allyl)phosphonium dichloride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting deep red or orange solution at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

  • Cool the ylide solution to -78 °C.

  • Slowly add a solution of 9-oxononyl acetate (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure (E,E)-tetradeca-9,11-dienyl acetate.

Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification P_Salt Phosphonium Salt Ylide Stabilized Ylide P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Product (E,E)-tetradeca-9,11-dienyl acetate Ylide->Product Aldehyde 9-Oxononyl Acetate Aldehyde->Product Crude Crude Product Product->Crude Chromatography Column Chromatography Crude->Chromatography Purified Pure Product Chromatography->Purified

Caption: Workflow for the synthesis of (E,E)-tetradeca-9,11-dienyl acetate.

Troubleshooting_Yield Start Low Yield Observed Q1 Check Ylide Formation Conditions Start->Q1 A1_1 Use Fresh, Strong Base Q1->A1_1 Base Issue A1_2 Ensure Anhydrous Conditions Q1->A1_2 Solvent Issue Q2 Review Reaction with Aldehyde Q1->Q2 Ylide OK A2_1 Optimize Reaction Time/Temperature Q2->A2_1 Incomplete Reaction A2_2 Check Aldehyde Purity Q2->A2_2 Side Reactions Q3 Analyze Purification Step Q2->Q3 Reaction OK A3_1 Optimize Column Chromatography Q3->A3_1 Product Loss

Caption: Troubleshooting decision tree for low yield issues.

preventing degradation of (E,E)-tetradeca-9,11-dienyl acetate in dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (E,E)-tetradeca-9,11-dienyl acetate in experimental dispensers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My experiment shows a rapid loss of biological activity from the dispenser. What are the likely causes?

A1: Rapid loss of activity is typically due to the degradation of (E,E)-tetradeca-9,11-dienyl acetate. The primary causes are:

  • Isomerization: The conjugated diene system (at carbons 9 and 11) is susceptible to isomerization from the active (E,E) form to less active or inactive isomers (e.g., E,Z; Z,E; Z,Z) when exposed to UV light or heat.

  • Oxidation: The double bonds are prone to oxidation from atmospheric oxygen, especially when exposed to light, heat, or reactive materials. This can form peroxides, aldehydes, or other degradation products, reducing the purity of the pheromone.

  • Incompatible Dispenser Material: Certain plastics or materials may contain acidic residues or additives that can catalyze the degradation of the acetate ester.

  • Improper Storage: High temperatures and exposure to light during storage can accelerate degradation even before the experiment begins.[1][2]

Q2: I am observing inconsistent release rates from my custom-made dispensers. Why might this be happening?

A2: Inconsistent release rates are often related to environmental factors and dispenser design.[3][4] Key factors include:

  • Temperature Fluctuations: Pheromone release from most passive dispensers is highly dependent on temperature.[4] Significant temperature swings in your experimental setup will cause the release rate to vary.

  • Humidity: High relative humidity (above 80% RH) can cause water to condense on dispenser surfaces, which may act as a physical barrier and impair the release of the pheromone.[4]

  • Dispenser Material Porosity: If you are using a matrix-type dispenser, inconsistencies in the porosity or composition of the material can lead to variable release rates.

  • Pheromone Degradation: As the pheromone degrades over time into different chemical compounds, the volatility and release characteristics of the blend within the dispenser may change.

Q3: The purity of the pheromone extracted from my dispensers after a short period is lower than expected. How can I minimize this?

A3: To minimize purity loss, you must incorporate stabilizers and control the experimental environment.

  • Add an Antioxidant: Incorporate an antioxidant into your pheromone formulation before loading it into the dispenser. Common choices include Butylated Hydroxytoluene (BHT) or synthetic alpha-tocopherol.[5][6] These compounds act as radical scavengers to prevent oxidative degradation.

  • Protect from UV Light: If your experimental setup involves exposure to sunlight or other UV sources, consider using UV-blocking materials for your dispensers or shielding the setup from direct light. Photodegradation is a significant issue for sprayable formulations in direct sunlight.[7]

  • Select Inert Dispenser Materials: Use high-quality, inert materials for your dispensers, such as glass, aluminum, or phenolic-lined steel.[5] If using plastics, ensure they are tested for compatibility and do not leach acidic components.

  • Controlled Storage: Store the pure pheromone and loaded dispensers in a cool, dry, and dark place, preferably under an inert gas like nitrogen or argon, to prevent degradation before use.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of BHT to add as a stabilizer?

A1: Studies have shown that the addition of 5-10% Butylated Hydroxytoluene (BHT) to synthetic pheromone blends can significantly prolong their lifespan, extending efficacy for 6-8 weeks and improving catch rates in field applications.[6] The optimal concentration can depend on the specific dispenser type and environmental conditions. It is recommended to start with a 5% w/w concentration and optimize based on stability trial results.

Q2: What are the best practices for storing (E,E)-tetradeca-9,11-dienyl acetate?

A2: For optimal stability, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing agents.[5] For long-term storage, refrigeration and blanketing with an inert gas are recommended to minimize oxidation and thermal degradation.

Q3: Can I reuse my pheromone dispensers?

A3: Most commercial passive dispensers, such as membrane or matrix types, are designed for single use and are impractical to reuse.[4] Attempting to refill them can lead to contamination and unpredictable release kinetics. Aerosol devices are an exception and can be reused.[4] For research purposes, if you have designed a refillable dispenser, ensure a rigorous cleaning protocol is in place to remove any degraded residues before refilling.

Q4: How can I confirm the identity and purity of my pheromone sample?

A4: The standard analytical method for identifying and quantifying (E,E)-tetradeca-9,11-dienyl acetate and its isomers is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[8][9] By comparing the retention time and mass spectrum of your sample to a certified reference standard, you can confirm its identity and determine its purity.[8]

Data Presentation

Table 1: Physical and Chemical Properties of (E,E)-tetradeca-9,11-dienyl acetate

PropertyValueSource
Molecular Formula C₁₆H₂₈O₂[10]
Molecular Weight 252.39 g/mol [10]
Appearance Colorless to pale yellow liquid[11]
Kovats Retention Index 1810 (Standard non-polar column)[10]
Boiling Point Not determined[12]
Density 0.89 g/mL[12]

Table 2: Recommended Stabilizers and Storage Conditions

ParameterRecommendationRationaleSource
Antioxidant 5-10% Butylated Hydroxytoluene (BHT) or synthetic alpha-tocopherolPrevents oxidative degradation of double bonds.[5][6]
Storage Temperature Cool (Refrigerated for long-term)Reduces the rate of thermal degradation and isomerization.[1]
Storage Atmosphere Tightly sealed container, under inert gas (e.g., Nitrogen, Argon)Prevents oxidation by atmospheric oxygen.[5]
Light Conditions Store in the darkPrevents photodegradation and UV-induced isomerization.[7]
Compatible Materials Glass, Aluminum, Phenolic Lined Steel, Inert PlasticsPrevents catalytic degradation from reactive surfaces.[5]
Incompatible Materials Strong oxidizing agentsReacts with and degrades the pheromone.[5]

Experimental Protocols

Protocol 1: Stability Testing of (E,E)-tetradeca-9,11-dienyl acetate in Dispensers

Objective: To quantify the degradation of (E,E)-tetradeca-9,11-dienyl acetate in a specific dispenser type under controlled environmental conditions.

Methodology:

  • Preparation of Pheromone Formulation:

    • Prepare a solution of (E,E)-tetradeca-9,11-dienyl acetate in a suitable volatile solvent (e.g., hexane).

    • If testing stabilizers, prepare parallel formulations with and without the addition of an antioxidant (e.g., 5% w/w BHT).

  • Dispenser Loading:

    • Accurately load a known quantity of the pheromone formulation into each dispenser.

    • Allow the solvent to evaporate completely in a fume hood if using a matrix-type dispenser.

  • Aging Conditions:

    • Place sets of loaded dispensers into environmental chambers with controlled temperature and light conditions (e.g., 25°C with UV light, 40°C in dark).

    • Include a control set stored at -20°C in the dark.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 7, 14, 30, and 60 days), remove a subset of dispensers from each condition for analysis.

  • Extraction:

    • Disassemble the dispenser and submerge the pheromone-containing component in a known volume of solvent (e.g., hexane).

    • Use sonication for 15-20 minutes to ensure complete extraction of the remaining pheromone and any degradation products.

    • Add an internal standard to the extract for accurate quantification.

  • GC-MS Analysis:

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

    • Use a non-polar or medium-polarity capillary column suitable for separating fatty acid esters.

    • Employ a temperature program that effectively separates the parent compound from its isomers and degradation products.

    • Quantify the amount of (E,E)-tetradeca-9,11-dienyl acetate remaining by comparing its peak area to that of the internal standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify (E,E)-tetradeca-9,11-dienyl acetate.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).[13]

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters (if used):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.[14][15]

Procedure:

  • Sample Preparation: Dilute the pheromone extract to a suitable concentration (e.g., 10-100 µg/mL) in hexane. Add an internal standard if not already present.

  • Injection: Inject 1 µL of the sample into the GC.[16]

  • Data Acquisition: Run the GC-MS method and acquire the data.

  • Data Analysis:

    • Identify the (E,E)-tetradeca-9,11-dienyl acetate peak based on its retention time and mass spectrum compared to a reference standard.

    • Integrate the peak area of the analyte and the internal standard.

    • Calculate the concentration and purity of the pheromone in the sample.

Visualizations

degradation_pathway main (E,E)-tetradeca-9,11-dienyl acetate (Active) oxidized Oxidation Products (e.g., Peroxides, Aldehydes) main->oxidized Oxygen (O₂) Heat / Light isomerized Geometric Isomers (E,Z), (Z,E), (Z,Z) main->isomerized UV Light Heat Acid/Base inactive Inactive / Less Active Products oxidized->inactive isomerized->inactive troubleshooting_workflow start Reduced Pheromone Activity Observed q1 Is Pheromone Purity Confirmed Pre-Experiment? start->q1 a1_yes Analyze Pheromone from Aged Dispenser via GC-MS q1->a1_yes Yes a1_no Verify Purity of Starting Material q1->a1_no No q2 Degradation Products Detected? a1_yes->q2 a2_yes Implement Protective Measures q2->a2_yes Yes a2_no Investigate Dispenser Release Characteristics q2->a2_no No solution Add Antioxidant (BHT) Use UV-protective dispenser Control temperature a2_yes->solution stability_testing_workflow prep 1. Prepare Formulation (with/without stabilizer) load 2. Load Known Quantity into Dispensers prep->load age 3. Age Dispensers under Controlled Conditions (Temp, Light) load->age sample 4. Sample at Time Intervals age->sample extract 5. Solvent Extraction with Internal Standard sample->extract analyze 6. GC-MS Analysis extract->analyze quantify 7. Quantify Remaining Pheromone vs. Control analyze->quantify

References

Technical Support Center: Metabolic Engineering of Yeast for Pheromone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metabolic engineering of yeast for pheromone production.

Troubleshooting Guides

Issue 1: Low or No Pheromone Titer

Q: My engineered yeast strain is producing very low levels of, or no, target pheromone. What are the common causes and how can I troubleshoot this?

A: Low pheromone titer is a frequent challenge. The underlying causes can be multifaceted, often involving precursor limitation, inefficient enzyme activity, or competing metabolic pathways. Here’s a step-by-step troubleshooting guide:

  • Verify Gene Expression and Enzyme Activity:

    • Problem: The heterologously expressed genes for the pheromone biosynthesis pathway may not be transcribed or translated efficiently.

    • Troubleshooting:

      • Perform RT-qPCR to confirm the transcription of your target genes.

      • Use Western blotting to verify the translation and stability of the enzymes.

      • If protein levels are low, consider codon-optimizing your genes for yeast expression and using strong, constitutive promoters.

  • Assess Precursor and Cofactor Availability:

    • Problem: The biosynthesis of many pheromones, particularly sesquiterpenes, relies on precursors from the mevalonate (MVA) pathway, such as farnesyl pyrophosphate (FPP), and cofactors like NADPH. Fatty acid-derived pheromones require sufficient acetyl-CoA and malonyl-CoA pools.

    • Troubleshooting:

      • For Sesquiterpenes (MVA pathway): Overexpress key enzymes in the MVA pathway. A common strategy is to overexpress a truncated, soluble form of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme. Overexpression of FPP synthase (ERG20) can also boost the FPP pool.[1]

      • For Fatty Acid-Derived Pheromones: Enhance the cytosolic pool of acetyl-CoA by overexpressing native enzymes like acetaldehyde dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS).[2] Alternatively, heterologous pathways, such as the pyruvate dehydrogenase (PDH) bypass, can be introduced.[2] To increase malonyl-CoA, overexpress acetyl-CoA carboxylase (ACC1).[2]

      • Cofactor Imbalance (NADPH): The synthesis of many pheromones is an NADPH-demanding process. To increase the availability of cytosolic NADPH, consider deleting genes encoding for NADPH-consuming enzymes that are not essential for your desired pathway. One successful strategy has been the deletion of the NADPH-dependent glutamate dehydrogenase (GDH1).

  • Investigate Competing Pathways:

    • Problem: Precursors for pheromone synthesis can be diverted to other native metabolic pathways, reducing the flux towards your product.

    • Troubleshooting:

      • For Sesquiterpenes: A primary competing pathway is ergosterol biosynthesis. Downregulating or creating a conditional knockdown of squalene synthase (ERG9), which consumes FPP, can significantly redirect flux towards sesquiterpene production.[1]

      • For Fatty Acid-Derived Pheromones: To prevent the degradation of fatty acid precursors, consider deleting genes involved in β-oxidation (e.g., POX1) and fatty alcohol degradation.[3] Downregulating storage lipid accumulation by deleting genes like the acyl-CoA:diacylglycerol acyltransferase (DGA1) can also be beneficial.[3]

Issue 2: Cellular Toxicity and Growth Inhibition

Q: My engineered yeast strain exhibits poor growth and viability after inducing gene expression for pheromone production. What could be the cause and how can I mitigate it?

A: Cellular toxicity can arise from the accumulation of intermediate metabolites or the final pheromone product itself.

  • Identify the Toxic Compound:

    • Problem: It is crucial to determine whether the toxicity is caused by an intermediate or the final product.

    • Troubleshooting:

      • Construct strains with partial pathways to see if the accumulation of a specific intermediate is causing the growth defect.

      • Cultivate the wild-type strain in media supplemented with varying concentrations of the final pheromone product to assess its toxicity.

  • Strategies to Reduce Toxicity:

    • Problem: High intracellular concentrations of certain compounds can be detrimental to the cell.

    • Troubleshooting:

      • Promoter Tuning: Use inducible or weaker constitutive promoters to control the expression of pathway genes and avoid rapid accumulation of toxic compounds.

      • Enhanced Secretion: Engineer the yeast to efficiently secrete the pheromone. This can be achieved by expressing appropriate transporters. For peptide pheromones, leveraging the native yeast mating factor secretion pathways can be a viable strategy.

      • In Situ Product Removal: During fermentation, use a two-phase system with an organic solvent overlay (e.g., dodecane) to extract the hydrophobic pheromone from the culture medium as it is produced, thereby reducing its concentration in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of pheromones that can be produced in yeast, and what are the key metabolic pathways involved?

A1: Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, has been successfully engineered to produce two main classes of insect pheromones:

  • Sesquiterpenes: These are derived from the isoprenoid biosynthetic pathway. The central pathway is the mevalonate (MVA) pathway, which produces the C15 precursor farnesyl pyrophosphate (FPP).[4][5] Heterologous expression of various sesquiterpene synthases then converts FPP into a diverse range of sesquiterpene backbones.

  • Fatty Acid-Derived Pheromones: This is the largest class of moth sex pheromones. Their biosynthesis in yeast involves harnessing the native fatty acid synthesis pathway to produce fatty acyl-CoA precursors of specific chain lengths (typically C10-C18).[2][6] This is followed by the action of heterologously expressed desaturases, reductases, and sometimes acetyltransferases to generate the final alcohol, aldehyde, or acetate pheromone.[2][6]

Q2: How can I increase the precursor supply for sesquiterpene pheromone production?

A2: To enhance the production of the FPP precursor for sesquiterpenes, several metabolic engineering strategies can be employed in combination:

  • Overexpression of MVA Pathway Genes: Upregulating the expression of genes in the MVA pathway, especially the rate-limiting enzyme HMG-CoA reductase (tHMG1), is a common and effective strategy.[1]

  • Downregulation of Competing Pathways: The primary competing pathway for FPP is the sterol biosynthesis pathway. Downregulating the gene encoding squalene synthase (ERG9), which converts FPP to squalene, is a critical step to redirect carbon flux towards sesquiterpene synthesis.[1]

  • Global Transcriptional Upregulation: Introducing mutations in transcription factors, such as the upc2-1 mutation, can lead to a general upregulation of genes in the MVA and sterol biosynthesis pathways, which can be beneficial for sesquiterpene production.[1]

Q3: What are the challenges associated with expressing plant or insect-derived enzymes in yeast?

A3: Expressing heterologous enzymes from evolutionarily distant organisms like plants and insects in yeast can present several challenges:

  • Codon Usage Bias: The codon usage of the heterologous gene may differ significantly from that of yeast, leading to inefficient translation. It is advisable to codon-optimize the synthetic gene sequence for yeast expression.

  • Subcellular Localization: Many enzymes in pheromone biosynthesis pathways are membrane-bound (e.g., in the endoplasmic reticulum). Ensuring the correct localization and membrane insertion in yeast is crucial for their function. This may require the use of native yeast signal peptides or transmembrane domains.

  • Post-Translational Modifications: The heterologous protein may require specific post-translational modifications for its activity that are not performed by yeast.

Data Presentation

Table 1: Impact of Genetic Modifications on Sesquiterpene Pheromone Production in S. cerevisiae

Genetic ModificationTarget PheromoneFold Increase in TiterReference Strain
Overexpression of tHMG1 and UPC2-1 mutationEpi-cedrol~4.1Wild-type with synthase
Downregulation of ERG9, overexpression of tHMG1 and FPPS, and upc2-1 mutationAmorphadiene>880Wild-type with synthase
Deletion of DPP1 (a phosphatase that degrades FPP)α-farnesene1.5Strain with optimized MVA pathway

Data compiled from multiple sources and represent approximate fold increases.

Table 2: Strategies to Enhance Fatty Acid-Derived Pheromone Production in Yeast

StrategyGenetic Target(s)Effect on Pheromone TiterYeast Species
Increase Acetyl-CoA SupplyOverexpression of ALD6 and ACSIncreased precursor pool for fatty acid synthesisS. cerevisiae
Increase Malonyl-CoA SupplyOverexpression of ACC1~1.5-fold increase in total fatty acidsS. cerevisiae
Prevent Precursor DegradationDeletion of β-oxidation and fatty alcohol degradation genesIncreased availability of fatty acid and fatty alcohol intermediatesY. lipolytica
Modify Fatty Acid Chain LengthMutate fatty acid synthase (e.g., Fas2p I1220F)15-fold improvement in a C14 productY. lipolytica

Experimental Protocols

General Protocol for Construction of a Pheromone-Producing Yeast Strain

This protocol provides a general workflow for constructing a yeast strain for pheromone production using plasmid-based expression.

  • Gene Synthesis and Codon Optimization: Synthesize the DNA sequences for the pheromone biosynthesis pathway genes. Codon-optimize these sequences for expression in Saccharomyces cerevisiae.

  • Vector Construction:

    • Choose a suitable yeast expression vector (e.g., a high-copy 2µ plasmid or a low-copy CEN/ARS plasmid).

    • Select appropriate promoters (e.g., strong constitutive promoters like PTEF1 or PGPD, or inducible promoters like PGAL1) and terminators (e.g., TCYC1).

    • Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to clone the codon-optimized genes into the expression vector(s).

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Transform the yeast strain with the constructed plasmid(s).

    • Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the auxotrophic marker on the plasmid).

  • Verification of Transformants:

    • Confirm the presence of the plasmid in the yeast transformants by colony PCR.

    • Verify the expression of the heterologous genes by RT-qPCR or Western blotting.

  • Small-Scale Culture and Pheromone Extraction:

    • Inoculate a single colony of the engineered strain into 5 mL of selective medium and grow for 48-72 hours at 30°C with shaking.

    • For hydrophobic pheromones, add an organic solvent overlay (e.g., 10% v/v dodecane) to the culture to capture the product.

    • After cultivation, centrifuge the culture to separate the cells, aqueous medium, and the organic layer.

  • Pheromone Analysis:

    • Analyze the organic layer (or a solvent extract of the aqueous phase and cell pellet) by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced pheromone. Use an authentic standard for comparison.

Visualizations

Signaling Pathways and Experimental Workflows

Pheromone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell Pheromone α-factor or a-factor Receptor Ste2 or Ste3 (GPCR) Pheromone->Receptor Binding G_protein G Protein (Gpa1, Ste4, Ste18) Receptor->G_protein Activation Ste5_scaffold Ste5 (Scaffold) G_protein->Ste5_scaffold Recruitment MAPK_cascade MAP Kinase Cascade (Ste20, Ste11, Ste7, Fus3) Ste5_scaffold->MAPK_cascade Activation Transcription_Factor Ste12 (Transcription Factor) MAPK_cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Mating Genes Expression Nucleus->Gene_Expression Induction

Caption: Yeast pheromone response signaling pathway.

Metabolic_Engineering_Workflow cluster_design Design & Construction cluster_testing Testing & Analysis cluster_optimization Optimization pathway_selection Pathway Selection gene_synthesis Gene Synthesis & Codon Optimization pathway_selection->gene_synthesis vector_construction Vector Construction gene_synthesis->vector_construction yeast_transformation Yeast Transformation vector_construction->yeast_transformation strain_screening Strain Screening yeast_transformation->strain_screening fermentation Fermentation strain_screening->fermentation product_analysis Product Analysis (GC-MS) fermentation->product_analysis metabolic_modeling Metabolic Modeling product_analysis->metabolic_modeling process_optimization Process Optimization product_analysis->process_optimization pathway_refactoring Pathway Refactoring metabolic_modeling->pathway_refactoring pathway_refactoring->vector_construction Iterate process_optimization->fermentation Iterate

Caption: General workflow for metabolic engineering of yeast.

Sesquiterpene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (Overexpressed) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ERG12, ERG8, ERG19, ERG20 Sesquiterpenes Sesquiterpene Pheromones FPP->Sesquiterpenes Heterologous Sesquiterpene Synthase Squalene Squalene -> Ergosterol FPP->Squalene ERG9 (Downregulated)

Caption: Engineered MVA pathway for sesquiterpene production.

References

Technical Support Center: Enhancing Mating Disruption Efficacy in High-Density Pest Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on enhancing the effectiveness of mating disruption (MD) techniques in high-density pest populations.

Troubleshooting Guide

This section addresses specific issues that may arise during mating disruption experiments in high-density pest populations.

Problem: Reduced efficacy of mating disruption at high pest densities.

Q1: Why is mating disruption less effective in high-density pest populations?

A1: Mating disruption is a density-dependent control tactic.[1][2] At high population densities, the probability of male insects finding females by chance increases significantly, even in the presence of synthetic pheromones.[3][4] The large number of calling females can create a "signal-to-noise" ratio that is difficult for synthetic pheromones to overcome, leading to a higher incidence of mating.[2]

Q2: What are the primary strategies to overcome the challenge of high pest density?

A2: The most common and effective strategies include:

  • Initial Population Reduction: In the first year of a mating disruption program in a high-pressure orchard, it is often necessary to apply insecticides to lower the pest population to a manageable level.[3][5]

  • Increased Dispenser Density: Higher numbers of pheromone point sources are needed to effectively compete with the large number of calling females in a dense pest population.[1][2]

  • Optimized Dispenser Placement: Strategic placement of dispensers, particularly in "hot spots" of pest activity, can improve efficacy.[6]

  • High-Emission Dispensers: Utilizing dispensers that release a larger amount of pheromone can help to saturate the environment more effectively.[2]

Problem: Sub-optimal dispenser performance and longevity.

Q3: How can I determine if our pheromone dispensers are releasing at an effective rate throughout the season?

A3: You can measure the pheromone release rate using laboratory-based volatile collection systems (VCS) or by quantifying the residual pheromone in field-aged dispensers.[7][8] A common method involves trapping the released volatiles on an adsorbent material followed by solvent extraction and analysis using gas chromatography-mass spectrometry (GC/MS).[7]

Q4: What factors can negatively impact the release rate and longevity of our dispensers?

A4: Environmental factors such as high temperatures and strong winds can increase the pheromone release rate, potentially shortening the effective lifespan of the dispensers.[2] The formulation of the dispenser itself also plays a crucial role in determining the release profile.[4]

Problem: Immigration of mated females from untreated areas.

Q5: We are seeing damage in our treated plots despite good trap shutdown. What could be the cause?

A5: Immigration of already mated females from adjacent untreated areas is a common cause of failure in mating disruption programs.[9] Since mating disruption does not kill the insects, these immigrant females can lay viable eggs and cause damage.[4]

Q6: How can we mitigate the impact of mated female immigration?

A6: To address this, consider the following:

  • Treating Larger, Contiguous Areas: Mating disruption is most effective when applied over large, uniform areas to minimize edge effects. A minimum of 10 acres is often recommended for pests like the codling moth.[4][5]

  • Border Treatments: Applying a higher density of dispensers or a border spray of insecticide around the perimeter of the treated area can help to reduce the influx of mated females.[4]

  • Cooperation with Neighbors: Coordinating mating disruption efforts with adjacent growers can significantly improve the overall effectiveness of the program.[5]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about optimizing mating disruption in high-density pest populations.

Q1: What is the first and most critical step before implementing a mating disruption program in a high-density pest population?

A1: The most critical first step is to accurately assess the initial pest population density. This can be achieved through a robust monitoring program using pheromone traps for at least one season prior to implementing mating disruption.[10] This baseline data will inform the necessary intensity of the mating disruption strategy, including the need for initial insecticide applications and the required dispenser density.

Q2: Is there a maximum pest density at which mating disruption is no longer effective?

A2: While mating disruption is generally considered most effective at low to moderate pest densities, research has shown it can be effective at higher densities than previously thought. For example, one study on gypsy moths found that mating disruption at a dose of 15 g AI/ha was effective in populations with a season-long trap catch of at least 115 males per trap.[11][12] However, the efficacy at very high densities will depend on the specific pest, the environment, and the intensity of the mating disruption application.

Q3: How do I choose the right type of pheromone dispenser for my experiment?

A3: The choice of dispenser depends on several factors, including the target pest, the crop, and the desired release profile. Hand-applied passive dispensers are common and come in various formulations like loops, clips, and tubes.[2][6] Aerosol "puffer" dispensers provide a metered release of pheromone and are suitable for large areas but may require supplemental hand-applied dispensers on the borders.[2][13] The key is to select a dispenser that provides a consistent release of the correct pheromone blend for the entire flight period of the target pest.[4]

Q4: Can mating disruption lead to insecticide resistance in the target pest population?

A4: Mating disruption itself does not exert the same selection pressure as insecticides and is therefore not expected to lead to physiological resistance in the same way.[2] By reducing the reliance on conventional insecticides, mating disruption can actually be a valuable tool in an insecticide resistance management program.[4]

Q5: What are the key parameters to measure to evaluate the efficacy of a mating disruption experiment?

A5: A comprehensive evaluation should include:

  • Trap Shutdown: A significant reduction in the capture of male moths in pheromone-baited traps within the treated area compared to untreated controls.[13]

  • Mating Success: Assessing the mating status of tethered or feral female moths within the treated and control plots. A lower percentage of mated females in the treated plot indicates successful disruption.[14]

  • Crop Damage: Ultimately, the success of the program is measured by a reduction in crop damage from the target pest. This should be carefully quantified through fruit or plant inspections.[9]

Data Presentation

Table 1: Efficacy of Mating Disruption for Gypsy Moth at Varying Population Densities

Population Density (males/trap/day)Mating Disruption TreatmentReduction in Male Moth CatchReduction in Female Mating Success
Low (<30 males/trap)15 g AI/ha>90%95%
High (>100 males/trap)15 g AI/ha>90%Approaching 100% in untreated, significantly reduced in treated plots

Source: Adapted from a study on gypsy moth mating disruption, highlighting that while trap shutdown remains high, the impact on mating success is more pronounced at lower densities.

Table 2: Comparison of Mating Disruption Dispenser Characteristics for Codling Moth

Dispenser BrandTypeApplication Rate/AcreApproximate Cost/AcreEffectivenessNotes
Isomate-CM FlexHand-applied loops200-400$100 (at 400/acre)Very EffectiveHang high in the tree canopy.
Isomate CM MistAerosol device1-Effective on blocks >30-35 acres with low CM pressureRequires supplemental hand-applied dispensers on outer rows.
Checkmate CM-XLHand-applied clips200$100Somewhat EffectiveHang high in the tree canopy.
Checkmate CM-O PufferAerosol device1$120Effective on blocks >30-35 acres with low CM pressureDistributor will map placement; requires supplemental dispensers on outer rows.

Source: Adapted from Utah State University Extension guidelines for codling moth mating disruption.[6]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Mating Disruption in a High-Density Pest Population

Objective: To determine the effectiveness of a mating disruption treatment in reducing pest population mating success and subsequent crop damage in a high-density environment.

Materials:

  • Pheromone dispensers for the target pest.

  • Pheromone-baited traps and high-load lures for monitoring.[6]

  • Tethering stations for virgin female moths (optional, but recommended for direct mating assessment).

  • Untreated control plots of sufficient size and distance from treated plots to avoid interference.[9]

  • Data collection sheets or electronic devices.

Methodology:

  • Pre-treatment Monitoring: For at least one full season prior to the experiment, monitor the pest population density in the selected experimental and control plots using pheromone traps. This establishes a baseline population level.

  • Plot Setup: Designate treated and untreated control plots. Ensure plots are large enough to minimize edge effects (e.g., minimum 10 acres for codling moth).[5] Maintain a sufficient buffer zone between treated and untreated plots.

  • Dispenser Application: At the beginning of the pest's flight period (biofix), apply the pheromone dispensers to the treated plots according to the manufacturer's recommendations or the experimental design (e.g., varying densities).[6] Record the number and placement of dispensers.

  • Monitoring Male Flight: Throughout the flight period, monitor the number of male moths captured in pheromone traps in both treated and untreated plots on a weekly basis.[6] Use high-load lures in the treated plots to overcome the high background pheromone concentration.

  • Assessing Mating Success (Optional but Recommended):

    • Deploy tethered virgin female moths in both treated and untreated plots for a set period (e.g., 24-48 hours).

    • Retrieve the females and dissect them to determine their mating status (presence of spermatophores).

    • Calculate the percentage of mated females in each plot.

  • Quantifying Crop Damage: At appropriate times during the growing season and at harvest, conduct systematic assessments of crop damage in both treated and untreated plots. This can involve counting damaged fruits or plants in a standardized manner.

  • Data Analysis: Compare the male trap captures, percentage of mated females, and crop damage levels between the treated and untreated plots using appropriate statistical analyses.

Protocol 2: Measuring Pheromone Release Rate from Dispensers

Objective: To quantify the release rate of a specific pheromone from a dispenser over time under controlled laboratory conditions.

Materials:

  • Volatile Collection System (VCS) with a flow-through chamber.

  • Air pump with a flow meter.

  • Adsorbent tubes (e.g., polyurethane foam).

  • Solvent for extraction (e.g., hexane).

  • Gas Chromatograph-Mass Spectrometer (GC/MS).

  • Field-aged and new dispensers for comparison.

Methodology:

  • System Setup: Assemble the VCS, ensuring a controlled airflow and temperature environment.[7]

  • Dispenser Placement: Place a single dispenser (either new or field-aged) inside the flow-through chamber.

  • Volatile Collection: Draw air through the chamber at a constant, known flow rate for a specific duration. The air passing over the dispenser will carry the released pheromone volatiles onto the adsorbent tube.

  • Solvent Extraction: Remove the adsorbent tube and elute the trapped pheromones with a precise volume of an appropriate solvent.

  • GC/MS Analysis: Inject a sample of the solvent extract into the GC/MS to separate and quantify the amount of the target pheromone.

  • Calculate Release Rate: Based on the amount of pheromone collected and the duration of the collection period, calculate the release rate in units such as micrograms per hour.

  • Repeatability: Repeat the measurement with multiple dispensers of the same type and age to ensure the reliability of the results.

Mandatory Visualization

Signaling_Pathway cluster_air External Environment cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule Pore Pore Tubule Pheromone->Pore Enters Sensillum PBP Pheromone Binding Protein (PBP) Pore->PBP Binds to OR Odorant Receptor (OR) PBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Glomerulus Glomerulus Neuron->Glomerulus Transmits Signal to PN Projection Neuron Glomerulus->PN Synapses with Brain Higher Brain Centers PN->Brain Relays Signal to

Caption: Insect Pheromone Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_implementation Phase 2: Implementation cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Analysis & Conclusion A Define Objectives & Experimental Design B Select & Prepare Experimental Plots A->B C Pre-Treatment Pest Monitoring B->C D Apply Mating Disruption (Dispenser Deployment) C->D E Ongoing Monitoring (Trap Catches) D->E F Assess Mating Success (Female Dissection) E->F G Quantify Crop Damage E->G H Data Analysis & Statistical Comparison F->H G->H I Draw Conclusions on Efficacy H->I

Caption: Experimental Workflow for Mating Disruption Efficacy Trial.

References

separation of (E,E) and (Z,E) isomers of tetradeca-9,11-dienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isomer Separation

Topic: Separation of (E,E) and (Z,E) isomers of tetradeca-9,11-dienyl acetate

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the chromatographic separation of (E,E) and (Z,E) geometric isomers of tetradeca-9,11-dienyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which chromatographic method is most effective for separating the (E,E) and (Z,E) isomers of tetradeca-9,11-dienyl acetate?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but they offer different advantages.

  • Gas Chromatography (GC): Commonly used for analyzing volatile pheromone components. Separation is typically achieved on polar capillary columns (e.g., cyanopropyl siloxane phases like DB-23), but achieving baseline resolution between geometric isomers of conjugated dienes can be challenging as peaks may be very close or overlap.[1][2]

  • Reversed-Phase HPLC (RP-HPLC): Often provides superior and complete separation of these isomers using an ODS (C18) column.[2] This method is highly effective for preparative-scale separations.

  • Argentation (Silver-Ion) Chromatography: This technique, available in both TLC and HPLC formats, offers excellent resolution based on the number, configuration, and position of double bonds and is a powerful tool for separating geometric isomers.[3][4]

Q2: I am seeing poor resolution or co-elution of my (E,E) and (Z,E) isomers during GC analysis. What steps can I take to improve separation?

A2: Poor resolution in GC is a common issue for conjugated diene isomers.[2] Consider the following troubleshooting steps:

  • Column Selection: Ensure you are using a high-polarity column. Ionic liquid-based columns (like SLB-IL111) are extremely polar and have been shown to provide baseline separation for geometric isomers of similar compounds.[5][6]

  • Optimize Temperature Program: Use a slow, shallow temperature ramp (e.g., 1-4°C/min) through the elution range of the isomers to maximize separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to ensure the column is operating at its maximum efficiency.

  • Column Length: Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolving power.

  • Alternative Method: If GC optimization fails to provide the required resolution, switching to RP-HPLC is a highly recommended alternative for achieving complete separation.[2]

Q3: What is the expected elution order for the (E,E) and (Z,E) isomers in GC and HPLC?

A3: The elution order is dependent on the chromatography mode and stationary phase:

  • GC (Polar Column): On polar cyanopropyl siloxane columns (like DB-23), the more linear (E)-isomers tend to elute slightly faster than the corresponding (Z)-isomers.[2]

  • Reversed-Phase HPLC (ODS/C18 Column): In RP-HPLC, the interaction is based on hydrophobicity. The (Z)-isomers, being less linear and having a smaller hydrophobic footprint, elute faster than the more linear and more retained (E)-isomers.[2]

Q4: I am concerned about the potential for isomerization of my sample during analysis. How can I prevent this?

A4: Isomerization from cis (Z) to trans (E) can be induced by heat or acidic conditions.[7][8]

  • Sample Preparation: When performing derivatization (e.g., transesterification), avoid high temperatures. Performing the reaction at room temperature can prevent double bond isomerization.[7]

  • GC Injection Port Temperature: Keep the injector temperature as low as possible while still ensuring efficient and reproducible volatilization of the analyte. A typical starting point is 250°C, but this can be lowered and tested for performance.

  • Solvent Choice: Ensure solvents are neutral and free of acidic contaminants.

Q5: How can I definitively confirm the identity of each separated isomer peak?

A5: Since mass spectrometry (MS) alone cannot distinguish between geometric isomers, chromatographic separation followed by comparison is essential.[8] The gold standard for peak identification is to:

  • Analyze Authentic Standards: Inject synthetic, high-purity standards of the (E,E) and (Z,E) isomers separately under the exact same analytical conditions.

  • Co-injection: Spike your sample with one of the authentic standards. The peak that increases in size corresponds to that isomer.

  • Compare Retention Data: Compare the retention times or Kovats retention indices of your sample peaks with published values or those obtained from your standard runs.[1]

Quantitative Data Summary

The following tables summarize retention data from literature, which can be used as a reference for method development.

Table 1: Gas Chromatography Retention Data for Tetradecadienyl Compound Isomers

Compound Isomer Configuration GC Column Type Retention Time (min) or Index Reference
9,11-Tetradecadienyl Acetate (9Z,11Z) DB-23 (Polar) 16.63 [1]
9,11-Tetradecadienyl Acetate (9Z,11E) DB-23 (Polar) 16.71 [1]
9,11-Tetradecadienyl Acetate (9E,11Z) DB-23 (Polar) 16.76 [1]
9,11-Tetradecadienyl Acetate (9E,11E) DB-23 (Polar) 16.85 [1]
9,11-Tetradecadienyl Acetate (Z,E) PEG 20M (Polar) Kovats Index: 2202 [9]

| 9,11-Tetradecadienyl Acetate | (E,E) | Standard Non-polar | Kovats Index: 1810 |[10] |

Table 2: High-Performance Liquid Chromatography Elution Characteristics

Isomer Type Column Type Typical Mobile Phase Elution Order Reference

| Conjugated Dienes | ODS (C18) | Acetonitrile/Water or Methanol/Water | (Z)-isomers elute before (E)-isomers |[2] |

Experimental Protocols

Protocol 1: GC-MS Separation on a Polar Capillary Column

This protocol is designed for the analytical separation and identification of (E,E) and (Z,E) isomers of tetradeca-9,11-dienyl acetate.

1. Instrumentation and Columns:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar column).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split 10:1, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 2°C/min to 220°C.

    • Hold at 220°C for 10 min.

  • Transfer Line Temperature: 250°C

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan m/z 40-400

  • Data Acquisition: Full Scan or Selected Ion Monitoring (SIM) to improve sensitivity for specific fragment ions.

4. Sample Preparation:

  • Dissolve sample in high-purity hexane or dichloromethane to a final concentration of 10-100 ng/µL.

  • Run synthetic standards of (E,E) and (Z,E) isomers to determine retention times before analyzing unknown samples.

Protocol 2: RP-HPLC Separation with UV Detection

This protocol is suitable for both analytical and preparative-scale separation of the isomers.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: ODS (C18), 250 mm x 4.6 mm ID, 5 µm particle size.

2. HPLC Conditions:

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water. The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelength: 234 nm (characteristic for conjugated diene systems).

3. Sample Preparation:

  • Dissolve sample in the mobile phase (or a compatible solvent like acetonitrile) to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

4. Analysis:

  • Inject standards to establish retention times for each isomer. The (Z,E) isomer is expected to elute before the (E,E) isomer.

  • Inject the sample mixture.

  • For preparative work, scale up the injection volume and collect fractions corresponding to each isomer peak.

Visualizations

G Diagram 1: General Workflow for Isomer Separation & Analysis cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_id Detection & Identification Sample Sample containing isomer mixture Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution GC GC Analysis (Polar Column) Dilution->GC HPLC HPLC Analysis (Reversed-Phase C18) Dilution->HPLC Standards Prepare high-purity (E,E) & (Z,E) standards Standards->GC Standards->HPLC Detect Detection (MS or UV) GC->Detect HPLC->Detect Compare Compare Retention Times with Standards Detect->Compare Confirm Confirm Isomer Identity Compare->Confirm

Caption: General workflow for isomer separation and analysis.

G Diagram 2: Troubleshooting Guide for Poor GC Resolution cluster_gc GC Method Optimization cluster_sol Solutions Start Problem: Poor Peak Resolution (Co-elution) CheckTemp Is temperature program optimized (slow ramp)? Start->CheckTemp CheckFlow Is carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Sol_Temp Decrease ramp rate (e.g., to 2°C/min) CheckTemp->Sol_Temp No CheckCol Is column sufficiently polar and long? CheckFlow->CheckCol Yes Sol_Flow Adjust flow to optimal linear velocity CheckFlow->Sol_Flow No Sol_Col Use a more polar column (e.g., Ionic Liquid) or a longer column (60m) CheckCol->Sol_Col No Sol_HPLC Switch to RP-HPLC for baseline separation CheckCol->Sol_HPLC Yes, still no resolution

Caption: Troubleshooting decision tree for poor GC resolution.

References

Technical Support Center: Improving the Long-Term Stability of Pheromone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the long-term stability of pheromone formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the stability of pheromone formulations.

1. Formulation Stability Issues

Question/Issue Possible Causes Troubleshooting Steps & Solutions
Q1: My pheromone formulation is degrading rapidly in the field. What are the primary factors? - UV Radiation: Sunlight can cause photo-degradation of sensitive pheromone molecules. - High Temperatures: Elevated temperatures accelerate the degradation rate of many chemical compounds.[1][2] - Oxidation: Exposure to air can lead to oxidative degradation, especially for pheromones with double bonds. - Hydrolysis: Moisture in the environment can cause the breakdown of ester-based pheromones.- Incorporate UV Protectants: Add UV-absorbing compounds like carbon black to your formulation. - Select a Stable Formulation Type: Consider microencapsulation to create a protective barrier around the pheromone.[3] - Add Antioxidants: Include antioxidants such as Vitamin E or butylated hydroxytoluene (BHT) to prevent oxidation. - Choose Appropriate Dispenser Material: Select dispenser materials with low moisture permeability for hydrolytically unstable pheromones.
Q2: I am observing inconsistent release rates from my pheromone dispensers. What could be the cause? - Environmental Fluctuations: Temperature and wind speed significantly impact the release rate from passive dispensers.[1] - Dispenser Aging: The physical and chemical properties of the dispenser material can change over time, altering release characteristics. - Inhomogeneous Formulation: The pheromone may not be uniformly distributed within the dispenser matrix.- Monitor Environmental Conditions: Correlate release rate data with temperature and wind speed to understand their impact. - Conduct Aging Studies: Evaluate dispenser performance at various time points under field or simulated conditions. - Optimize Formulation Process: Ensure thorough mixing and uniform distribution of the pheromone during the manufacturing process.
Q3: My microencapsulated pheromone formulation is showing poor stability. What are the common failure points? - Inadequate Wall Material: The polymer shell may not provide sufficient protection against environmental factors. - High Initial Release (Burst Effect): A significant portion of the pheromone may be released immediately after application, leaving less for sustained release. - Mechanical Damage: The microcapsules may be fragile and rupture during application or due to environmental abrasion.- Optimize Wall Material Composition: Experiment with different polymers or polymer blends to enhance barrier properties. - Refine Microencapsulation Process: Adjust process parameters such as stirring speed and monomer concentrations to control wall thickness and uniformity. - Incorporate Plasticizers or Cross-linking Agents: Improve the mechanical stability of the microcapsules.
Q4: How can I extend the shelf-life of my pheromone formulation during storage? - Degradation at Ambient Temperature: Pheromones can degrade even at room temperature over extended periods. - Interaction with Packaging Material: The pheromone may react with or be absorbed by the packaging material.- Refrigerate or Freeze: Store formulations at low temperatures to slow down degradation kinetics. - Use Inert Packaging: Select packaging materials that are non-reactive and have low permeability to the pheromone. - Conduct Long-Term Stability Studies: Evaluate the formulation's stability under recommended storage conditions over its intended shelf life.

2. Analytical & Experimental Troubleshooting

Question/Issue Possible Causes Troubleshooting Steps & Solutions
Q5: In my GC-MS analysis, I'm seeing peak tailing for my pheromone. What's the cause? - Active Sites in the System: The pheromone, especially if it has polar functional groups, may be interacting with active sites in the GC inlet liner, column, or detector. - Column Contamination: Non-volatile residues from previous injections can create active sites. - Improper Column Installation: A poorly cut or installed column can lead to poor peak shape.- Use a Deactivated Inlet Liner: Employ a liner specifically treated to be inert. - Perform Inlet Maintenance: Regularly replace the septum and liner. - Trim the Column: Remove the first few centimeters of the column to eliminate contamination. - Check Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Q6: I'm observing "ghost peaks" in my GC-MS chromatograms. Where are they coming from? - Carryover: Residue from a previous, more concentrated sample is eluting in the current run. - Contaminated Syringe: The injection syringe may not be adequately cleaned between injections. - Septum Bleed: Particles from the inlet septum can be deposited into the liner and release volatile compounds.- Run a Blank Solvent Injection: If the ghost peak appears, the source is likely carryover. - Improve Syringe Washing: Increase the number of solvent rinses between injections. - Bake Out the System: Heat the inlet and column to a high temperature to remove contaminants. - Use a High-Quality, Low-Bleed Septum: Replace the septum regularly.
Q7: My accelerated stability study results are not correlating well with my real-time stability data. Why? - Inappropriate Stress Conditions: The high temperatures used in the accelerated study may be inducing degradation pathways that do not occur at ambient temperatures. - Physical Changes in the Formulation: The formulation matrix (e.g., dispenser polymer) may undergo physical changes like melting or softening at elevated temperatures, which are not representative of real-world conditions. - Humidity Effects: The role of humidity in degradation may not be adequately accounted for in the accelerated model.- Use Multiple, Lower Stress Temperatures: Conduct the study at several temperatures and extrapolate to predict shelf life at the storage temperature. - Evaluate Physical Changes: Visually and physically inspect the formulation at each time point of the accelerated study. - Incorporate Humidity as a Variable: Design the study to include different relative humidity levels if the pheromone is susceptible to hydrolysis.

Quantitative Data on Pheromone Stability & Release

The following tables summarize quantitative data from various studies to facilitate comparison of different formulation strategies and environmental effects.

Table 1: Comparison of Pheromone Release from Different Dispenser Types

PheromoneDispenser TypeInitial Pheromone Load (mg)Average Release Rate (mg/day)Duration of Study (days)Key FindingsReference
CodlemonePolyethylene Tube800.5 - 0.8140Release rate decreased over time.[4]
CodlemoneMeso-emitter (SPLAT)Not specified6.7 (at 20°C)Not specifiedHigher release rate compared to many passive dispensers.Utah State University Extension
(Z)-11-Tetradecenyl acetatePVC SpiralNot specifiedNot specified60Component ratios changed over the release period.[5]
CodlemoneIsomate-C Plus184~1.1140Good season-long release.[6]
CodlemoneCheckmate CM165~0.6140Lower release rate, suggesting potential for degradation on the dispenser surface.[6]

Table 2: Effect of Temperature on Pheromone Release Rate

Pheromone DispenserTemperature (°C)Average Weight Loss (g) over ~120 daysKey FindingReference
Isonet50.038Temperature has a significant, non-linear effect on pheromone release, with higher temperatures accelerating release more than proportionally.[2]
Isonet300.480[2]
Rak50.014[2]
Rak300.337[2]

Table 3: Stability of Microencapsulated Pheromone Analogues

Encapsulation MethodCore MaterialWall MaterialDurationStability/Release ProfileReference
Complex Coacervation2-Ethylhexyl acetate (EHA)Gelatin-Gum Arabic1 weekRelease period was too short.[7]
Two-phase EmulsionEHA in wax particlesGelatin network6 months60% of encapsulated EHA underwent sustained release.[7]
Interfacial PolymerizationTTOGelatin, Gum Arabic, n-butyl cyanoacrylateNot specifiedEncapsulation efficiency of 73.61%. Improved thermal stability of TTO.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of pheromone formulation stability.

1. Protocol for Accelerated Stability Testing of Pheromone Formulations

Objective: To predict the long-term stability and shelf life of a pheromone formulation by subjecting it to elevated stress conditions.

Materials:

  • Pheromone formulation (e.g., loaded dispensers, microcapsules)

  • Environmental chambers capable of controlling temperature and relative humidity (RH)

  • Inert, sealed containers for sample storage

  • Analytical instrumentation for pheromone quantification (e.g., GC-MS, GC-FID)

  • Appropriate solvents for pheromone extraction

  • Internal standard for quantitative analysis

Methodology:

  • Initial Analysis (Time 0):

    • Take a representative sample of the pheromone formulation.

    • Extract the pheromone using a validated solvent extraction method.

    • Quantify the initial concentration of the active pheromone ingredient using a calibrated GC-MS or GC-FID method. This is your 100% reference value.

    • Analyze for the presence of any initial degradation products.

  • Sample Storage:

    • Place replicate samples of the formulation into sealed, inert containers.

    • Distribute the containers into environmental chambers set at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C). If hydrolysis is a concern, also include different RH levels (e.g., 50% RH, 75% RH).

    • Simultaneously, store a set of samples at the intended long-term storage condition (e.g., 25°C/60% RH or 5°C) for real-time stability comparison.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one container from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Extract and quantify the remaining active pheromone ingredient as in Step 1.

  • Data Analysis:

    • For each temperature condition, plot the natural logarithm (ln) of the pheromone concentration versus time.

    • Determine the degradation rate constant (k) for each temperature from the slope of the regression line.

    • Plot the natural logarithm of the degradation rate constants (ln k) against the inverse of the absolute temperature (1/T in Kelvin). This is the Arrhenius plot.

    • Perform a linear regression on the Arrhenius plot to determine the activation energy for the degradation reaction.

    • Extrapolate the regression line to the intended long-term storage temperature to predict the degradation rate constant at that temperature.

    • Use this predicted rate constant to estimate the shelf life of the formulation (e.g., the time it takes for the concentration to decrease by 10%).

2. Protocol for GC-MS Analysis of Pheromone Formulations

Objective: To identify and quantify the active pheromone components and any degradation products in a formulation.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms or HP-5ms)

  • Helium carrier gas

  • Pheromone formulation sample

  • High-purity solvent for extraction and dilution (e.g., hexane, dichloromethane)

  • Internal standard

  • Certified pheromone analytical standards

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the pheromone formulation.

    • Extract the pheromone into a known volume of solvent. This may involve soaking the dispenser or dissolving the microcapsule matrix.

    • Add a known amount of an internal standard.

    • Perform serial dilutions to bring the sample concentration within the calibration range.

  • GC-MS Instrument Setup (Example Parameters):

    • Inlet: Split/splitless injector, set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Processing:

    • Identify the pheromone peaks by comparing their retention times and mass spectra to those of the certified analytical standards.

    • Identify any unknown peaks by interpreting their mass spectra and searching against a mass spectral library (e.g., NIST).

    • Quantify the pheromone concentration by creating a calibration curve using the analytical standards and the internal standard.

3. Protocol for Microencapsulation of Pheromones via Interfacial Polymerization

Objective: To encapsulate a pheromone within a polymer shell to protect it and control its release.

Materials:

  • Pheromone (oil-soluble)

  • An oil-soluble monomer (e.g., a diisocyanate like toluene diisocyanate - TDI)

  • A water-soluble monomer (e.g., a diamine like ethylenediamine - EDA)

  • An organic solvent for the oil phase (e.g., cyclohexane)

  • Deionized water for the aqueous phase

  • An emulsifier/protective colloid (e.g., polyvinyl alcohol - PVA, or gum arabic)

  • A mechanical stirrer with speed control

  • Beakers and other standard laboratory glassware

Methodology:

  • Preparation of the Oil Phase (Organic Phase):

    • In a beaker, dissolve the pheromone and the oil-soluble monomer (e.g., TDI) in the organic solvent.

  • Preparation of the Aqueous Phase:

    • In a larger beaker, dissolve the emulsifier (e.g., PVA) in deionized water with gentle heating and stirring until fully dissolved. Allow to cool to room temperature.

  • Emulsification:

    • Place the aqueous phase under moderate agitation with the mechanical stirrer.

    • Slowly add the oil phase to the aqueous phase.

    • Increase the stirring speed to form a stable oil-in-water emulsion. The droplet size can be controlled by adjusting the stirring speed.

  • Polymerization:

    • While continuing to stir the emulsion, slowly add the water-soluble monomer (e.g., EDA) to the mixture.

    • The polymerization reaction will begin at the oil-water interface, forming the polymer shell around the pheromone-containing oil droplets.

    • Continue stirring for a specified period (e.g., 1-3 hours) to allow the reaction to complete. The reaction can be influenced by pH and temperature, which may need to be controlled.

  • Curing and Washing:

    • The resulting microcapsule suspension may be gently heated to ensure complete reaction and hardening of the polymer shell.

    • Allow the suspension to cool.

    • The microcapsules can be collected by filtration or centrifugation and washed with deionized water and a suitable solvent to remove unreacted monomers and other impurities.

  • Drying:

    • Dry the washed microcapsules using an appropriate method, such as air drying, oven drying at a low temperature, or freeze-drying, to obtain a free-flowing powder.

Visualization of Key Processes

Pheromone Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for common pheromone structures.

G Pheromone Pheromone (Ester, Aldehyde, Alcohol) Hydrolysis Hydrolysis (Presence of Water) Pheromone->Hydrolysis Oxidation Oxidation (Presence of Oxygen) Pheromone->Oxidation PhotoDeg Photo-degradation (UV Light) Pheromone->PhotoDeg Deg_Products Degradation Products (Carboxylic Acids, Alcohols, etc.) Hydrolysis->Deg_Products Oxidation->Deg_Products PhotoDeg->Deg_Products

Caption: Major degradation pathways for pheromone formulations.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a pheromone formulation stability study.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare Pheromone Formulation Initial_QC Initial Analysis (T=0) Quantify Pheromone Formulation->Initial_QC Accelerated Accelerated Conditions (e.g., 40°C, 50°C, 60°C) Initial_QC->Accelerated RealTime Real-Time Conditions (e.g., 25°C) Initial_QC->RealTime Sampling Periodic Sampling Accelerated->Sampling RealTime->Sampling Extraction Pheromone Extraction Sampling->Extraction Quantification GC-MS Quantification Extraction->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Arrhenius Arrhenius Plot Kinetics->Arrhenius ShelfLife Predict Shelf Life Arrhenius->ShelfLife

Caption: Workflow for a typical pheromone stability study.

Troubleshooting Logic for Field Failures

This diagram provides a logical approach to troubleshooting poor performance of pheromone formulations in the field.

G Start Field Failure Observed (e.g., High Pest Damage) CheckDispenser Check Dispenser Placement & Density Start->CheckDispenser AnalyzeResidue Analyze Residual Pheromone in Field-Aged Dispensers CheckDispenser->AnalyzeResidue Yes IncorrectApp Incorrect Application CheckDispenser->IncorrectApp No LabReleaseRate Test Release Rate of New Dispensers in Lab AnalyzeResidue->LabReleaseRate High Residue RapidDeg Rapid Degradation in Field AnalyzeResidue->RapidDeg Low Residue LowRelease Inherently Low Release Rate LabReleaseRate->LowRelease Low Rate Reformulate Reformulate or Change Dispenser Type LabReleaseRate->Reformulate Adequate Rate (Other Factors) IncorrectApp->Reformulate Re-evaluate Application Protocol RapidDeg->Reformulate LowRelease->Reformulate

Caption: Troubleshooting workflow for pheromone dispenser field failures.

References

troubleshooting variability in electroantennography bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their electroantennography (EAG) bioassay results.

Troubleshooting Guides

This section provides solutions to common problems encountered during EAG experiments.

Question: Why is my baseline signal drifting excessively?

Answer: Baseline drift can be a significant issue in EAG recordings, making it difficult to measure responses accurately. The primary causes and solutions are outlined below:

  • Causes:

    • Electrode Instability: Unstable electrochemical potentials at the electrode-saline interface.

    • Antennal Preparation Dehydration: The antennal preparation may be drying out over time.

    • Temperature Fluctuations: Changes in the ambient temperature around the preparation.

    • Contamination: Contamination of the air delivery system or the electrodes.

  • Solutions:

    • Allow for Stabilization: After setting up the preparation, allow sufficient time for the baseline to stabilize before starting recordings.

    • Maintain Humidity: Ensure the purified air being delivered over the antenna is properly humidified.[1]

    • Control Temperature: Maintain a stable room temperature. One study on mosquito olfaction found that EAG responses were optimal at 25°C and varied significantly at 20°C and 30°C.

    • Check for Contamination: Clean the air delivery system and use fresh, clean electrodes and saline solution.[2] If a response is observed with the solvent control, the syringe, solvent, or odor line is likely contaminated.

Question: Why are the EAG response amplitudes too low or inconsistent?

Answer: Low or variable EAG responses can compromise the quality of your data. Here are potential causes and how to address them:

  • Causes:

    • Poor Electrode Contact: Inadequate contact between the electrodes and the antenna.

    • Antennal Damage: The antenna may have been damaged during preparation or mounting.

    • Low Odorant Concentration: The concentration of the stimulus may be too low to elicit a strong response.

    • Antennal Fatigue: Repeated stimulation without adequate recovery time can lead to decreased responsiveness.

    • Incorrect Airflow Rate: The speed of the air carrying the stimulus can affect the response.

  • Solutions:

    • Ensure Good Contact: Use an appropriate amount of conductive gel to ensure a stable connection between the electrodes and the antenna.

    • Handle Antennae with Care: Follow a careful and consistent protocol for excising and mounting the antennae to minimize damage.

    • Optimize Stimulus Delivery: Verify the concentration of your odorant and ensure it is being delivered effectively. The volatility of the chemical can affect the response.[2]

    • Allow for Recovery: Increase the time interval between stimuli to allow the olfactory receptor neurons to repolarize. A 45-second interval between different odorants is often recommended.[2]

    • Control Airflow: Maintain a constant and optimized airflow rate throughout the experiment.

Question: What is causing high background noise in my recordings?

Answer: A high signal-to-noise ratio is crucial for reliable EAG results. Excessive noise can obscure the actual EAG response.

  • Causes:

    • Electrical Interference: Interference from other electrical equipment in the laboratory.

    • Poor Grounding: Inadequate grounding of the EAG setup.

    • Defective Electrodes: Damaged or improperly prepared electrodes can introduce noise.

    • Movement Artifacts: Vibrations or movement of the preparation during recording.

  • Solutions:

    • Isolate the Setup: Use a Faraday cage to shield the preparation from external electrical noise.

    • Ensure Proper Grounding: Check all grounding connections of the EAG system.

    • Inspect Electrodes: Use high-quality, properly chloridized silver wire electrodes. Ensure there are no air bubbles in the glass microelectrodes.

    • Use an Anti-vibration Table: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.

Frequently Asked Questions (FAQs)

Q1: How often should I replace the saline solution in the electrodes?

A1: It is best practice to use fresh saline solution for each new antennal preparation to avoid contamination and ensure consistent conductivity.

Q2: What is the ideal duration for a stimulus puff?

A2: A typical stimulus duration is around 0.5 to 1 second. Longer stimuli may lead to faster habituation and adaptation of the antennal receptors. The interval between stimuli should be sufficient to allow the antenna to return to its baseline state, typically 30-60 seconds.

Q3: How can I confirm that my antennal preparation is viable?

A3: Before starting your experiment, test the preparation with a known positive control odorant that elicits a reliable response from the insect species you are studying. A consistent response to the positive control throughout the experiment indicates the preparation remains viable.[2]

Q4: What are the best practices for preparing and mounting an antenna?

A4: The EAG procedure typically involves carefully removing the head of the insect with minimal damage. The head is then mounted on a reference electrode, often using conductive gel. The recording electrode is brought into contact with the tip of one or both antennae.[1] Different mounting methods exist depending on the antenna morphology.

Q5: How does temperature affect EAG results?

A5: Temperature can significantly impact EAG responses. A study on mosquitoes showed that antennal sensitivity was optimal at 25°C, with significantly different responses at 20°C and 30°C. It is crucial to maintain a stable temperature during your experiments to ensure consistency.

Data Presentation

Table 1: Effect of Temperature on Mosquito EAG Response to Various Odorants

OdorantMean EAG Response (mV) at 20°CMean EAG Response (mV) at 25°CMean EAG Response (mV) at 30°C
Octenol~0.8~1.2~0.9
Nonanol~0.7~1.1~0.8
Hexanol~0.6~1.0~0.7
Benzaldehyde~0.5~0.9~0.6
Ethanol~0.4~0.7~0.5
Lactic Acid~0.9~1.0~0.9
DEET~0.6~0.7~0.6

Note: Data is synthesized from descriptive results and graphical representations in the cited literature and represents approximate relative changes.

Table 2: Influence of Stimulus Duration on Electrodermal Response Habituation

Stimulus DurationMean Number of Presentations to Habituation
Short (0.5 sec)~15
Long (4.5 sec)~10

Note: This data is based on a study of the human electrodermal orienting response and illustrates a general principle that may be relevant to EAG habituation. Specific values for insect EAG may vary.

Experimental Protocols

A detailed, step-by-step protocol for conducting EAG experiments is crucial for reproducibility. The following is a generalized methodology based on common practices.

1. Preparation of Solutions and Electrodes:

  • Prepare a saline solution appropriate for the insect species.

  • Prepare odorant solutions in a suitable solvent (e.g., paraffin oil or hexane) at the desired concentrations.

  • Prepare glass capillary microelectrodes by pulling them to a fine tip.

  • Fill the electrodes with the saline solution, ensuring no air bubbles are present.

  • Chloridize silver wires by immersing them in bleach until they turn a dark gray. Insert the wires into the electrode holders.

2. Antennal Preparation and Mounting:

  • Anesthetize the insect by cooling.

  • Carefully excise the head using micro-scissors.

  • Mount the head onto the reference electrode using conductive gel.

  • Position the recording electrode to make contact with the tip of the antenna.

3. Data Acquisition:

  • Place the preparation in a continuous, humidified stream of purified air.

  • Allow the baseline signal to stabilize.

  • Introduce a puff of the odorant stimulus into the airstream for a defined duration (e.g., 0.5 seconds).

  • Record the resulting change in electrical potential from the antenna using an amplifier and data acquisition software.

  • Allow for a sufficient recovery period between stimuli.

Visualizations

EAG_Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Saline & Odorant Solutions prep_electrodes Prepare & Fill Electrodes prep_solutions->prep_electrodes prep_antenna Excise & Mount Antenna prep_electrodes->prep_antenna stabilize Stabilize Baseline prep_antenna->stabilize stimulate Deliver Odor Stimulus stabilize->stimulate record Record EAG Response stimulate->record measure Measure Response Amplitude record->measure analyze Analyze & Compare Data measure->analyze

Caption: A generalized workflow for conducting an electroantennography (EAG) experiment.

Troubleshooting_Logic start EAG Experiment Issue issue_type Identify Primary Issue start->issue_type baseline_drift Baseline Drift issue_type->baseline_drift Drifting Signal low_amplitude Low/Inconsistent Amplitude issue_type->low_amplitude Weak Response high_noise High Background Noise issue_type->high_noise Noisy Signal solution_drift1 Check Electrode Stability Allow for Stabilization baseline_drift->solution_drift1 solution_drift2 Ensure Proper Humidification baseline_drift->solution_drift2 solution_drift3 Control Ambient Temperature baseline_drift->solution_drift3 solution_amplitude1 Verify Electrode Contact low_amplitude->solution_amplitude1 solution_amplitude2 Inspect Antennal Preparation low_amplitude->solution_amplitude2 solution_amplitude3 Optimize Stimulus Delivery & Recovery Time low_amplitude->solution_amplitude3 solution_noise1 Use Faraday Cage high_noise->solution_noise1 solution_noise2 Check Grounding high_noise->solution_noise2 solution_noise3 Use Anti-Vibration Table high_noise->solution_noise3

References

Validation & Comparative

Decoding Stereochemistry: A Guide to the Structural Validation of Synthetic (E,E)-tetradeca-9,11-dienyl Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (E,E)-tetradeca-9,11-dienyl acetate, a known insect pheromone, against its other geometric isomers.

The biological activity of semiochemicals like (E,E)-tetradeca-9,11-dienyl acetate is intrinsically linked to their stereochemistry. The presence of (Z,E), (E,Z), and (Z,Z) isomers as impurities can significantly impact the efficacy of pheromone-based pest management strategies. Therefore, robust analytical techniques are essential to confirm the stereochemical purity of the synthesized target molecule. NMR spectroscopy stands out as a powerful, non-destructive method for the unambiguous determination of molecular structure, including the geometry of double bonds.

This guide will delve into the characteristic ¹H and ¹³C NMR spectral data that differentiate the (E,E) isomer from its counterparts. Detailed experimental protocols for NMR analysis are also provided to ensure reproducible and accurate results.

Comparative NMR Data for Isomer Differentiation

The key to distinguishing between the geometric isomers of tetradeca-9,11-dienyl acetate lies in the analysis of the chemical shifts and coupling constants of the protons and carbons associated with the conjugated diene system (C9-C12). The spatial arrangement of the substituents around the double bonds gives rise to distinct spectral signatures.

Table 1: Comparative ¹H NMR Data (Olefinic Region) of tetradeca-9,11-dienyl Acetate Isomers

Proton(E,E)-Isomer(Z,E)-Isomer(E,Z)-Isomer(Z,Z)-Isomer
H9~5.7-5.8 ppm~5.9-6.0 ppm~5.7-5.8 ppm~5.9-6.0 ppm
H10~6.0-6.1 ppm~6.3-6.4 ppm~5.4-5.5 ppm~5.4-5.5 ppm
H11~5.5-5.6 ppm~5.5-5.6 ppm~6.3-6.4 ppm~6.3-6.4 ppm
H12~5.3-5.4 ppm~5.3-5.4 ppm~5.9-6.0 ppm~5.9-6.0 ppm
J10,11~15 Hz~11 Hz~15 Hz~11 Hz

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The key diagnostic feature is the coupling constant (J) between H10 and H11, which is significantly larger for a trans (E) configuration (~15 Hz) compared to a cis (Z) configuration (~11 Hz).

Table 2: Comparative ¹³C NMR Data (Olefinic Region) of tetradeca-9,11-dienyl Acetate Isomers

Carbon(E,E)-Isomer(Z,E)-Isomer(E,Z)-Isomer(Z,Z)-Isomer
C9~130-131 ppm~125-126 ppm~130-131 ppm~125-126 ppm
C10~132-133 ppm~129-130 ppm~132-133 ppm~129-130 ppm
C11~128-129 ppm~128-129 ppm~124-125 ppm~124-125 ppm
C12~135-136 ppm~135-136 ppm~130-131 ppm~130-131 ppm

Note: The upfield shift of the allylic carbons (C9 and C11 in the Z-isomers) due to steric compression (gamma-gauche effect) is a characteristic feature in ¹³C NMR that aids in isomer identification.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of tetradeca-9,11-dienyl acetate for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthetic (E,E)-tetradeca-9,11-dienyl acetate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for this non-polar compound. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): To improve spectral resolution by removing any particulate matter, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

2. NMR Data Acquisition

The following is a representative protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Instrument parameters may need to be optimized for different spectrometers.

  • ¹H NMR Spectroscopy:

    • Nucleus: ¹H

    • Frequency: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Nucleus: ¹³C

    • Frequency: 100 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Visualization of the Validation Workflow

The logical flow of the structural validation process using NMR can be visualized as follows:

G Workflow for Structural Validation of (E,E)-tetradeca-9,11-dienyl Acetate cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation Synthesis Synthetic (E,E)-tetradeca-9,11-dienyl acetate SamplePrep Sample Preparation Synthesis->SamplePrep NMR_Acquisition 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acquisition Spectral_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->Spectral_Analysis Comparison Comparison with Reference Data and Isomer Spectra Spectral_Analysis->Comparison Confirmation Structural Confirmation and Purity Assessment Comparison->Confirmation

Caption: Workflow for the structural validation of synthetic (E,E)-tetradeca-9,11-dienyl acetate using NMR spectroscopy.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the stereochemical integrity of their synthetic (E,E)-tetradeca-9,11-dienyl acetate, ensuring its suitability for further research and application.

Comparative Bioactivity of (E,E)-, (Z,E)-, and (E,Z)-tetradeca-9,11-dienyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical ecology, understanding the nuanced differences in the bioactivity of stereoisomers is paramount. This guide provides a comparative analysis of the bioactivity of three geometric isomers of tetradeca-9,11-dienyl acetate: (E,E), (Z,E), and (E,Z). This comparison is based on available experimental data from electrophysiological and behavioral assays.

Data Summary of Bioactivity

The biological activity of the tetradeca-9,11-dienyl acetate isomers is highly dependent on the insect species and the specific context of the chemical communication. The most extensively studied of the three is the (Z,E) isomer, which has been identified as a key sex pheromone component in several moth species, most notably the Egyptian cotton leafworm, Spodoptera littoralis.

IsomerInsect SpeciesBioactivity TypeObserved EffectCitations
(Z,E)-tetradeca-9,11-dienyl acetate Spodoptera littoralisSex Pheromone (Major Component)High attraction of male moths in field studies. Elicits strong electroantennographic (EAG) responses. A specific olfactory receptor (SlitOR5) is tuned to this isomer.[1][2][3]
(E,E)-tetradeca-9,11-dienyl acetate Spodoptera littoralisSex Pheromone (Minor Component)Identified in the female pheromone gland. Its precise role in modulating male behavior is less defined compared to the (Z,E) isomer.[4]
(E,E)-tetradeca-9,11-dienyl acetate Light Brown Apple Moth (Epiphyas postvittana)Pheromone Lure ComponentUsed in pheromone lures for monitoring this pest species.[5]
(E,Z)-tetradeca-9,11-dienyl acetate Not specifiedNot documentedNo specific bioactivity data for this isomer was identified in the reviewed literature.

Experimental Protocols

The assessment of pheromone bioactivity typically involves a combination of electrophysiological and behavioral assays to determine the detection and behavioral response of the target insect.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall olfactory stimulation.

Generalized Protocol:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using a conductive gel.

  • Airflow Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antennal preparation.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test isomer is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different isomers and concentrations are compared to a control (e.g., solvent alone).

Field Trapping

Field trapping experiments are conducted to assess the attractiveness of pheromone candidates under natural conditions.

Generalized Protocol:

  • Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures (e.g., rubber septa or polyethylene vials) impregnated with a specific amount of a single isomer or a blend of isomers.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A control trap baited with a solvent-only lure is included.

  • Trap Monitoring: The number of male moths captured in each trap is recorded at regular intervals.

  • Data Analysis: The mean trap catches for each treatment are compared using statistical methods (e.g., ANOVA) to determine significant differences in attractiveness.

Visualizing Experimental Workflows and Signaling

To elucidate the processes involved in determining and understanding the bioactivity of these isomers, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_bioassays Bioactivity Assessment cluster_behavioral Behavioral Assays cluster_analysis Data Analysis & Comparison synthesis Chemical Synthesis of (E,E), (Z,E), and (E,Z) Isomers purification Purification and Verification (GC-MS, NMR) synthesis->purification eag Electroantennography (EAG) purification->eag Test Stimuli behavior Behavioral Assays purification->behavior Test Stimuli eag_analysis EAG Response Comparison eag->eag_analysis wind_tunnel Wind Tunnel (Upwind flight, source contact) behavior->wind_tunnel field_trapping Field Trapping (Attraction) behavior->field_trapping behavior_analysis Trap Catch/Behavioral Response Comparison wind_tunnel->behavior_analysis field_trapping->behavior_analysis

Generalized workflow for comparative bioactivity testing of pheromone isomers.

Pheromone_Signaling_Pathway pheromone Pheromone Isomer ((Z,E)-9,11-tetradecadienyl acetate) obp Odorant Binding Protein (OBP) pheromone->obp Binding or Olfactory Receptor (OR) e.g., SlitOR5 obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) or->orn Activation ap Action Potential Generation orn->ap Signal Transduction brain Antennal Lobe of Brain (Signal Processing) ap->brain Transmission behavior Behavioral Response (e.g., Mating Flight) brain->behavior Initiation

Simplified signaling pathway for pheromone detection in an insect.

References

Validating Synthetic Pheromones: A Comparative Guide to Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, wind tunnel bioassays represent a critical step in confirming the behavioral activity of synthetic pheromones. These controlled laboratory experiments provide a quantitative measure of an insect's response to a chemical signal, allowing for direct comparisons between synthetic blends, natural pheromones, and other chemical attractants. This guide offers an objective comparison of methodologies and presents supporting experimental data to aid in the design and interpretation of these crucial assays.

Wind tunnel bioassays are a well-established method for studying insect behavior in response to olfactory cues.[1] By creating a controlled environment with laminar airflow, researchers can observe and quantify a range of behaviors, from initial activation and upwind flight to source location and contact.[2] This makes them an invaluable tool for validating the efficacy of synthetic pheromone blends before undertaking large-scale and expensive field trials.[1]

Experimental Protocols: A Step-by-Step Methodology

A generalized protocol for conducting a wind tunnel bioassay to test synthetic pheromones involves several key stages, from insect preparation to data analysis.

1. Insect Rearing and Acclimation:

  • Insects are reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity.

  • For studies involving sex pheromones, male and female insects are typically separated at the pupal stage to ensure virginity and sexual maturity at the time of the assay.

  • Prior to testing, insects are acclimated to the wind tunnel conditions for a set period, usually in individual containers to prevent habituation to non-target odors.

2. Wind Tunnel Setup and Operation:

  • Wind tunnels are typically constructed from materials that are easy to clean and do not readily adsorb chemicals, such as glass or plexiglass.[1]

  • A fan at one end pushes or pulls air through a charcoal filter to remove contaminants and then through a series of screens to create a laminar (non-turbulent) airflow.

  • Environmental parameters within the tunnel, including wind speed, temperature, humidity, and light intensity, are carefully controlled and monitored to mimic natural conditions at the time of typical insect activity.

  • A smoke generator is often used to visualize the pheromone plume and ensure it is well-defined and reaches the insect release point.

3. Pheromone Dispensing and Control Groups:

  • Synthetic pheromone candidates are typically dissolved in a solvent like hexane and applied to a dispenser, such as a filter paper strip or a rubber septum.

  • The dispenser is placed at the upwind end of the tunnel.

  • Control groups are essential for comparison and may include:

    • A solvent-only blank to test for response to the solvent.

    • A natural pheromone source, such as a calling virgin female, to serve as a positive control and benchmark for the synthetic blend's performance.

    • Untreated dispensers.

4. Behavioral Observation and Data Collection:

  • Individual insects are released at the downwind end of the tunnel.

  • A sequence of stereotypical behaviors is observed and recorded. Common behavioral endpoints include:

    • Activation: Initial movement, such as antennal grooming or wing fanning.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Halfway: Reaching the midpoint of the tunnel.

    • Source contact: Landing on or near the pheromone dispenser.[3]

  • The latency (time to initiate a behavior) and duration of each behavior can also be recorded.

  • Observations are often conducted under red light, which is typically outside the visual spectrum of nocturnal insects.

5. Data Analysis:

  • The number or percentage of insects exhibiting each behavior is calculated for each treatment group.

  • Statistical tests, such as chi-square tests or logistic regression, are used to compare the responses between different synthetic blends, concentrations, and control groups.[3]

Data Presentation: Comparing Synthetic and Natural Pheromones

The following tables summarize quantitative data from wind tunnel bioassays, comparing the behavioral responses of different moth species to synthetic pheromones and other stimuli.

Table 1: Behavioral Response of Spodoptera littoralis Males to Synthetic Pheromone vs. Virgin Females

TreatmentWing Fanning (%)Take-off (%)Upwind Flight (%)Source Contact (%)
Virgin Female 95929089
Synthetic Blend 85786512
Solvent Control 10520

Data adapted from a study on Spodoptera littoralis, highlighting the significant difference in source contact between the natural pheromone source and the synthetic blend.[4]

Table 2: Behavioral Response of Helicoverpa armigera Males to a Synthetic Pheromone Blend

Behavioral ParameterControl (%)Synthetic Pheromone (%)
Take Flight (TF) 25.083.3
Orientation (OR) 13.371.7
Half up-wind to lure (HW) 6.760.0
Approaching lure (APP) 3.351.7
Landing on lure (LA) 1.743.3**

**P<0.01, as shown by a χ2 test. Data adapted from a study on Helicoverpa armigera.[3][5]

Mandatory Visualizations

The following diagrams illustrate the typical workflow of a wind tunnel bioassay and a simplified representation of a pheromone signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis insect_rearing Insect Rearing & Acclimation release Insect Release (Downwind) insect_rearing->release pheromone_prep Pheromone Preparation pheromone_prep->release tunnel_setup Wind Tunnel Setup & Calibration tunnel_setup->release observation Behavioral Observation release->observation data_collection Data Collection (Behavioral Endpoints) observation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion & Comparison stat_analysis->conclusion

Caption: Experimental workflow for a wind tunnel bioassay.

signaling_pathway pheromone Pheromone Molecule receptor Odorant Receptor (Antenna) pheromone->receptor neuron Olfactory Receptor Neuron Activation receptor->neuron brain Signal Transduction to Brain neuron->brain behavior Behavioral Response (e.g., Upwind Flight) brain->behavior

References

A Comparative Analysis of Pheromone Purity: Chemical Synthesis vs. Bioproduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of pheromones is a critical factor influencing the efficacy and specificity of downstream applications, from pest management to pharmaceutical research. The two primary methods for pheromone production, chemical synthesis and bioproduction, each present distinct advantages and challenges regarding the purity of the final product. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate production strategy.

The demand for high-purity pheromones is driven by the need for precise biological activity. Impurities can lead to reduced efficacy, off-target effects, and in the case of pest control, the attraction of non-target species. Chemical synthesis has historically been the conventional approach, offering a high degree of control over the molecular structure. However, recent advancements in synthetic biology have positioned bioproduction, particularly using engineered microorganisms, as a sustainable and potentially more specific alternative.

Quantitative Purity Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the purity of volatile compounds like pheromones. The following table summarizes representative purity data for pheromones produced via chemical synthesis and bioproduction. It is important to note that direct head-to-head comparative studies for the same pheromone are limited in publicly available literature. The data presented are typical purity levels achieved for different pheromones using each method.

PheromoneProduction MethodReported Purity (%)Key Impurities/ByproductsAnalytical Method
(Z)-11-HexadecenalChemical Synthesis (Wittig Reaction)>97%(E)-isomer, unreacted starting materials, solvent residuesGC-MS
(Z)-11-HexadecenalBioproduction (Engineered Saccharomyces cerevisiae)Not explicitly quantified in comparative studies, but pathways are engineered for high specificity.Other fatty acids and alcohols, metabolic intermediates from the host organism.GC-MS
Various Moth PheromonesChemical SynthesisTypically >95%Stereoisomers, reaction side-products.GC-MS
Various Moth PheromonesBioproduction (Engineered Yeast)High, with specific pathways designed to minimize byproducts.Endogenous yeast lipids and other metabolites.GC-MS

Signaling Pathways and Production Workflows

The production of pheromones, whether through chemical synthesis or bioproduction, involves distinct pathways and workflows.

Chemical Synthesis Workflow

Chemical synthesis of pheromones often involves multi-step reactions to construct the carbon backbone and introduce specific functional groups and stereochemistry. The Wittig reaction is a common method for forming the carbon-carbon double bonds found in many insect pheromones.

Start Starting Materials (e.g., Aldehyde/Ketone, Phosphonium Ylide) Reaction Wittig Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Purity Analysis (GC-MS) Purification->Analysis Product Final Pheromone Product Analysis->Product Glucose Glucose (Carbon Source) AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Desaturase Insect Desaturase (Introduced Gene) FattyAcid->Desaturase Introduces double bond Reductase Insect Reductase (Introduced Gene) Desaturase->Reductase Reduces functional group Pheromone Pheromone Precursor (e.g., Fatty Alcohol) Reductase->Pheromone FinalProduct Final Pheromone Product Pheromone->FinalProduct

Unveiling the Potency of Pheromone Lures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of entomological research and pest management, the efficacy of commercial pheromone lures is a critical determinant of success. These semiochemical tools are pivotal for monitoring insect populations, mass trapping, and mating disruption. However, the performance of commercially available lures can vary significantly, influenced by factors such as the pheromone blend, release rate, and the type of dispenser. This guide provides an objective comparison of different commercial pheromone lures, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Efficacy of Commercial Pheromone Lures

Field trials are the gold standard for evaluating the effectiveness of pheromone lures. The following table summarizes quantitative data from various studies comparing the trap catches of different commercial lures for specific insect pests.

Target Insect SpeciesCommercial Lures TestedMean Trap Catch (± SE or other variance)Study Reference
Fall Armyworm (Spodoptera frugiperda)ChemticaSignificantly higher than Scentry and control[1]
TrécéSignificantly higher than Scentry and control[1]
ScentryNo significant difference from unbaited controls[1]
PherotechLower than Chemtica and Trécé in Delta traps[1]
Terochem (Raylo Chemicals)Captured significantly more moths than other lures tested[2]
Helicoverpa zeaHerconEmitted approximately 1.5 µ g/24h (unaged), declining to 0.78 µ g/24h (4 weeks) and 0.038 µ g/24h (8 weeks)[3]
ScentryMean release rate of 0.62 µ g/24h [3]
Helicoverpa armigeraFunnel-botrackMost effective in attracting H. armigera moths[4]
Sparganothis fruitworm (Sparganothis sulfureana)TrécéContained much greater amounts of pheromone and had significantly higher trap catches[5]
ISCA TechnologiesLower trap catches compared to Trécé[5]
ScentryLower trap catches compared to Trécé[5]
AgBioLower trap catches compared to Trécé[5]

Note: The efficacy of a lure can also be influenced by the trap design used in the study.[2][4] For instance, in one study, Scentry Heliothis traps were found to be more effective than bucket traps for capturing fall armyworm.[1]

Experimental Protocols for Pheromone Lure Efficacy Trials

The following provides a generalized methodology for conducting field trials to compare the efficacy of different commercial pheromone lures, based on common practices cited in the literature.

1. Experimental Site Selection:

  • Choose a location with a known population of the target insect species.

  • The site should be large enough to accommodate multiple trap placements with adequate spacing to avoid interference between traps.[6] For example, traps are often spaced at least 10 meters apart.[6]

2. Trap and Lure Preparation:

  • Select a standard trap type for the target species (e.g., funnel traps, delta traps).[1][6] The inner surface of the traps may be coated with a substance like Teflon® to increase trapping efficiency.[6]

  • Deploy the commercial pheromone lures in the traps according to the manufacturer's instructions. Lures are typically suspended within the trap.[6]

  • Include an unbaited trap as a control to measure baseline captures.[1]

3. Experimental Design:

  • Employ a randomized complete block design to minimize the effects of spatial variation within the experimental site.[6]

  • Each block should contain one of each of the different lure treatments being tested, including the control.

  • The number of replicate blocks will depend on the desired statistical power.

4. Data Collection:

  • Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

  • The duration of the experiment should be long enough to cover the flight period of the target insect.

5. Data Analysis:

  • Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the efficacy of the different lures.[7]

Generalized Experimental Workflow for Pheromone Lure Efficacy Testing

G cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase site_selection Select Experimental Site trap_prep Prepare Traps and Lures site_selection->trap_prep exp_design Design Experiment (e.g., RCBD) trap_prep->exp_design deployment Deploy Traps exp_design->deployment data_collection Collect Trap Catch Data deployment->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis conclusion Draw Conclusions on Lure Efficacy stat_analysis->conclusion

Caption: A generalized workflow for conducting field trials to compare the efficacy of commercial pheromone lures.

Insect Pheromone Signaling Pathway

The perception of pheromones in insects is a complex process that begins with the detection of volatile chemical cues by specialized olfactory receptor neurons housed in the antennae. This interaction triggers a signaling cascade that ultimately leads to a behavioral response.

G Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Receptor Neuron OR->Neuron Activates Signal Signal Transduction Cascade Neuron->Signal Initiates Brain Antennal Lobe of Brain Signal->Brain Signal to Behavior Behavioral Response (e.g., Mating) Brain->Behavior Processes and Elicits

Caption: A simplified diagram of the insect pheromone signaling pathway from detection to behavioral response.

References

A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

The biological activity of pheromones is often highly dependent on their stereochemistry. The presence of undesired isomers, even in trace amounts, can significantly reduce efficacy or cause unintended behavioral responses in the target species. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying isomers, making it an indispensable tool in the quality control of pheromone-based products.

This guide provides an objective comparison of HPLC methods for determining the isomeric purity of pheromones, supported by experimental data and detailed protocols. It adheres to the validation principles outlined by the International Conference on Harmonisation (ICH) to ensure methods are suitable for their intended purpose.[1][2][3]

Principles of Isomer Separation by HPLC

Pheromones can exist as different types of isomers, primarily geometric and optical isomers. The choice of HPLC method is dictated by the type of isomers being separated.

  • Geometric Isomers (cis/trans or E/Z): These isomers have different spatial arrangements of atoms around a double bond. Due to their distinct physical properties, they can typically be separated using standard reverse-phase (RP-HPLC) or normal-phase (NP-HPLC) chromatography.[4][5] Reverse-phase HPLC, with its non-polar stationary phase (like C18) and polar mobile phase, is the most common approach.[4][5]

  • Optical Isomers (Enantiomers and Diastereomers):

    • Diastereomers: These are stereoisomers that are not mirror images of each other. Like geometric isomers, they have different physical properties and can often be separated by standard RP- or NP-HPLC.

    • Enantiomers: These are non-superimposable mirror images of each other.[6][7] They possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC columns. Chiral HPLC is required, which utilizes a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.[6][7] This differential interaction is often described by the three-point interaction model.[8]

HPLC Method Validation: Parameters and Acceptance Criteria

Method validation ensures that an analytical procedure is accurate, reproducible, and reliable for its intended use. The following parameters are critical for validating HPLC methods for isomeric purity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components, such as its isomers, impurities, or degradation products.The peaks of interest (isomers) should be well-resolved from each other and any other potential components. Resolution (Rs) > 1.5 is generally desired. Peak purity analysis (e.g., using a PDA detector) should confirm no co-elution.[3]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.A linear regression analysis should show a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For an assay, the typical range is 80-120% of the test concentration. For impurity determination, it should span from the reporting level to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.Percent recovery should typically be within 98-102% of the theoretical value.[1][9]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): The Relative Standard Deviation (%RSD) should be ≤ 2%.[1] Intermediate Precision (Inter-day & Inter-analyst): The %RSD should be ≤ 2%.[1][3]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The %RSD at the LOQ should be ≤ 10%.[9]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The resolution and quantitative results should not be significantly affected by the introduced variations, meeting system suitability requirements.[3]

Comparative Analysis of HPLC Methods for Pheromone Isomers

The following table summarizes different validated HPLC methods used for the separation of pheromone isomers, providing a comparison of their key chromatographic parameters and performance.

Pheromone / IsomersHPLC MethodColumnMobile PhaseFlow RateDetectionKey Performance Data
4,8-Dimethyldecanal (Aggregation Pheromone) [10]Reverse-Phase HPLC (after derivatization)Not specified, but a reverse-phase column was used at -54 °C.Not specifiedNot specifiedNot specifiedOutcome: Complete separation of all four stereoisomers ((4R,8R), (4R,8S), (4S,8R), (4S,8S)) was achieved.[10]
3-ketopetromyzonol sulfate (3kPZS) (Sea Lamprey Pheromone) [11]Reverse-Phase HPLC (after derivatization with dansyl hydrazine)Standard 150 mm C18 columnWater-Methanol gradientNot specifiedUV (333 nm) or Fluorescence (518 nm)Run Time: ~10 minutes. LOD: Below 100 ppb by UV detection.[11]
Entacapone (E and Z isomers) [12]Reverse-Phase HPLCNot specifiedNot specifiedNot specifiedNot specifiedRetention Times: Z-isomer at 14.76 min, E-isomer at 29.67 min. LOD/LOQ: Z-isomer LOD = 0.004%, LOQ = 0.012%.[12]
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) [3]Reverse-Phase HPLCLuna® 5µm C18, 4.6x250 mmAcetonitrile/Water (5:95 v/v)1.0 mL/minUV (320 nm)Precision: Intra-day %RSD between 0.07% and 0.53%; Inter-day %RSD between 1.3% and 4.19%.[3]

Experimental Protocols

General Protocol for HPLC Method Validation for Isomeric Purity

This protocol outlines the steps to validate an HPLC method for determining the isomeric purity of a pheromone, in accordance with ICH guidelines.

1. System Suitability Test (SST):

  • Prepare a standard solution containing the main pheromone isomer and its relevant impurities/isomers at concentrations appropriate for detection.

  • Inject the SST solution five or six times.

  • Calculate the %RSD for peak area and retention time. Check the resolution between critical peak pairs and the theoretical plates.

  • Acceptance Criteria: %RSD < 2.0%, Resolution (Rs) > 1.5.

2. Specificity:

  • Inject a blank (mobile phase or placebo), a solution of the primary isomer, and a solution containing a mixture of all known isomers and potential impurities.

  • Confirm that there are no interfering peaks at the retention times of the analytes in the blank.

  • Demonstrate that all isomer peaks are well-resolved from each other.

3. Linearity and Range:

  • Prepare a series of at least five standard solutions of the isomer(s) covering the expected concentration range (e.g., from LOQ to 120% of the specification limit for an impurity).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Prepare a sample of the main pheromone and spike it with known amounts of the isomeric impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze using the HPLC method.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[1]

5. Precision:

  • Repeatability: Analyze at least six preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments.

  • Acceptance Criteria: %RSD ≤ 2.0%.

6. LOD & LOQ:

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm this concentration by analyzing a sample at the LOQ level and checking that the precision (%RSD) is acceptable (typically ≤ 10%).[9]

7. Robustness:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each condition and evaluate the impact on resolution and quantification.

  • Acceptance Criteria: The system suitability parameters must still be met under all varied conditions.

Visualized Workflows and Relationships

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Improve Resolution, Runtime) Dev->Opt Protocol Write Validation Protocol Opt->Protocol Finalized Method SST System Suitability Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Final Validation Report Rob->Report QC Routine QC Testing Report->QC Transfer Method Transfer QC->Transfer

Caption: Workflow for HPLC method validation.

G Col Column Chemistry (C18, Chiral) Res Resolution Col->Res Sel Selectivity Col->Sel major effect MP Mobile Phase (Composition, pH) MP->Sel major effect RT Retention Time MP->RT Flow Flow Rate Flow->RT inverse effect Eff Efficiency (Plate Count) Flow->Eff Temp Temperature Temp->RT inverse effect Temp->Eff Sel->Res Eff->Res

Caption: Key HPLC parameter relationships.

References

comparative analysis of pheromone components in different Spodoptera species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of sex pheromone components across different species of the genus Spodoptera, a group of significant agricultural pests. This analysis, supported by experimental data, details the chemical makeup of these crucial signaling molecules and the methodologies used for their identification and quantification.

The composition of sex pheromones in moths is a critical factor in reproductive isolation and species recognition. In the genus Spodoptera, subtle variations in the blend of fatty acid derivatives can lead to species-specific communication channels. Understanding these differences is paramount for developing effective and targeted pest management strategies, such as mating disruption and mass trapping.

Comparative Pheromone Composition

The following table summarizes the known sex pheromone components and their relative abundance in four key Spodoptera species. It is important to note that the precise ratios of these components can vary based on geographic location, host plant, and even the age of the insect.

SpeciesPheromone ComponentAbbreviationRelative Amount (%)
Spodoptera litura (Z,E)-9,11-Tetradecadienyl acetateZ9,E11-14:AcMajor Component
(Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:AcMinor Component
(Z)-9-Tetradecenyl acetateZ9-14:AcMinor Component
(E)-11-Tetradecenyl acetateE11-14:AcMinor Component
Spodoptera frugiperda (Z)-9-Tetradecenyl acetateZ9-14:OAc~85-90
(Z)-11-Hexadecenyl acetateZ11-16:OAc~5-10
(Z)-7-Dodecenyl acetateZ7-12:OAc~1-5
(Z)-9-Dodecenyl acetateZ9-12:OAcTrace
NonanalRecently Identified
Spodoptera exigua (Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:Ac~26-87
(Z)-9-Tetradecen-1-olZ9-14:OH~3-31
(Z)-9-Tetradecenyl acetateZ9-14:Ac~11
(Z)-11-Hexadecenyl acetateZ11-16:OAc~1-10
(Z,E)-9,12-Tetradecadien-1-olZ9,E12-14:OH~22
(Z)-11-Hexadecen-1-olZ11-16:OH~9
Spodoptera littoralis (Z,E)-9,11-Tetradecadienyl acetateZ9,E11-14:AcMajor Component
(Z)-9-Tetradecenyl acetateZ9-14:OAcMinor Component
(E)-11-Tetradecenyl acetateE11-14:OAcMinor Component
Tetradecyl acetate14:AcMinor Component

Note: The precise quantitative data for S. littoralis is not as readily available in a singular, comprehensive source as it is for the other species. The major component is well-established, but the exact ratios of minor components can vary.

Experimental Protocols

The identification and quantification of pheromone components rely on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Pheromone Gland Extraction and Sample Preparation
  • Objective: To extract the pheromone components from the female moth's pheromone gland.

  • Procedure:

    • Female moths, typically 2-3 days old, are selected during their calling period (the time they actively release pheromones).

    • The abdominal tip containing the pheromone gland is carefully excised using fine scissors or forceps.

    • The excised glands are immediately submerged in a small volume (e.g., 50-100 µL) of a non-polar solvent, most commonly hexane, to extract the lipophilic pheromone components.

    • The extraction is allowed to proceed for a period ranging from 30 minutes to several hours at room temperature.

    • The resulting extract is carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen gas to the desired volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the individual components of the pheromone extract.

  • Procedure:

    • A small volume (typically 1 µL) of the pheromone extract is injected into the GC-MS system.

    • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a long, thin capillary column.

    • The column is housed in an oven that is programmed to increase in temperature over time. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

    • As each compound elutes from the column, it enters the mass spectrometer.

    • In the mass spectrometer, the compounds are ionized (typically by electron impact), causing them to fragment into characteristic patterns.

    • The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

    • The identity of each pheromone component is determined by comparing its retention time (the time it takes to travel through the column) and its mass spectrum to those of known synthetic standards.

    • Quantification is achieved by comparing the peak area of each component to the peak area of an internal standard of known concentration.

Electroantennography (EAG)
  • Objective: To determine which of the separated compounds in the pheromone blend are biologically active, i.e., can be detected by the male moth's antennae.

  • Procedure:

    • A male moth's antenna is carefully excised and mounted between two electrodes.

    • The effluent from the gas chromatography column is split, with one portion going to the GC's detector (e.g., a Flame Ionization Detector - FID) and the other being directed over the prepared antenna.

    • As volatile compounds elute from the GC column and pass over the antenna, any compound that the antennal receptors can detect will cause a change in the electrical potential across the antenna.

    • This change in potential is amplified and recorded as an electroantennogram.

    • By comparing the timing of the EAG responses with the peaks on the FID chromatogram, researchers can identify which specific compounds in the pheromone extract elicit an olfactory response in the male moth.

Behavioral Assays (Wind Tunnel)
  • Objective: To confirm the behavioral activity of the identified pheromone components and to determine the optimal blend for attracting male moths.

  • Procedure:

    • A wind tunnel is used to create a controlled environment with a laminar airflow.

    • A synthetic blend of the identified pheromone components, or individual components, is released from a source at the upwind end of the tunnel.

    • Male moths are released at the downwind end of the tunnel.

    • The behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.

    • By testing different ratios and combinations of synthetic components, researchers can determine the blend that elicits the strongest and most complete sequence of mating behaviors.

Visualizing the Process and Pathways

To better illustrate the relationships and workflows involved in pheromone analysis, the following diagrams are provided.

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Component Analysis cluster_validation Behavioral Validation female_moth Female Moth gland_excision Pheromone Gland Excision female_moth->gland_excision solvent_extraction Solvent Extraction (Hexane) gland_excision->solvent_extraction pheromone_extract Pheromone Extract solvent_extraction->pheromone_extract gc_ms GC-MS Analysis pheromone_extract->gc_ms eag Electroantennography (EAG) pheromone_extract->eag identification Component Identification & Quantification gc_ms->identification eag->identification synthesis Synthetic Pheromone Blend identification->synthesis wind_tunnel Wind Tunnel Assay synthesis->wind_tunnel behavioral_response Male Behavioral Response wind_tunnel->behavioral_response

Caption: Experimental workflow for pheromone component analysis.

Pheromone_Signaling_Pathway pheromone Pheromone Molecules obp Odorant Binding Protein (OBP) pheromone->obp Binding or Odorant Receptor (OR) obp->or Transport & Release neuron Olfactory Receptor Neuron or->neuron Activation brain Antennal Lobe of Brain neuron->brain Signal Transduction behavior Behavioral Response (Mating) brain->behavior Signal Processing

A Researcher's Guide to Cross-Validation of Analytical Results Between Chromatography Columns

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of pharmaceutical development and scientific research, the ability to obtain consistent and reliable analytical results is paramount. When an analytical method is transferred between laboratories, instruments, or even just to a new chromatography column, a cross-validation process is essential. This guide provides an objective comparison of performance parameters and outlines the experimental protocols necessary to ensure analytical methods are robust and results are reproducible across different columns.

The transfer of analytical procedures is a documented process that qualifies a laboratory to use an analytical test procedure originating from another laboratory or a different setup.[1] This process is critical for maintaining consistency throughout a drug's lifecycle. The validation of these analytical procedures is a regulatory requirement, designed to demonstrate that the method is suitable for its intended purpose.[2][3]

Core Principles of Analytical Method Validation

Before comparing columns, it is crucial to understand the fundamental parameters of analytical method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] These parameters serve as the basis for comparing the performance of different columns.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7] It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.[7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9]

Experimental Workflow for Column Cross-Validation

A systematic approach is required to successfully transfer and cross-validate an analytical method between different chromatography columns. The process involves establishing acceptance criteria, preparing identical sample sets, and performing a comparative analysis.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Reporting A Define Acceptance Criteria (Based on ICH Q2(R1)) B Select Columns for Comparison (e.g., Original vs. New/Alternative) A->B C Prepare Identical Sets of Standards & Samples B->C D Analyze Samples on Column 1 (Reference Column) C->D E Analyze Samples on Column 2 (Test Column) C->E F Record Chromatographic Data (Retention Time, Peak Area, etc.) D->F E->F G Calculate & Compare Performance Parameters F->G H Evaluate Against Acceptance Criteria G->H J Method Deemed Validated H->J Pass K Investigate & Optimize H->K Fail I Document Results in Validation Report J->I K->D K->E

Caption: Workflow for cross-validating analytical methods between chromatography columns.

Detailed Experimental Protocol

  • Objective & Acceptance Criteria: Clearly define the purpose of the cross-validation. Establish acceptance criteria for all critical parameters before starting the experiment. These criteria are typically based on the validation data from the original method and ICH guidelines.

  • Materials and Methods:

    • Columns: Procure the new column(s) to be evaluated and a reference column (ideally from the same batch as the one used in the original validation).

    • Standards and Samples: Prepare a sufficient quantity of a single batch of reference standards, system suitability solutions, and test samples to be used across all experiments.

  • System Suitability Testing (SST): Before running any samples, perform SST on each column/system combination. The SST parameters (e.g., resolution between critical pairs, tailing factor, and repeatability of injections) must meet the pre-defined criteria to ensure the system is performing adequately.

  • Execution on Reference Column:

    • Equilibrate the reference column with the mobile phase until a stable baseline is achieved.

    • Perform a series of injections (e.g., n=6) of a standard solution to establish repeatability.

    • Analyze the full set of samples (including linearity standards, accuracy samples, and precision samples).

  • Execution on Test Column:

    • Install the new column and repeat the exact same procedure as with the reference column. It is crucial to keep all other instrumental parameters (e.g., flow rate, temperature, injection volume, detector settings) constant unless a deliberate change is being evaluated as part of a robustness study.[10]

  • Data Analysis and Comparison:

    • Process the chromatograms from both sets of experiments.

    • Calculate and compare the key performance parameters outlined in the tables below.

Data Presentation: Quantitative Comparison of Column Performance

The performance of different chromatography columns can be objectively compared by examining key chromatographic parameters. The tables below summarize typical data that should be collected and evaluated during a cross-validation study.

Table 1: System Suitability and Peak Shape Comparison

ParameterAcceptance CriteriaColumn A (Reference)Column B (New)Column C (Alternative)
Resolution (Rs) of Critical Pair≥ 2.02.52.31.9
Tailing Factor (Tf) ≤ 1.51.11.21.6
Theoretical Plates (N) ≥ 5000850082004800
Retention Time (tR) RSD% (n=6)≤ 1.0%0.4%0.5%0.6%
Peak Area RSD% (n=6)≤ 1.0%0.6%0.7%0.8%

Table 2: Validation Parameter Comparison

ParameterAcceptance CriteriaColumn A (Reference)Column B (New)Column C (Alternative)
Accuracy (% Recovery) 98.0% - 102.0%100.5%100.2%99.8%
Intermediate Precision (RSD%) ≤ 2.0%0.9%1.1%1.4%
Linearity (r²) ≥ 0.9990.99980.99970.9995
Limit of Quantitation (LOQ) Report Value0.05 µg/mL0.05 µg/mL0.08 µg/mL

Factors Influencing Cross-Validation Success

Successful method transfer and cross-validation depend on understanding and controlling several instrumental and chemical factors. Small differences in HPLC systems can lead to significant variations in chromatographic results, particularly with gradient methods.[11]

G Success Successful Cross-Validation Instrument Instrument Parameters Success->Instrument Column Column Characteristics Success->Column Method Method Parameters Success->Method Lab Laboratory Conditions Success->Lab Dwell Dwell Volume Instrument->Dwell Temp Temperature Control Instrument->Temp Chem Stationary Phase Chemistry Column->Chem Pack Packing Quality Column->Pack Mobile Mobile Phase Preparation Method->Mobile Flow Flow Rate Method->Flow Analyst Analyst Technique Lab->Analyst Env Environment Lab->Env

Caption: Key factors and their relationships in chromatography cross-validation.

Key considerations include:

  • System Dwell Volume: Differences in the volume between the gradient mixer and the column head can cause significant shifts in retention times for gradient methods.[12][13] This is often the primary cause of discrepancies when transferring methods between different HPLC/UHPLC systems.

  • Temperature Control: Inadequate column thermostatting or differences in eluent pre-heating can affect retention times and selectivity.[10]

  • Column Chemistry: Even columns with the same designation (e.g., C18) from different manufacturers can have different surface chemistries, leading to selectivity changes.[14] It is crucial to use columns with equivalent stationary phase chemistry for successful transfer.

  • Mobile Phase Preparation: Minor variations in pH or solvent composition can impact separation. Mobile phases should be prepared consistently.[11]

By systematically evaluating performance parameters and carefully controlling experimental conditions, researchers can confidently validate analytical methods across different chromatography columns, ensuring data integrity and consistency in drug development and scientific research.

References

Safety Operating Guide

Proper Disposal of (E,E)-tetradeca-9,11-dienyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers

(E,E)-tetradeca-9,11-dienyl acetate is an organic chemical compound frequently utilized as an insect attractant and pheromone in agricultural and research settings.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before handling (E,E)-tetradeca-9,11-dienyl acetate, it is imperative to adhere to standard laboratory safety protocols. This includes working in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE) Summary

Protective GearSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact which may cause temporary irritation.[4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).To avoid skin contact, as the substance can cause skin irritation.[5][6]
Body Protection Laboratory coat or other suitable protective clothing.[3]To prevent contamination of personal clothing.
Respiratory Not typically required under normal use with good ventilation.[7]In case of insufficient ventilation or aerosol formation, use suitable respiratory equipment.[4][8]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, then consult a doctor.[3]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Step-by-Step Disposal Protocol

Disposal of (E,E)-tetradeca-9,11-dienyl acetate must be conducted in accordance with local, state, and federal regulations. Hazardous chemicals should never be poured down the drain.[9]

1. Waste Collection and Storage:

  • Collect waste (E,E)-tetradeca-9,11-dienyl acetate in a suitable, clearly labeled, and tightly closed container.[3] Plastic containers are often preferred for chemical waste.[9]

  • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3][9]

  • Avoid storing with incompatible materials, such as strong oxidizing agents.[4][7]

2. Spill and Leak Cleanup:

  • In case of a spill, remove all sources of ignition.[3]

  • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[4]

  • Collect the absorbed material and place it into the designated waste container for disposal.[3][4]

  • Clean the spill area thoroughly to remove any residual contamination.[4]

  • Do not let the chemical enter drains or waterways.[3][10]

3. Final Disposal Methods: The primary recommended disposal method is through a licensed chemical waste disposal service.

  • Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[3] This is a common method for combustible organic materials.

  • Licensed Chemical Destruction Plant: Removal to a facility that is licensed to handle and destroy chemical waste is another appropriate option.[3]

  • Lab Pack Service: For smaller quantities, a lab pack service can be utilized. This involves placing smaller containers of laboratory waste into a larger drum for safe transport and disposal by a licensed hazardous waste company.[11]

4. Disposal of Contaminated Packaging:

  • Empty containers may retain product residue and should be handled with the same precautions.[4]

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (E,E)-tetradeca-9,11-dienyl acetate.

G start Start: Disposal of (E,E)-tetradeca-9,11-dienyl acetate check_spill Is it a spill? start->check_spill check_container Is the container empty? start->check_container absorb Absorb with inert material (sand, vermiculite) check_spill->absorb Yes collect_waste Collect waste into a suitable, labeled container check_spill->collect_waste No (Bulk Waste) absorb->collect_waste store_waste Store container in a designated satellite accumulation area collect_waste->store_waste contact_disposal Arrange for pickup by a licensed chemical waste vendor store_waste->contact_disposal incineration Recommended Disposal: Controlled Incineration or Chemical Destruction Plant contact_disposal->incineration check_container->collect_waste No (Residual Product) triple_rinse Triple-rinse container check_container->triple_rinse Yes recycle Recycle or recondition the container triple_rinse->recycle puncture Puncture and dispose of in a sanitary landfill triple_rinse->puncture

Caption: Disposal workflow for (E,E)-tetradeca-9,11-dienyl acetate.

References

Essential Safety and Operational Guidance for Handling (E,E)-tetradeca-9,11-dienyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (E,E)-tetradeca-9,11-dienyl acetate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling (E,E)-tetradeca-9,11-dienyl acetate, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as causing skin irritation.[2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.To prevent skin contact and irritation.[1][4]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or aerosols.[1][5]
Body Protection Laboratory coat or other suitable protective clothing.To minimize the risk of skin exposure.[1][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.To avoid inhalation of mists, gases, or vapors.[1]

Handling and Experimental Workflow

Adherence to proper handling procedures is paramount to ensure a safe laboratory environment.

Procedural Steps for Handling:

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood.[1] Ensure emergency exits and safety showers/eyewash stations are accessible.[1]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Post-Handling: After handling, wash hands thoroughly.[1][3] Contaminated clothing should be removed and washed before reuse.[3]

Below is a logical workflow for the safe handling of (E,E)-tetradeca-9,11-dienyl acetate from preparation to disposal.

prep Preparation - Work in well-ventilated area - Check safety equipment ppe Don PPE - Chemical-resistant gloves - Safety goggles - Lab coat prep->ppe handle Chemical Handling - Avoid skin/eye contact - Prevent aerosol formation ppe->handle post_handle Post-Handling - Wash hands thoroughly - Decontaminate surfaces handle->post_handle disposal Waste Disposal - Collect in sealed container - Follow institutional guidelines post_handle->disposal

Caption: Workflow for Safe Handling of (E,E)-tetradeca-9,11-dienyl acetate.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Accidental Release Measures:

  • Small Spills: Use absorbent material to collect the spill.[5] Clean the surface thoroughly to remove any residual contamination.[5]

  • Large Spills: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Prevent the chemical from entering drains.[1] Contain the spill and collect it for disposal.[1]

  • Environmental Precautions: Do not let the chemical enter drains as discharge into the environment should be avoided.[1]

First Aid Procedures:

Exposure RouteFirst Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical help.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of (E,E)-tetradeca-9,11-dienyl acetate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Collection: Collect waste material in a suitable, sealed container.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations. Do not contaminate water, food, or feed by storage or disposal of wastes.[6] It is recommended to dispose of the material via a licensed waste disposal contractor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.